4-Fluoro-L-phenylalanine methyl ester, HCl
Description
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Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEHCZJLZDLUAW-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64231-55-6 | |
| Record name | L-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64231-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry
An In-Depth Technical Guide to 4-Fluoro-L-phenylalanine methyl ester HCl
4-Fluoro-L-phenylalanine methyl ester hydrochloride is a synthetically derived, non-proteinogenic amino acid that has garnered significant interest within the scientific community. As a derivative of the essential amino acid L-phenylalanine, its strategic importance lies in the substitution of a hydrogen atom with a fluorine atom at the para-position of the phenyl ring. This seemingly minor modification imparts profound changes to the molecule's electronic and lipophilic properties without significantly altering its steric profile.
The incorporation of fluorine, the most electronegative element, can enhance metabolic stability, modulate pKa, and improve the binding affinity of peptides and small molecules to their biological targets.[1][2] The methyl ester and hydrochloride salt forms of this compound enhance its solubility and handling characteristics, making it a versatile and highly valuable building block for researchers. This guide offers a comprehensive overview of its core physicochemical properties, synthesis, characterization, and critical applications, providing researchers, scientists, and drug development professionals with the foundational knowledge required to effectively leverage this compound in their work.
Core Physicochemical Properties
The utility of 4-Fluoro-L-phenylalanine methyl ester HCl in experimental design is fundamentally governed by its physicochemical characteristics. These properties dictate its solubility in various solvent systems, its reactivity in synthetic schemes, and its stability under different storage conditions. A summary of these key parameters is presented below.
| Property | Value | Source(s) |
| Synonyms | L-Phe(4-F)-OMe·HCl, p-Fluoro-L-Phe-OMe·HCl, (S)-2-Amino-3-(4-fluorophenyl)propionic acid methyl ester hydrochloride | [1] |
| Molecular Formula | C₁₀H₁₂FNO₂·HCl | [1][3] |
| Molecular Weight | 233.7 g/mol | [1] |
| CAS Number | 64231-55-6 | [1][4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 198 - 200 °C | [1] |
| Purity | Typically ≥ 99% (as determined by HPLC) | [1] |
| Optical Rotation | [α]²⁰/D = +16 ± 1° (c=1 in Methanol) | [1] |
| Solubility | Faint turbidity in water; soluble in polar organic solvents like methanol. | |
| Storage | Store at 0 - 8 °C in a dry, well-ventilated place. | [1][5] |
Synthesis and Quality Assurance
A robust and reproducible synthetic route coupled with rigorous analytical validation is paramount to ensuring the quality and consistency of 4-Fluoro-L-phenylalanine methyl ester HCl for research applications.
Illustrative Synthetic Pathway: Fischer Esterification
A common and straightforward method for the preparation of amino acid methyl esters is the Fischer esterification. This acid-catalyzed reaction involves treating the parent amino acid with methanol in the presence of a catalyst, which also facilitates the formation of the hydrochloride salt.
The causality behind this choice of reaction is its efficiency and simplicity. Thionyl chloride (SOCl₂) serves as an excellent reagent because it reacts with methanol to form HCl in situ, which protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction also generates gaseous byproducts (SO₂ and HCl), which drive the equilibrium towards the product side.
Step-by-Step Protocol:
-
Reaction Setup: Suspend 4-Fluoro-L-phenylalanine in anhydrous methanol at 0 °C in a flask equipped with a magnetic stirrer and a drying tube.
-
Reagent Addition: Add thionyl chloride dropwise to the stirred suspension. The addition is performed at low temperature to control the exothermic reaction.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 24 hours to ensure complete conversion.
-
Workup: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol/ether) to obtain the purified 4-Fluoro-L-phenylalanine methyl ester hydrochloride.[6]
Analytical Characterization Workflow
To ensure the compound meets the high-purity standards required for sensitive applications, a multi-step analytical validation is essential. This self-validating system confirms identity, purity, and stereochemical integrity.
Workflow Steps:
-
Identity Confirmation: Mass Spectrometry (MS) is used to confirm the molecular weight of the compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity, typically showing ≥99%.[1]
-
Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) provides detailed structural information, confirming the correct arrangement of atoms and the presence of fluorine.
-
Chiral Integrity: The specific optical rotation is measured to confirm that the L-enantiomer is present and has not undergone racemization during synthesis.
Core Applications in Scientific Research
The unique properties of 4-Fluoro-L-phenylalanine methyl ester HCl make it a powerful tool in several areas of advanced scientific research.
Peptide Synthesis and Protein Engineering
This compound is a key building block for incorporating a fluorinated probe into peptide sequences.[1] The introduction of fluorine can significantly enhance the stability of peptides against proteolytic degradation, a critical attribute for therapeutic peptides.[2] Furthermore, the fluorine atom can serve as a sensitive reporter for ¹⁹F NMR studies, allowing researchers to probe protein structure, dynamics, and interactions in ways not possible with standard amino acids.[1][7]
Causality: The C-F bond is exceptionally strong and the fluorine atom's steric bulk is minimal, allowing it to replace hydrogen without disrupting the overall peptide conformation. However, its high electronegativity alters the local electronic environment, which can lead to enhanced thermal stability and modified binding interactions.[2]
Drug Development and Medicinal Chemistry
4-Fluoro-L-phenylalanine methyl ester HCl is a crucial intermediate in the synthesis of novel pharmaceuticals.[1] Its incorporation can improve a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Anticancer Agents: A prominent example is its use as a required building block for melflufen , an anticancer drug investigated for treating multiple myeloma.[2] Melflufen is a peptide-drug conjugate that leverages aminopeptidases to release a cytotoxic payload within cancer cells.
-
Neurological Disorders: The unique properties conferred by fluorine substitution make it an attractive component in the development of drugs targeting the central nervous system.[1]
-
Metabolic Diseases: Fluorinated amino acids are also building blocks for drugs targeting metabolic disorders. For example, D-4-FPhe is a component of Ulimorelin, a ghrelin agonist developed for diabetic gastroparesis.[2]
Biomolecular NMR Spectroscopy
Isotopically labeled versions of 4-Fluoro-L-phenylalanine (e.g., with ¹³C) are designed for advanced biomolecular NMR experiments.[7] Specifically, they are used in aromatic ¹⁹F-¹³C TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments, which allow for the study of large proteins and protein complexes at high resolution.[7] This application is at the forefront of structural biology, enabling detailed investigation of protein function and drug-target interactions.
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of 4-Fluoro-L-phenylalanine methyl ester HCl.
-
Storage: The compound should be stored in a tightly sealed container at refrigerated temperatures (0 - 8 °C) to prevent degradation.[1][8] The area should be dry and well-ventilated.
-
Handling: Use with adequate ventilation and avoid generating dust.[8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to prevent skin and eye contact.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as they may cause a vigorous reaction.[9]
This compound is intended for research use only and is not for human, diagnostic, or therapeutic use.[3][5]
References
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Fluorinated phenylalanines: synthesis and pharmaceutical applications. Salwiczek, M., et al. (2020). Molecules, 25(10), 2348. [Link]
-
Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Bristol. [Link]
-
4-Fluoro-L-phenylalanine methyl ester HCl, CAS NO:64231-55-6. IndiaMART. [Link]
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An In-depth Technical Guide to the Solubility of 4-Fluoro-L-phenylalanine methyl ester HCl
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Fluoro-L-phenylalanine methyl ester hydrochloride (F-Phe-OMe-HCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical physicochemical data with validated experimental protocols to ensure reliable and reproducible results in the laboratory.
Introduction: The Significance of Solubility
4-Fluoro-L-phenylalanine methyl ester HCl is a fluorinated amino acid derivative utilized as a building block in peptide synthesis and pharmaceutical development.[1] The fluorine substitution can enhance metabolic stability and bioactivity, making it a compound of interest for creating novel therapeutics.[1] However, like any active pharmaceutical ingredient (API), its utility is fundamentally governed by its solubility.
Solubility is a critical determinant of a drug candidate's lifecycle, influencing everything from in vitro assay reliability to in vivo bioavailability and formulation strategies.[2][3] Poor aqueous solubility can lead to unpredictable results in biological testing and pose significant challenges during later-stage development.[3][4] Therefore, a thorough understanding and accurate measurement of this compound's solubility are paramount. This guide differentiates between two crucial types of solubility measurements: kinetic and thermodynamic solubility, providing the context and protocols for each.
Physicochemical Properties of F-Phe-OMe-HCl
Understanding the intrinsic properties of a molecule is essential to interpreting its solubility behavior. The hydrochloride salt form of this amino acid ester is designed to improve aqueous solubility compared to its free base.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FNO₂·HCl | [1] |
| Molecular Weight | 233.7 g/mol | [1][5] |
| Melting Point | 198 - 200 °C | [1] |
| Appearance | White to off-white powder | N/A |
| Storage Conditions | 0 - 8 °C, away from light and moisture | [1][6][7] |
Solubility Profile: A Practical Overview
Precise quantitative solubility values for F-Phe-OMe-HCl are not widely published and are typically determined empirically by researchers. However, based on its structure as a hydrochloride salt of an amino acid ester, a general solubility profile can be inferred and must be confirmed experimentally.
-
Aqueous Buffers (e.g., PBS pH 7.4): Expected to have moderate solubility. The protonated amine contributes to water solubility, but the fluorophenyl ring introduces hydrophobicity. Solubility will be pH-dependent.
-
Organic Solvents:
-
DMSO (Dimethyl Sulfoxide): High solubility is expected. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds and is commonly used for preparing high-concentration stock solutions.[3][4][9][10]
-
Methanol (MeOH): Good solubility is expected, particularly given its use as a solvent for optical rotation measurements ([a]D = 16 ± 1º, c=1 in MeOH).[1]
-
Water: The parent compound, 4-Fluoro-L-phenylalanine, is described as "slightly soluble" in water.[8] The methyl ester hydrochloride salt form is anticipated to have significantly improved aqueous solubility.
-
Experimental Protocols for Solubility Determination
The choice of solubility assay depends on the stage of research.[2] Kinetic solubility is ideal for high-throughput screening in early discovery, while thermodynamic solubility provides the "gold standard" data needed for later-stage development and formulation.[3][4][11]
Kinetic Solubility Assay
This method provides a rapid assessment of solubility under non-equilibrium conditions, mimicking the rapid dissolution required in many in vitro biological assays.[2][9] It starts with a high-concentration DMSO stock, which is then diluted into an aqueous buffer.[4][12] The point at which the compound precipitates is its measured kinetic solubility.
This protocol is adapted from standard high-throughput screening (HTS) methodologies.[4][9]
-
Stock Solution Preparation: Accurately weigh the F-Phe-OMe-HCl powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 20-50 mM).[10][13] Ensure complete dissolution, using gentle vortexing.
-
Plate Setup: Using a 96- or 384-well microtiter plate, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells.[9]
-
Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the target compound concentrations.[9] The final DMSO concentration should be kept low (<2%) to minimize its effect on solubility and biological assays.[14][15]
-
Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).[4][9]
-
Measurement: Use a laser nephelometer to measure the light scattering in each well.[4][9] An increase in light scattering relative to controls indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.
Thermodynamic (Equilibrium) Solubility Assay
This method measures the true equilibrium solubility of a compound and is considered the gold standard.[11] It involves equilibrating an excess of the solid compound in a solvent over an extended period.[16]
The shake-flask method is the most reliable and widely used technique for determining thermodynamic solubility.[3][16]
-
Sample Preparation: Add an excess amount of solid F-Phe-OMe-HCl powder to a series of vials containing a precise volume of the desired solvent (e.g., water, PBS pH 7.4). The key is to ensure solid material remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[4][17]
-
Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully collect the supernatant. For rigorous separation, the supernatant should be filtered (using a low-binding filter like PVDF) or centrifuged at high speed.[4]
-
Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][13]
-
Data Reporting: The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM.[17]
Practical Considerations and Best Practices
-
Stock Solution Handling: DMSO is hygroscopic; use fresh, anhydrous grade DMSO for preparing stock solutions.[15] Once prepared, stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[14]
-
pH Influence: As a hydrochloride salt of an amine, the solubility of F-Phe-OMe-HCl will be highly dependent on the pH of the aqueous medium. Solubility is expected to be higher at acidic pH where the amine is fully protonated and decrease as the pH approaches the pKa of the free amine.
-
Self-Validation: In any solubility assay, include a reference compound with known solubility to validate the experimental setup and procedure.[4] A negative control (buffer with the same final DMSO concentration) is also essential to establish a baseline for analytical measurements.[15]
-
From Kinetic to Thermodynamic: Kinetic solubility data is invaluable for rapid compound selection, while thermodynamic solubility is crucial for confirming results and guiding formulation development for in vivo studies.[17]
Conclusion
A comprehensive understanding of the solubility of 4-Fluoro-L-phenylalanine methyl ester HCl is essential for its effective application in research and drug development. By employing the robust kinetic and thermodynamic protocols detailed in this guide, researchers can generate reliable and reproducible data. This enables informed decision-making, from the design of in vitro experiments to the development of viable formulations for preclinical and clinical evaluation.
References
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AxisPharm. Kinetic Solubility Assays Protocol.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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Chemsrc. 4-Fluoro-L-phenylalanine | CAS#:51-65-0.
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Quora. How to make a stock solution of a substance in DMSO.
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
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ResearchGate. How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?
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PubMed. In vitro solubility assays in drug discovery.
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BioDuro. ADME Solubility Assay.
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Protocols.io. DMSO stock preparation.
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MedChemExpress. Compound Handling Instructions.
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GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO.
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Enamine. Shake-Flask Solubility Assay.
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PCBIS. Thermodynamic solubility.
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ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
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Chem-Impex. 4-Fluoro-L-phenylalanine methyl ester hydrochloride.
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PubChem. D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1).
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Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.
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MySkinRecipes. 4-Fluoro-L-phenylalanine methyl ester, HCl.
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Cambridge Isotope Laboratories. 4-Fluoro-L-phenylalanine·HCl (ring-4-¹³C, 98%; 3,5-D₂, 98%) CP 95%.
-
VWR. 4-Fluoro-DL-phenylalanine methyl ester hydrochloride - Data Sheet.
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An In-depth Technical Guide to the Crystal Structure Analysis of 4-Fluoro-L-phenylalanine methyl ester HCl
Preamble: The Significance of Atomic Precision in Modern Drug Development
In the landscape of pharmaceutical sciences and molecular biology, the adage "structure dictates function" is a foundational principle. For researchers and drug development professionals, understanding the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a critical prerequisite for designing safer, more effective therapeutics.[1] 4-Fluoro-L-phenylalanine methyl ester hydrochloride, a fluorinated derivative of the essential amino acid L-phenylalanine, serves as a vital building block in the synthesis of novel peptides and pharmaceuticals.[2] Its unique fluorine substitution can significantly alter biological activity, enhance metabolic stability, and improve binding affinities, making it a compound of high interest.[2][3]
This guide provides an in-depth technical exploration of the methodologies and rationale behind determining the crystal structure of 4-Fluoro-L-phenylalanine methyl ester HCl. We will move beyond a simple recitation of protocols to delve into the causality behind experimental choices, offering field-proven insights into how crystallographic data provides an unambiguous and reliable foundation for rational drug design.[1]
The Core Rationale: Why Crystal Structure is Non-Negotiable
The crystal structure of a compound like 4-Fluoro-L-phenylalanine methyl ester HCl reveals its definitive atomic arrangement and the intricate network of intermolecular forces that govern its solid-state properties. This knowledge is paramount for several reasons:
-
Physicochemical Properties: The crystal packing directly influences critical properties such as solubility, dissolution rate, stability, and hygroscopicity.[4] Different crystal forms, or polymorphs, of the same API can exhibit vastly different behaviors, impacting both manufacturability and bioavailability.[5]
-
Structure-Based Drug Design (SBDD): To design a drug that interacts effectively with a biological target (e.g., an enzyme or receptor), one must know the precise conformation and electrostatic potential of the drug molecule.[6] X-ray crystallography provides this atomic-resolution blueprint, enabling computational chemists and medicinal chemists to optimize lead compounds for improved potency and selectivity.[7]
-
Absolute Configuration: For chiral molecules, X-ray crystallography is the gold standard for determining the absolute configuration (the R/S or D/L designation), which is fundamental to its biological activity.[1]
The Experimental Keystone: Single-Crystal X-ray Diffraction (SC-XRD)
The primary and most powerful technique for elucidating the atomic structure of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[8][9] The process transforms a crystal from a physical object into a detailed three-dimensional map of its electron density, from which an atomic model can be built and refined.
The entire workflow, from sample preparation to final data analysis, is a self-validating system where the quality of each step directly impacts the reliability of the final structure.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Protocol: Crystal Growth – The Foundation of Quality Data
Objective: To grow single crystals of 4-Fluoro-L-phenylalanine methyl ester HCl of sufficient size (>0.1 mm in all dimensions) and quality (minimal defects) for diffraction analysis.
-
Causality: The highly ordered, repeating arrangement of molecules in a crystal is what allows for the coherent diffraction of X-rays.[8] Amorphous or poorly crystalline material will not produce the sharp, discrete diffraction spots required for structure determination.
Methodology: Slow Solvent Evaporation
-
Solvent Selection: Begin by screening for suitable solvents in which the compound has moderate solubility. For a hydrochloride salt like this, polar solvents such as methanol, ethanol, or water (or mixtures thereof) are primary candidates.
-
Preparation of a Saturated Solution: In a clean, small vial, dissolve a small quantity (e.g., 5-10 mg) of 4-Fluoro-L-phenylalanine methyl ester HCl in the minimum amount of the chosen solvent at room temperature to create a near-saturated solution. Gentle warming can be used to aid dissolution, followed by cooling to room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate impurities that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.
-
Harvesting: Once crystals of suitable size have formed, carefully harvest them using a nylon loop or a fine spatula and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Protocol: Data Collection and Processing
Objective: To measure the angles and intensities of the X-ray beams diffracted by the crystal.[9]
-
Causality: According to Bragg's Law (
), for a given X-ray wavelength ( ), constructive interference (a diffraction spot) occurs only at specific angles ( ) that correspond to the spacing ( ) between crystal lattice planes.[10][11] The intensity of each spot is proportional to the arrangement of atoms within those planes.
Methodology: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Using a micro-loop, carefully scoop up a single, well-formed crystal and mount it on the goniometer head of the diffractometer.
-
Cryo-cooling: The crystal is immediately flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a critical step that minimizes atomic vibrations, leading to higher resolution data and reducing radiation damage to the crystal.[10]
-
Data Collection: The instrument, equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS), rotates the crystal through a series of angles.[9][10] At each orientation, a diffraction pattern is recorded. A full dataset often consists of tens of thousands of individual reflections.
-
Data Processing: Specialized software is used to process the raw diffraction images. This involves:
-
Indexing: Determining the unit cell dimensions (a, b, c, α, β, γ) and Bravais lattice from the positions of the reflections.[12]
-
Integration: Measuring the intensity of each reflection and correcting for experimental factors (e.g., Lorentz and polarization effects). The output is a reflection file containing the Miller indices (h,k,l), intensity, and standard uncertainty for each spot.
-
From Data to Structure: Solution, Refinement, and Validation
The Phase Problem and Structure Solution
The fundamental challenge in crystallography is the "phase problem." While the intensities of the diffracted beams are measured, the phase information associated with each wave is lost.[10] Without the phases, one cannot directly calculate the electron density map.
-
Causality: The electron density (
) at any point (x,y,z) in the unit cell is calculated via a Fourier transform of the structure factors ( ). The structure factors are complex numbers with both an amplitude (derived from the measured intensity) and a phase.[10]
For small molecules like 4-Fluoro-L-phenylalanine methyl ester HCl, this problem is typically solved using Direct Methods , which employ statistical relationships between the intensities of strong reflections to derive the initial phase estimates.[10]
Model Refinement and Validation
Once initial phases are obtained, a preliminary electron density map is calculated. An atomic model is then built into this map. This initial model is then refined using a least-squares minimization process, where the atomic coordinates and thermal displacement parameters are adjusted to improve the agreement between the observed structure factors (from the experiment) and the calculated structure factors (from the model).[9]
The quality of the final model is assessed using several metrics, most notably the R-factor (R1) , which is a measure of the agreement between the experimental and calculated data. A low R1 value (typically < 5% for high-quality data) indicates a good fit.
Analysis of the 4-Fluoro-L-phenylalanine methyl ester HCl Structure
Table 1: Representative Crystallographic Data
| Parameter | Value (Exemplary) | Significance |
| Chemical Formula | C₁₀H₁₃ClFNO₂ | Defines the elemental composition of the asymmetric unit. |
| Molecular Weight | 233.67 g/mol [2] | Used for density calculations. |
| Crystal System | Monoclinic or Orthorhombic (Predicted) | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁ (Predicted Chiral) | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); β (°) (To be determined) | Defines the size and shape of the repeating lattice block. |
| Volume (V) | To be determined (ų) | Volume of the unit cell. |
| Z | 2 or 4 (Predicted) | Number of molecules per unit cell. |
| Calculated Density (Dx) | To be determined (g/cm³) | Theoretical density, calculated from formula, Z, and volume. |
| Radiation | Mo Kα (λ = 0.71073 Å) | Wavelength of X-rays used for the experiment. |
| Temperature | 100 K | Data collection temperature, crucial for reducing thermal motion. |
| Final R1 [I > 2σ(I)] | < 0.05 (Target) | A primary indicator of the quality of the final refined model. |
Key Structural Insights:
-
Molecular Conformation: The analysis would reveal the precise torsion angles defining the orientation of the fluorophenyl ring relative to the amino acid backbone and the conformation of the methyl ester group.
-
Intermolecular Interactions: The crystal packing would be dominated by a network of strong hydrogen bonds. The protonated amine (-NH₃⁺) is an excellent hydrogen bond donor, while the ester carbonyl oxygen and the chloride anion (Cl⁻) are strong acceptors. These interactions are fundamental to the crystal's stability.
Caption: Key expected hydrogen bonds in the crystal lattice.
-
π-π Stacking and Halogen Interactions: The analysis would also quantify weaker interactions, such as potential stacking of the fluorophenyl rings and C-H···F or C-F···π interactions, which contribute to the overall packing energy and architecture.
Conclusion: From Structure to Application
The crystal structure analysis of 4-Fluoro-L-phenylalanine methyl ester HCl provides an atomic-resolution snapshot that is indispensable for modern pharmaceutical development. It moves the compound from a simple chemical formula to a well-defined three-dimensional entity. This detailed structural knowledge allows researchers to understand its solid-state behavior, predict its interactions with biological targets, and ultimately accelerate the design of novel therapeutics with enhanced efficacy and safety profiles.[6][7] The rigorous, self-validating workflow of X-ray crystallography ensures that the resulting model is a trustworthy and authoritative foundation for subsequent research and development endeavors.
References
- EBSCO (2022). Determining crystal structures. Research Starters.
- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Cryst., A79, a117.
- Chem-Impex International. 4-Fluoro-L-phenylalanine.
- Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- Fiveable. Crystal Structure Determination | Crystallography Class Notes.
- Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design.
- Cody, V. (2006). The role of crystallography in drug design. PMC - NIH.
- Wikipedia. X-ray crystallography.
- How It Comes Together. (2025). Why Is Crystallization Important For Drug Effectiveness?
- Khwarzimic Science Society. (2007). Crystal Structure Determination I.
- Chemistry LibreTexts. (2023). 5.15: Structure determination.
- ResearchGate. (2015). Powder X-ray diffraction patterns for anhydrous and monohydrate forms of L phenylalanine.
- ResearchGate. (2014). Single crystal X-ray diffraction structure of phenylalanine-2,5-xylenesulfonate.
- Chem-Impex International. 4-Fluoro-L-phenylalanine methyl ester hydrochloride.
- RSC Publishing. (2013). Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory. Physical Chemistry Chemical Physics.
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A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Fluoro-L-phenylalanine Methyl Ester HCl: A Predictive and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery
4-Fluoro-L-phenylalanine methyl ester hydrochloride is a crucial building block in the synthesis of peptides and proteins, offering enhanced stability and bioactivity.[1] The incorporation of fluorinated amino acids like this one is a powerful strategy in medicinal chemistry and drug design. The fluorine atom can modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable tool for optimizing drug candidates.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of these complex organic molecules. This guide provides an in-depth technical analysis of the expected ¹H and ¹³C NMR spectra of 4-Fluoro-L-phenylalanine methyl ester HCl, offering a predictive framework grounded in the established principles of NMR spectroscopy and comparative data from analogous compounds.
Molecular Structure and Numbering Scheme
To facilitate a clear discussion of the NMR data, the following numbering scheme will be used for 4-Fluoro-L-phenylalanine methyl ester HCl:
Experimental Protocol: A Self-Validating System for NMR Sample Preparation
A robust and reproducible protocol is paramount for obtaining high-quality NMR data. The following procedure is designed for the preparation of an amino acid hydrochloride sample for NMR analysis.
Step-by-Step Methodology:
-
Weighing: Accurately weigh approximately 5-10 mg of 4-Fluoro-L-phenylalanine methyl ester HCl into a clean, dry vial.
-
Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to the vial. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and shimmed to the specific sample and solvent to ensure optimal resolution and signal-to-noise ratio.
¹H NMR Spectral Analysis: A Predictive Interpretation
Comparative Data: L-Phenylalanine Methyl Ester Hydrochloride in DMSO-d₆
For reference, the reported ¹H NMR data for the non-fluorinated analog in DMSO-d₆ is presented below.[2]
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| NH₃⁺ | ~8.9 | Broad singlet | - |
| Aromatic (H2, H3, H4, H5, H6) | 7.2-7.4 | Multiplet | - |
| Hα | ~4.2 | Triplet | ~7 |
| OCH₃ | ~3.7 | Singlet | - |
| Hβ | ~3.2 | Doublet of doublets | ~7, ~14 |
Predicted ¹H NMR Spectrum of 4-Fluoro-L-phenylalanine Methyl Ester HCl in DMSO-d₆
The introduction of a highly electronegative fluorine atom at the C4 position of the phenyl ring is expected to induce significant changes in the ¹H NMR spectrum.
| Predicted Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz | Rationale for Prediction |
| NH₃⁺ | ~8.9 | Broad singlet | - | The ammonium protons are distant from the fluorine atom and their chemical shift is primarily influenced by the solvent and concentration. |
| H3, H5 | ~7.2 | Doublet of doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 5.5 | These protons are ortho to the fluorine atom and will exhibit a through-bond coupling (⁴JHF). The electron-withdrawing effect of fluorine will cause a slight downfield shift compared to the non-fluorinated analog. |
| H2, H6 | ~7.4 | Doublet of doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5 | These protons are meta to the fluorine atom and will also show coupling to fluorine (³JHF). Their chemical shift will be slightly downfield compared to the non-fluorinated analog. |
| Hα | ~4.3 | Triplet | J(H-H) ≈ 7 | The alpha proton is relatively far from the fluorine atom, so its chemical shift and multiplicity should be similar to the non-fluorinated analog. |
| OCH₃ | ~3.7 | Singlet | - | The methyl protons are distant from the aromatic ring and will not be significantly affected by the fluorine substituent. |
| Hβ | ~3.2 | Multiplet | - | The beta protons will be diastereotopic and will couple with Hα and with each other. The presence of fluorine is unlikely to significantly alter their chemical shift. |
¹³C NMR Spectral Analysis: A Predictive Interpretation
Similar to the ¹H NMR, the ¹³C NMR spectrum of 4-Fluoro-L-phenylalanine methyl ester HCl can be predicted by considering the known spectrum of the non-fluorinated analog and the effects of C-F coupling.
Comparative Data: L-Phenylalanine Methyl Ester Hydrochloride in D₂O
The reported ¹³C NMR data for the non-fluorinated analog in D₂O is provided as a baseline.[3]
| Carbon Assignment | Chemical Shift (ppm) |
| C=O | ~170 |
| C1 | ~134 |
| C2, C6 | ~129.4 |
| C3, C5 | ~129.3 |
| C4 | ~128 |
| Cα | ~54 |
| OCH₃ | ~53 |
| Cβ | ~36 |
Predicted ¹³C NMR Spectrum of 4-Fluoro-L-phenylalanine Methyl Ester HCl in DMSO-d₆
The fluorine atom will have a pronounced effect on the chemical shifts of the aromatic carbons and will introduce C-F coupling constants.
| Predicted Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale for Prediction |
| C=O | ~170 | Singlet | - | The carbonyl carbon is too far from the fluorine to show significant coupling. |
| C4 | ~162 | Doublet | ¹JCF ≈ 245 | The carbon directly attached to the fluorine will experience a large one-bond coupling and a significant downfield shift. |
| C2, C6 | ~131 | Doublet | ³JCF ≈ 8 | These carbons are meta to the fluorine and will show a smaller three-bond coupling. |
| C3, C5 | ~116 | Doublet | ²JCF ≈ 21 | These carbons are ortho to the fluorine and will exhibit a two-bond coupling. They will be shifted upfield due to the resonance effect of fluorine. |
| C1 | ~131 | Doublet | ⁴JCF ≈ 3 | The ipso-carbon is para to the fluorine and will show a small four-bond coupling. |
| Cα | ~54 | Singlet | - | The alpha carbon is unlikely to show significant coupling to the fluorine atom. |
| OCH₃ | ~53 | Singlet | - | The methyl carbon is too distant to be affected by the fluorine. |
| Cβ | ~36 | Singlet | - | The beta carbon is unlikely to show significant coupling to the fluorine. |
Conclusion: A Powerful Predictive Tool for Structural Elucidation
This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-L-phenylalanine methyl ester HCl. By leveraging the known spectral data of its non-fluorinated analog and the established principles of fluorine's influence on NMR parameters, researchers can confidently interpret the spectra of this important fluorinated amino acid derivative. The provided tables of predicted chemical shifts and coupling constants, along with the detailed rationale, serve as a valuable resource for scientists and drug development professionals working with this and similar fluorinated compounds. The experimental protocols and structural diagrams further enhance the utility of this guide for routine laboratory work and in-depth structural analysis.
References
-
Jones, S. et al. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. Retrieved from [Link]
-
PubChem. (n.d.). Methyl L-phenylalaninate hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]
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SpringerLink. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
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PubChem. (n.d.). 4-fluoro-L-phenylalanine. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]
Sources
Mass Spectrometry Fragmentation of 4-Fluoro-L-phenylalanine methyl ester HCl: A Mechanistic and Methodological Guide
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Fluoro-L-phenylalanine methyl ester hydrochloride, a key building block in peptide synthesis and drug development.[1][2] We delve into the foundational principles governing its ionization and subsequent fragmentation under electrospray ionization (ESI) and collision-induced dissociation (CID). This document offers field-proven experimental protocols, a detailed mechanistic interpretation of the compound's fragmentation pathways, and visual diagrams to elucidate these complex processes. The content is tailored for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's characterization by mass spectrometry for applications in proteomics, metabolic studies, and pharmaceutical development.
Introduction
The Analyte: 4-Fluoro-L-phenylalanine methyl ester HCl
4-Fluoro-L-phenylalanine methyl ester hydrochloride is a derivative of the amino acid L-phenylalanine, featuring two key modifications: a fluorine atom at the para-position of the aromatic ring and a methyl ester protecting the carboxylic acid. Its chemical formula is C₁₀H₁₂FNO₂·HCl, with a molecular weight of 233.67 g/mol .[1][3][4] The fluorine substitution is of particular interest in medicinal chemistry as it can enhance metabolic stability and modify binding affinities without significantly increasing steric bulk.[1] The methyl ester is a common protecting group used during peptide synthesis.
The Imperative of Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for confirming the identity, assessing the purity, and elucidating the structure of synthetic compounds like 4-Fluoro-L-phenylalanine methyl ester. Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for analyzing such molecules as they can generate intact protonated molecular ions with minimal in-source fragmentation.[5][6] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation, providing a detailed structural fingerprint that is essential for unambiguous characterization.
Objectives of This Guide
This guide is designed to serve as an authoritative resource for the MS analysis of 4-Fluoro-L-phenylalanine methyl ester. Our objectives are to:
-
Explain the rationale behind selecting optimal ionization and analysis techniques.
-
Provide a robust, step-by-step protocol for sample preparation and LC-MS/MS analysis.
-
Elucidate the primary fragmentation pathways observed under collision-induced dissociation (CID).
-
Present the fragmentation data in a clear, accessible format, including tables and mechanistic diagrams.
Foundational Principles: Ionization and Fragmentation
Rationale for Electrospray Ionization (ESI)
The choice of ionization source is the first critical decision in the analytical workflow. For a polar, non-volatile molecule like an amino acid ester hydrochloride, ESI is the superior choice over harder ionization techniques like Electron Impact (EI).
-
Expertise-Driven Rationale: ESI is a "soft" ionization technique that transfers the analyte from a liquid phase to a gas phase as an intact, charged ion.[5][6] Given that our primary goal is to determine the molecular weight and then selectively fragment the molecule, we need to preserve the parent structure during the initial ionization event. The amine group in 4-Fluoro-L-phenylalanine methyl ester is readily protonated in the acidic ESI spray solution, forming a stable [M+H]⁺ ion. This provides a clear starting point (the precursor ion) for subsequent MS/MS experiments. In contrast, EI would cause extensive and uncontrolled fragmentation, making it difficult to identify the molecular ion and interpret the resulting complex spectrum.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While ESI provides the molecular weight, it offers little structural information on its own. Tandem mass spectrometry (MS/MS) is required to generate information-rich fragment ions. The process involves selecting the precursor ion ([M+H]⁺) with the first mass analyzer, subjecting it to energetic collisions with an inert gas (e.g., argon or nitrogen) in a collision cell, and then analyzing the resulting fragment ions with a second mass analyzer.
Experimental Protocol: LC-MS/MS Analysis
This protocol is designed as a self-validating system, ensuring robust and reproducible results for the analysis of 4-Fluoro-L-phenylalanine methyl ester HCl.
Materials
-
4-Fluoro-L-phenylalanine methyl ester HCl (≥99% purity)[1]
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
0.2 µm Syringe Filters (PTFE or similar)
Sample Preparation Workflow
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 4-Fluoro-L-phenylalanine methyl ester HCl and dissolve it in 1.0 mL of Methanol. Vortex until fully dissolved.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Final Dilution (100 ng/mL): Further dilute 10 µL of the working solution into 990 µL of 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Filtration: Filter the final dilution through a 0.2 µm syringe filter before injection.
Causality Insight: The use of 0.1% formic acid is crucial. It ensures the mobile phase is acidic, which promotes the protonation of the analyte's primary amine, leading to a strong [M+H]⁺ signal in positive ion mode ESI.[7]
Liquid Chromatography & Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for good retention and peak shape of polar analytes. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acid modifier for protonation. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% B to 95% B over 5 min | A standard gradient to ensure elution and clean the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 2 µL | Minimizes peak broadening while providing sufficient analyte. |
| MS System | ||
| Ionization Mode | ESI, Positive | To generate the protonated molecular ion [M+H]⁺. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray. |
| Gas Temp | 300 °C | Aids in desolvation of the ESI droplets.[5] |
| Gas Flow | 8 L/min | Nebulizing gas flow to assist in aerosol formation. |
| MS1 Scan Range | m/z 50-300 | To detect the precursor ion. |
| MS/MS | ||
| Precursor Ion | m/z 198.1 | The calculated m/z for the [M+H]⁺ ion of the free base. |
| Collision Energy | 15-25 eV (Optimized) | Energy range to induce characteristic fragmentation without complete shattering of the ion. |
| MS2 Scan Range | m/z 40-210 | To detect all significant fragment ions. |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for 4-Fluoro-L-phenylalanine methyl ester HCl.
Analysis of Fragmentation Patterns
The Protonated Molecular Ion [M+H]⁺
The analyte, as an HCl salt, dissociates in solution. The free base (C₁₀H₁₂FNO₂) has a monoisotopic mass of 197.0852 u. In positive mode ESI, it readily accepts a proton, yielding the precursor ion [M+H]⁺ with a calculated m/z of 198.0930 . This is the ion selected for MS/MS fragmentation.
Major Fragmentation Pathways under CID
The fragmentation of the [M+H]⁺ ion is dictated by the lability of bonds adjacent to charge-retaining or electron-withdrawing groups, primarily the protonated amine and the ester carbonyl.
Pathway A: Formation of the Fluorobenzyl Cation This is a dominant fragmentation route for phenylalanine derivatives. It involves the cleavage of the Cα-Cβ bond, leading to the formation of a highly stable fluorobenzyl cation.
-
[M+H]⁺ → [C₇H₆F]⁺ + C₃H₇NO₂
-
The resulting fluorobenzyl cation is observed at m/z 109.0451 . The stability of this fragment makes it a characteristic and often abundant ion in the spectrum.
Pathway B: Loss of the Methoxycarbonyl Group Cleavage of the bond between the alpha-carbon and the ester carbonyl group results in the loss of the entire methoxycarbonyl moiety as a radical.
-
[M+H]⁺ → [C₈H₁₀FN]⁺ + •COOCH₃
-
This pathway yields a prominent fragment ion at m/z 139.0792 . This fragment retains the fluorobenzyl group and the amino group.
Pathway C: Neutral Loss of Methanol A characteristic fragmentation for methyl esters is the neutral loss of methanol, which can occur through a rearrangement mechanism.[8]
-
[M+H]⁺ → [C₉H₈FN]⁺ + CH₃OH
-
This neutral loss of 32.0262 u results in a fragment ion at m/z 166.0668 .
Data Summary of Key Fragments
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Formula | Proposed Identity |
| 198.0930 | 166.0668 | 32.0262 | [C₉H₈FN]⁺ | [M+H - CH₃OH]⁺ |
| 198.0930 | 139.0792 | 59.0138 | [C₈H₁₀FN]⁺ | [M+H - •COOCH₃]⁺ |
| 198.0930 | 109.0451 | 89.0479 | [C₇H₆F]⁺ | Fluorobenzyl Cation |
| 198.0930 | 88.0393 | 110.0537 | [C₃H₆NO₂]⁺ | Iminium ion from Cα-Cβ cleavage |
Visualization of Fragmentation Pathways
Caption: Primary fragmentation pathways of protonated 4-Fluoro-L-phenylalanine methyl ester.
Interpretation and Practical Insights
-
Diagnostic Ions: The presence of the ion at m/z 109.0 is highly diagnostic for the 4-fluorobenzyl substructure. The neutral loss of 59 u is characteristic of an amino acid methyl ester, confirming the presence of both functionalities.
-
Influence of Fluorine: The strong carbon-fluorine bond makes the loss of a fluorine radical highly unlikely.[9] Instead, the electronegativity of fluorine influences the electron density of the aromatic ring, which can affect the relative abundance of fragments compared to its non-fluorinated analog, but the core fragmentation pathways remain the same.
-
Troubleshooting: A weak or absent precursor ion (m/z 198.1) may indicate that the in-source collision energy (or cone voltage) is too high, causing premature fragmentation. Conversely, a lack of fragment ions in the MS/MS spectrum suggests the collision energy in the CID cell is too low and needs to be increased.
Conclusion
The mass spectrometric fragmentation of 4-Fluoro-L-phenylalanine methyl ester HCl is a predictable and systematic process governed by the fundamental principles of gas-phase ion chemistry. By employing ESI-MS/MS, researchers can reliably confirm the structure of this important synthetic building block. The key fragmentation events—formation of the fluorobenzyl cation (m/z 109.0), loss of the methoxycarbonyl group (leading to m/z 139.1), and neutral loss of methanol (leading to m/z 166.1)—provide a robust and unique fingerprint for its identification. This guide provides the necessary protocols and mechanistic understanding to empower scientists in their analytical endeavors.
References
- PubMed. (2001).
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass spectra of fluorocarbons.
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons.
- Shimadzu. (2015).
- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Santa Cruz Biotechnology. (n.d.). 4-Fluoro-DL-phenylalanine methyl ester hydrochloride.
- Chem-Impex. (n.d.). 4-Fluoro-L-phenylalanine methyl ester hydrochloride.
- PubChem. (n.d.). D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1).
- ACS Publications. (2017).
- CORE. (2017).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- MySkinRecipes. (n.d.). 4-Fluoro-L-phenylalanine methyl ester, HCl.
- Chemistry LibreTexts. (2023).
- Creative Proteomics. (n.d.).
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An In-Depth Technical Guide on the Optical Rotation of 4-Fluoro-L-phenylalanine Methyl Ester HCl
<
This guide provides a comprehensive technical overview of the optical rotation of 4-Fluoro-L-phenylalanine methyl ester hydrochloride, a critical parameter for researchers, scientists, and drug development professionals. The document delves into the principles of optical activity, standardized measurement protocols, and the factors influencing this key chiroptical property.
Introduction: The Significance of Chirality and Optical Rotation
In the realm of pharmaceutical development and biochemical research, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Many biomolecules, including amino acids and their derivatives, are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1][2][3] While enantiomers share identical physical properties such as melting point and boiling point, they differ in their interaction with plane-polarized light.[4][5] This phenomenon, known as optical activity, is a fundamental characteristic of chiral molecules.[1][4][5]
4-Fluoro-L-phenylalanine methyl ester hydrochloride, a fluorinated derivative of the essential amino acid L-phenylalanine, is a chiral molecule widely utilized as a building block in peptide synthesis and drug discovery.[6][7] The fluorine substitution can enhance metabolic stability and binding affinity, making it a valuable tool for medicinal chemists.[6][7] The "L" configuration denotes a specific stereochemistry at the alpha-carbon, which is crucial for its biological activity.
Optical rotation is the quantitative measure of the rotation of plane-polarized light as it passes through a solution of a chiral compound.[4][5][8] This property is measured using an instrument called a polarimeter.[4][8][9] The direction of rotation can be to the right, termed dextrorotatory (+), or to the left, termed levorotatory (-).[1][4] The magnitude and direction of this rotation are intrinsic properties of a chiral molecule and are directly related to its enantiomeric purity.[8][10] Therefore, accurately measuring the optical rotation of 4-Fluoro-L-phenylalanine methyl ester HCl is essential for confirming its stereochemical identity and ensuring its quality for research and development applications.
Core Principles of Optical Rotation Measurement
The observed angle of rotation (α) is dependent on several experimental factors, including the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used.[4][11][12] To standardize these measurements and allow for comparison across different experiments and laboratories, the concept of specific rotation ([α]) is employed.[4][10][12]
The specific rotation is calculated using the following formula:
[α]Tλ = α / (l * c)
Where:
-
[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL).
The standard wavelength used for most measurements is the sodium D-line (λ = 589 nm), and the temperature is typically controlled at 20°C or 25°C.[4][9][12]
Experimental Determination of Optical Rotation for 4-Fluoro-L-phenylalanine Methyl Ester HCl
This section provides a detailed, self-validating protocol for the accurate measurement of the optical rotation of 4-Fluoro-L-phenylalanine methyl ester HCl.
Materials and Instrumentation
-
Analyte: 4-Fluoro-L-phenylalanine methyl ester hydrochloride (CAS: 64231-55-6) of high purity (≥99%).
-
Solvent: Methanol (MeOH), HPLC grade or equivalent.
-
Instrumentation: A calibrated polarimeter with a sodium lamp (589 nm) or other suitable light source, and temperature control capabilities.
-
Polarimeter Cell: A 1.00 dm path length cell.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes.
-
Analytical Balance: Capable of measuring to at least 0.1 mg.
Experimental Workflow Diagram
Caption: Workflow for optical rotation measurement.
Step-by-Step Protocol
-
Instrument Preparation and Calibration:
-
Turn on the polarimeter and allow the light source to stabilize as per the manufacturer's instructions.
-
Set the temperature control to 20.0 ± 0.5 °C.[9]
-
Fill the 1.00 dm polarimeter cell with the blank solvent (methanol). Ensure there are no air bubbles in the light path.
-
Place the cell in the sample chamber and allow the temperature to equilibrate.
-
Perform a blank measurement and zero the instrument. This step is crucial to correct for any background rotation from the solvent or the cell itself.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of 4-Fluoro-L-phenylalanine methyl ester HCl using an analytical balance. Record the exact weight.
-
Quantitatively transfer the weighed sample to a 10.0 mL volumetric flask.
-
Add a portion of methanol to the flask and swirl gently to dissolve the solid.
-
Once dissolved, dilute to the mark with methanol. Cap the flask and invert it several times to ensure a homogeneous solution.
-
Allow the solution to equilibrate to the measurement temperature (20.0 °C).
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution two to three times.
-
Carefully fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the filled cell into the sample chamber of the polarimeter.
-
Allow the temperature of the sample to stabilize for a few minutes.
-
Take at least three to five independent readings of the observed rotation (α) and record the values. The readings should be consistent.
-
-
Calculation and Reporting:
-
Calculate the average of the observed rotation readings.
-
Calculate the concentration (c) of the solution in g/mL. For example, if 0.1025 g was dissolved in 10.0 mL, the concentration is 0.01025 g/mL.
-
Use the formula for specific rotation to calculate [α]20D.
-
The final reported value should include the specific rotation, the temperature, the wavelength, the concentration, and the solvent used.
-
Expected Results and Data Interpretation
Based on available data from commercial suppliers, the expected specific rotation for 4-Fluoro-L-phenylalanine methyl ester hydrochloride is presented in the table below.
| Parameter | Value | Source |
| Specific Rotation ([α]20D) | +16 ± 1° | [6] |
| Concentration (c) | 1 in MeOH | [6] |
| Wavelength | 589 nm (Sodium D-line) | [4][9] |
| Temperature | 20 °C | [6] |
The positive sign (+) indicates that 4-Fluoro-L-phenylalanine methyl ester HCl is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction.[1][4] The magnitude of the specific rotation is a characteristic physical constant for this enantiomerically pure compound under the specified conditions.
Factors Influencing Optical Rotation Measurements
Achieving accurate and reproducible optical rotation data requires careful control over several experimental variables.
Caption: Key factors affecting optical rotation.
-
Temperature: The specific rotation of a compound can be temperature-dependent.[11][13] Therefore, it is critical to maintain and report the temperature at which the measurement is made, typically with a precision of ±0.5 °C.[9][13]
-
Wavelength: Optical rotation is highly dependent on the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD).[10] Shorter wavelengths generally produce larger rotations.[13] The sodium D-line (589 nm) is the standard, and any deviation from this must be reported.[9][12]
-
Concentration: For many compounds, the relationship between observed rotation and concentration is linear, as assumed in the specific rotation formula.[14][15] However, at high concentrations, intermolecular interactions can lead to non-linear behavior. It is good practice to perform measurements at the concentration specified in literature or pharmacopeial methods.
-
Solvent: The solvent can influence the conformation of the solute molecules and their interactions, thereby affecting the observed optical rotation. The polarity and refractive index of the solvent are key factors. It is essential to use the same solvent as specified in the reference method. For 4-Fluoro-L-phenylalanine methyl ester HCl, methanol is the standard solvent.[6]
-
Enantiomeric Purity: The measured optical rotation is directly proportional to the enantiomeric excess (ee) of the sample.[10] A racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero.[1] Any deviation from the expected specific rotation may indicate the presence of the other enantiomer as an impurity.
Conclusion
The optical rotation of 4-Fluoro-L-phenylalanine methyl ester hydrochloride is a critical quality attribute that confirms its stereochemical integrity. An expected specific rotation of +16 ± 1° (c=1 in MeOH at 20°C, 589 nm) serves as a benchmark for its identity and purity.[6] By adhering to a rigorous and well-controlled experimental protocol, researchers and drug development professionals can confidently use this chiroptical property to validate the quality of this important synthetic building block, ensuring the reliability and reproducibility of their scientific endeavors.
References
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Chem-Impex. (n.d.). 4-Fluoro-L-phenylalanine methyl ester hydrochloride. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 28). What Is Optical Rotation In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I. Retrieved from [Link]
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Rudolph Research Analytical. (n.d.). <781> OPTICAL ROTATION. Retrieved from [Link]
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Leah4sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity. [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]
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ResearchGate. (n.d.). Absolute value of optical rotation of phenylalanine for various L-enantiomer abundances and concentrations. [Image]. Retrieved from [Link]
-
Cook, C. W., Byrne, S., Viola, D., & d'Aubigny, C. D. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]
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Al-Zoubi, W. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(35), 20635-20658. [Link]
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Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]
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PubChem. (n.d.). L-Phenylalanine. Retrieved from [Link]
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Romero-Téllez, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4145-4156. [Link]
-
Romero-Téllez, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Retrieved from [Link]
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An In-depth Technical Guide to 4-Fluoro-L-phenylalanine Methyl Ester HCl: A Strategic Tool in Modern Research
This guide provides an in-depth technical overview of 4-Fluoro-L-phenylalanine methyl ester hydrochloride (CAS No. 64231-55-6), a fluorinated amino acid derivative pivotal to advancements in protein engineering, drug discovery, and biochemical research. We will move beyond simple data recitation to explore the causal relationships behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals.
Foundational Concepts: The Significance of Fluorine in Biological Systems
4-Fluoro-L-phenylalanine methyl ester HCl is a derivative of the essential amino acid L-phenylalanine. The strategic replacement of a single hydrogen atom with a fluorine atom at the para-position of the phenyl ring introduces profound, yet minimally perturbative, changes to the molecule's properties. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond are key to its utility.[1] These attributes can enhance metabolic stability, modulate electronic properties, and increase the binding affinity of peptides and proteins into which it is incorporated.[1][2] The methyl ester and hydrochloride salt forms improve the compound's solubility and handling characteristics, making it a versatile reagent for synthetic and biological applications.[3]
Physicochemical Properties and Characterization
Precise characterization is the bedrock of reproducible science. The properties of 4-Fluoro-L-phenylalanine methyl ester HCl are well-defined, allowing for its unambiguous identification and quality assessment.
| Property | Value | Source(s) |
| CAS Number | 64231-55-6 | [4][5][6][7][8] |
| Molecular Formula | C₁₀H₁₂FNO₂·HCl | [4] |
| Molecular Weight | 233.67 g/mol (or 233.7 g/mol ) | [4][9] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥ 99% (HPLC) | [4] |
| Melting Point | 198 - 200 °C | [4] |
| Optical Rotation | [a]20/D = +16 ± 1º (c=1 in MeOH) | [4] |
| Storage Conditions | 0 - 8 °C, away from light and moisture | [4][10] |
Analytical Validation:
A multi-pronged approach is essential for confirming the identity and purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to confirm the L-enantiomeric purity, while reverse-phase HPLC is standard for assessing chemical purity (typically ≥99%).[4][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the molecular structure. Critically, ¹⁹F-NMR provides a distinct signal for the fluorine atom, making it an invaluable tool for tracking the incorporation of this amino acid into larger molecules.[10][12]
-
Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight and elemental composition.
Synthesis Pathway: A Conceptual Overview
While specific industrial syntheses are proprietary, a general and logical pathway can be inferred from established organic chemistry principles. The synthesis of its parent compound, 4-Fluoro-L-phenylalanine, often involves electrophilic fluorination or starting from a pre-fluorinated benzene ring.[1] The subsequent esterification and salt formation are standard procedures.
Caption: Conceptual workflow for the synthesis of 4-Fluoro-L-phenylalanine methyl ester HCl.
Core Applications in Scientific Research
The unique properties of this compound make it a powerful tool across multiple disciplines.[4][9]
Protein Engineering and Structural Biology
Incorporating non-canonical amino acids like 4-Fluoro-L-phenylalanine is a cornerstone of modern protein science. It serves as a structural probe that is minimally disruptive.
-
¹⁹F-NMR Spectroscopy: The fluorine atom provides a sensitive NMR probe. With no natural fluorine background in biological systems, the ¹⁹F signal is clean and directly reports on the local environment of the labeled residue. This allows researchers to study protein structure, dynamics, and ligand binding interactions with high precision.[1][12]
-
Enhanced Stability: The strong C-F bond can increase the thermal and catabolic stability of peptides and proteins, which is particularly advantageous for developing therapeutic proteins with longer shelf-lives.[1]
Drug Discovery and Medicinal Chemistry
4-Fluoro-L-phenylalanine methyl ester HCl is a valuable building block for synthesizing novel pharmaceuticals.[2][4] Fluorination can strategically alter a drug candidate's properties.
-
Improved Bioactivity and Selectivity: Fluorine's electronegativity can change the pKa of nearby functional groups or alter electrostatic interactions, leading to enhanced binding affinity and selectivity for a specific biological target.[1]
-
Enhanced Pharmacokinetics: Introducing fluorine can block sites of metabolic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the metabolic stability and in vivo half-life of a drug. It can also improve membrane permeability.[1]
-
Anticancer Drug Synthesis: For instance, 4-Fluoro-L-phenylalanine ester is a required component in the synthesis of Melflufen, an anticancer drug used for treating multiple myeloma.[1]
Caption: Impact of incorporating 4-Fluoro-phenylalanine on drug candidate properties.
Biochemical and Cellular Research
This analog is also used to probe and perturb biological systems.
-
Enzyme Mechanism Studies: It can be used as a substrate for enzymes like tyrosine hydroxylase to study their regulation and mechanism.[13]
-
Protein Synthesis Inhibition: As a non-proteinogenic amino acid, high concentrations can compete with natural phenylalanine, leading to the inhibition of protein synthesis. This property has been leveraged to study its effects on cancer cells, where it was shown to inhibit the growth of MCF-7 breast cancer cells.[12]
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, ensuring technical accuracy and reproducibility.
Protocol 1: In Vivo Incorporation into Recombinant Proteins in E. coli
This protocol describes a robust method for producing a protein with 4-Fluoro-L-phenylalanine replacing native phenylalanine residues.
Causality: The protocol relies on a phenylalanine auxotrophic E. coli strain, which cannot synthesize its own phenylalanine. This forces the cell to incorporate the exogenously supplied 4-Fluoro-L-phenylalanine from the media into newly synthesized proteins upon induction.
Workflow Diagram:
Caption: Workflow for in vivo incorporation of 4-Fluoro-L-phenylalanine.
Step-by-Step Methodology:
-
Strain and Culture Preparation:
-
Use a phenylalanine auxotrophic E. coli strain (e.g., ATCC 15769) transformed with your expression plasmid.
-
Inoculate a starter culture in 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
-
Initial Growth Phase:
-
Use the starter culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the culture reaches an OD₆₀₀ of ~0.8-1.0.
-
Rationale: Growing initially in rich media allows for rapid biomass accumulation before introducing the selective pressure of the minimal medium.
-
-
Cell Harvest and Wash:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and gently resuspend the cell pellet in 200 mL of sterile M9 salts solution. Centrifuge again.
-
Rationale: This wash step is critical to remove any residual phenylalanine from the rich medium, ensuring maximal incorporation of the fluoro-analog.
-
-
Induction Phase:
-
Resuspend the washed cell pellet in 500 mL of M9 minimal medium supplemented with all essential amino acids EXCEPT phenylalanine.
-
Add 4-Fluoro-L-phenylalanine to a final concentration of 50-100 mg/L.[14]
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM).[14]
-
Reduce the temperature to 20°C and continue expression for 16-18 hours.[14]
-
Rationale: Reduced temperature slows down protein synthesis, which can improve proper folding and reduce the toxicity associated with incorporating a non-canonical amino acid.
-
-
Protein Purification and Validation:
-
Harvest the cells and purify the target protein using standard techniques (e.g., affinity chromatography).
-
Self-Validation: Subject the purified protein to electrospray ionization mass spectrometry (ESI-MS). The resulting mass should show a shift corresponding to the mass difference between phenylalanine and 4-fluorophenylalanine for each incorporated residue. Alternatively, acid hydrolysis followed by HPLC can quantify the incorporation level.[11]
-
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This protocol provides a standard method for verifying the purity of the 4-Fluoro-L-phenylalanine methyl ester HCl starting material.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol or water.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes. Hold for 5 minutes. Return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis (Self-Validation):
-
The primary peak corresponding to the product should be well-resolved.
-
Integrate the peak areas of all detected signals. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. For a high-quality reagent, this value should be ≥99%.[4]
-
Safety and Handling
While not acutely toxic under standard laboratory use, good chemical hygiene should be practiced.
-
The parent compound, 4-Fluoro-L-phenylalanine, may cause skin and eye irritation and can be harmful if swallowed or inhaled.[15]
-
Always handle the compound in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store the compound tightly sealed at the recommended temperature of 0-8°C to ensure its long-term stability.[4]
References
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Welply, J. K., et al. (1984). Determination of low levels of 4-fluorophenylalanine incorporation into proteins. PubMed. [Link]
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4-Fluoro-L-phenylalanine methyl ester hydrochloride, 95% (H-L-Phe(4-F)-OMe.HCl). abcr Gute Chemie. [Link]
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Boles, E., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]
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p-Fluorophenylalanine | C9H10FNO2. PubChem, NIH. [Link]
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Mehl, J., et al. (2018). Fluorinated Phenylalanine Precursor Resistance in Yeast. MDPI. [Link]
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4-Fluoro-L-phenylalanine methyl ester, HCl. MySkinRecipes. [Link]
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4-Fluoro-L-phenylalanine Methyl Ester Hydrochloride. AccelaChem. [Link]
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4-Fluoro-DL-phenylalanine methyl ester hydrochloride - Data Sheet. Adooq Bioscience. [Link]
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4-fluoro-L-phenylalanine | C9H10FNO2. PubChem, NIH. [Link]
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Synthesis of DL-phenylalanine methyl ester hydrochloride. PrepChem.com. [Link]
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Synthesis of Chiral Tetramic Acids. Organic Syntheses. [Link]
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Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
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Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives. PubMed. [Link]
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4-Fluoro-L-phenylalanine (HMDB0246423). Human Metabolome Database. [Link]
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Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Chemistry and Technology, Prague. [Link]
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Establishment of a radiosynthesis method of 4-[18F]fluorophenylalanine using pinacol borane ester. Journal of Nuclear Medicine. [Link]
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D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1). PubChem, NIH. [Link]
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Biological activity of 4-Fluoro-L-phenylalanine derivatives
An In-depth Technical Guide to the Biological Activity of 4-Fluoro-L-phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into amino acids represents a powerful approach in chemical biology and drug discovery. Among these, 4-Fluoro-L-phenylalanine (4-F-Phe), a non-proteinogenic amino acid, has garnered considerable attention for its ability to modulate the biological activity, stability, and pharmacokinetic properties of peptides and proteins.[1][2] This technical guide provides a comprehensive overview of the multifaceted biological activities of 4-F-Phe derivatives. We will delve into their fundamental mechanisms of action, explore their diverse applications in drug development and protein engineering, and provide detailed experimental protocols for their synthesis and incorporation. This guide is intended to serve as a valuable resource for researchers and scientists working at the interface of chemistry, biology, and medicine.
Introduction: The Significance of Fluorination in Phenylalanine Analogs
The substitution of a hydrogen atom with fluorine at the para-position of the L-phenylalanine aromatic ring introduces unique physicochemical properties that underpin the diverse biological activities of 4-F-Phe.[2] The high electronegativity of fluorine alters the electronic distribution of the phenyl ring, influencing non-covalent interactions such as π-π stacking and cation-π interactions.[3] This seemingly subtle modification can lead to profound changes in molecular conformation, binding affinity, and metabolic stability.[1][3]
The incorporation of 4-F-Phe and its derivatives into peptides and proteins offers several advantages:
-
Enhanced Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, thereby improving the in vivo half-life of therapeutic peptides.[3]
-
Modulated Bioactivity: Altered electronic properties can enhance or modify the binding affinity of a peptide to its target receptor or enzyme.[1]
-
Probing Structure and Function: The fluorine atom serves as a sensitive probe for ¹⁹F-NMR studies, enabling detailed investigations of protein structure, dynamics, and ligand-protein interactions.[3]
-
Therapeutic Potential: These derivatives have demonstrated efficacy as anticancer, antidiabetic, and antimicrobial agents.[3][4]
Core Mechanisms of Biological Activity
The biological effects of 4-F-Phe derivatives stem from several key mechanisms, primarily their ability to act as phenylalanine antagonists and their incorporation into protein structures.
Phenylalanine Antagonism and Inhibition of Protein Synthesis
4-Fluoro-L-phenylalanine can act as an antagonist to its natural counterpart, L-phenylalanine.[5] This antagonism can lead to the inhibition of protein synthesis, a mechanism that has been exploited in the context of cancer therapy.[5][6] By competing with phenylalanine for incorporation into nascent polypeptide chains, 4-F-Phe can disrupt cellular processes that are highly dependent on rapid protein production, such as tumor growth.[6]
Incorporation into Polypeptide Chains
Despite being a non-proteinogenic amino acid, 4-F-Phe can be incorporated into proteins in both prokaryotic and eukaryotic systems.[7] This can occur through the exploitation of the cell's natural translational machinery or through engineered systems. The site-specific incorporation of 4-F-Phe allows for the precise modification of protein properties.[7]
The functional consequences of this incorporation are context-dependent and can include:
-
Altered Enzyme Activity: The presence of a fluorinated residue in the active site of an enzyme can modulate its catalytic activity or substrate specificity.[3]
-
Enhanced Protein Stability: The introduction of fluorine can stabilize protein structures through favorable electrostatic interactions.[1][3]
-
Modified Protein-Protein Interactions: The altered surface properties of a protein containing 4-F-Phe can influence its interactions with other proteins.
Applications in Drug Discovery and Development
The unique properties of 4-F-Phe derivatives have led to their successful application in the development of various therapeutic agents.
Anticancer Therapeutics
A notable example is Melflufen , an anticancer drug used in the treatment of multiple myeloma.[3][4] Melflufen is a peptide-drug conjugate that utilizes a 4-fluoro-L-phenylalanine derivative to facilitate its transport into cancer cells.[3][4]
Antidiabetic Agents
Fluorinated phenylalanine derivatives are key components of several dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[3][4] Sitagliptin , for instance, contains a trifluorophenylalanine moiety that is crucial for its inhibitory activity against DPP-4, an enzyme that degrades incretin hormones involved in insulin secretion.[3][4]
Receptor Antagonists
Derivatives of 4-F-Phe have been utilized in the synthesis of potent and selective receptor antagonists. For example, fluorinated phenylalanine analogs are integral to the structure of certain cholecystokinin-2 (CCK2) receptor antagonists, which have potential applications in treating pancreatic cancer and other gastrointestinal disorders.[3][4]
Positron Emission Tomography (PET) Imaging
The incorporation of the radioactive isotope ¹⁸F into 4-F-Phe derivatives allows for their use as radiotracers in PET imaging.[3] These agents can be used to visualize and monitor metabolic processes in tumors, aiding in cancer diagnosis and treatment planning.[3]
Protein Engineering and Mechanistic Studies
The ability to site-specifically incorporate 4-F-Phe into proteins provides a powerful tool for elucidating structure-function relationships.
Probing Aromatic Interactions
By systematically replacing native aromatic residues (phenylalanine, tyrosine, tryptophan) with 4-F-Phe, researchers can dissect the contributions of electrostatic and hydrophobic interactions to protein stability and function.[7] The graded introduction of fluorine allows for a fine-tuning of the aromatic ring's electronic properties.
Workflow for Site-Specific Incorporation
The site-specific incorporation of non-canonical amino acids like 4-F-Phe is often achieved using nonsense suppression technology. This involves an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery.
Caption: Workflow for site-specific incorporation of 4-F-Phe.
Antimicrobial Activity
Recent studies have highlighted the potential of 4-F-Phe derivatives as antimicrobial agents. Self-assembling nanostructures composed of fluorenylmethoxycarbonyl-4-fluoro-L-phenylalanine (Fmoc-4-F-Phe) have demonstrated significant antibacterial activity against pathogenic bacteria such as Streptococcus mutans.[8] These hydrogels appear to disrupt bacterial membranes, leading to cell death.[8]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a 4-F-Phe Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing 4-F-Phe using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-4-fluoro-L-phenylalanine-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, using Fmoc-4-fluoro-L-phenylalanine-OH at the desired position.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Quantitative Data Summary
| Compound/Derivative | Biological Activity | Target/Application | Reported IC₅₀/EC₅₀/Other Metric | Reference |
| 4-Fluoro-L-phenylalanine | Inhibition of cell growth | MCF-7 breast cancer cells | IC₅₀ = 11.8 µM | [6] |
| Melflufen | Anticancer | Multiple Myeloma | In clinical trials | [3][4] |
| Sitagliptin | DPP-4 Inhibition | Type 2 Diabetes | FDA Approved | [3][4] |
| Fmoc-4-F-Phe Hydrogel | Antibacterial | Streptococcus mutans | Effective at low concentrations | [8] |
Safety and Handling
4-Fluoro-D,L-phenylalanine is classified as toxic if swallowed and may cause irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] In case of a spill, isolate the area and follow appropriate cleanup procedures.[5][10]
Conclusion
4-Fluoro-L-phenylalanine and its derivatives represent a versatile class of molecules with significant potential in both basic research and therapeutic development. Their unique ability to modulate the properties of peptides and proteins has led to their successful application in diverse areas, from cancer and diabetes treatment to the development of novel antimicrobial agents. As synthetic methodologies and our understanding of the biological consequences of fluorination continue to advance, we can anticipate the emergence of new and innovative applications for these valuable chemical tools.
References
-
Al-Hulli, Z. A. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1094. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4654, p-Fluorophenylalanine. [Link]
-
Van Den Vonder, D., et al. (2018). Fluorinated Phenylalanine Precursor Resistance in Yeast. Fermentation, 4(2), 41. [Link]
-
Barbera, L., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 12. [Link]
-
Chemsrc. (2023). 4-Fluoro-L-phenylalanine. [Link]
-
Al-Hulli, Z. A. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1094. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 716312, 4-fluoro-L-phenylalanine. [Link]
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Karakus, E., et al. (2021). Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. Applied Biochemistry and Biotechnology, 194(2), 795-808. [Link]
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Main, L., et al. (2020). Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis. Organic & Biomolecular Chemistry, 18(12), 2261-2265. [Link]
-
Mondal, S., et al. (2023). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules, 24(10), 4649-4659. [Link]
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Navigating the Stability of 4-Fluoro-L-phenylalanine Methyl Ester HCl: A Technical Guide for Researchers
Abstract
4-Fluoro-L-phenylalanine methyl ester hydrochloride is a pivotal building block in contemporary drug discovery and peptide synthesis, prized for the enhanced metabolic stability and unique conformational properties conferred by the fluorine substituent.[1] However, the integrity of this reagent is paramount to ensure reproducible and reliable experimental outcomes. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Fluoro-L-phenylalanine methyl ester HCl. We will delve into the primary degradation pathways, including hydrolysis and potential photodegradation, and furnish field-proven protocols for stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the quality and performance of this critical compound.
Introduction: The Significance of Fluorinated Amino Acids in Research
The incorporation of fluorinated amino acids into peptides and small molecules has become a powerful strategy in medicinal chemistry. The fluorine atom, with its high electronegativity and minimal steric footprint, can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability. 4-Fluoro-L-phenylalanine, in its methyl ester hydrochloride form, serves as a readily available and versatile precursor for introducing these advantageous properties.[1][2] Its applications span from protein engineering and neurobiology research to the development of novel therapeutics.[1] Understanding the stability of this reagent is not merely a matter of good laboratory practice; it is a critical factor in the success of multi-step syntheses and the validity of biological assays.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 4-Fluoro-L-phenylalanine methyl ester HCl is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₁₀H₁₂FNO₂·HCl |
| Molecular Weight | 233.7 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 198 - 200 °C |
| Purity (Typical) | ≥ 99% (HPLC) |
| Solubility | Soluble in water and methanol |
Note: These values are typical and may vary slightly between suppliers.
Optimal Storage Conditions: A Synthesis of Supplier Recommendations
The recommended storage conditions for 4-Fluoro-L-phenylalanine methyl ester HCl can vary between suppliers. This variation underscores the importance of consulting the specific product datasheet. However, a synthesis of available data points to a consensus on best practices.
| Supplier/Source | Recommended Storage Temperature | Additional Notes |
| Chem-Impex | 0 - 8 °C | N/A |
| Santa Cruz Biotechnology | 4°C | N/A |
| Cambridge Isotope Laboratories | Room temperature | Away from light and moisture |
| General Best Practice | -20°C | For long-term storage |
Key Takeaway: For routine use, refrigeration at 2-8°C is adequate. For long-term storage (greater than 6 months), storing at -20°C in a tightly sealed container is the most prudent approach to minimize degradation. The recommendation for storage at room temperature should be approached with caution and is likely intended for very short-term storage, provided the material is protected from light and moisture.
Mechanisms of Degradation: A Deeper Dive
The two primary modes of degradation for 4-Fluoro-L-phenylalanine methyl ester HCl are hydrolysis and photodegradation. Understanding these mechanisms is key to preventing them.
Hydrolytic Degradation: The Achilles' Heel of Esters
The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrochloride salt of the amino group provides some initial protection by maintaining a low pH in solution. However, exposure to moisture, especially at elevated temperatures, can facilitate hydrolysis back to the parent amino acid, 4-Fluoro-L-phenylalanine, and methanol.
The acid-catalyzed hydrolysis mechanism proceeds as follows:
Caption: Acid-catalyzed hydrolysis of 4-Fluoro-L-phenylalanine methyl ester.
The kinetics of this degradation are pH-dependent. While the compound is most stable at an acidic pH (around pH 3-4), exposure to neutral or basic conditions will significantly accelerate the rate of hydrolysis.[3]
Photodegradation: The Impact of Light
Aromatic amino acids are known to be susceptible to photodegradation upon exposure to UV light. The fluorinated benzene ring in 4-Fluoro-L-phenylalanine methyl ester HCl can absorb UV radiation, leading to the formation of reactive species and subsequent degradation products. While specific studies on the photodegradation of this exact molecule are limited, the general mechanism for aromatic amino acids involves photo-oxidation, potentially leading to the formation of hydroxylated and other modified species. It is therefore crucial to protect the compound from light, especially when in solution.
Stability Testing: A Practical Protocol
To ensure the integrity of 4-Fluoro-L-phenylalanine methyl ester HCl, particularly for long-term studies or when using a new batch, performing a stability assessment is recommended. A forced degradation study is an effective way to identify potential degradation products and develop a stability-indicating analytical method.
Forced Degradation Study Protocol
This protocol outlines the steps to intentionally degrade the compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve 4-Fluoro-L-phenylalanine methyl ester HCl in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature and take samples at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction over time.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set period. Dissolve a weighed amount for analysis.
-
Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for a defined duration. Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV method. LC-MS can be used to identify the mass of any degradation products.
Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Key Characteristics:
-
Specificity: The method must be able to resolve the main peak from all degradation product peaks.
-
Accuracy and Precision: The method must provide accurate and reproducible results.
-
Linearity: The response of the detector must be linear over a defined concentration range.
General Starting Conditions for a Reversed-Phase HPLC Method:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
The chromatograms from the forced degradation study will reveal if the chosen method is capable of separating the parent compound from its degradation products. If co-elution occurs, the method parameters (e.g., gradient, pH of the mobile phase, column chemistry) should be optimized.
Handling and Best Practices
To ensure the longevity and reliability of 4-Fluoro-L-phenylalanine methyl ester HCl, adhere to the following handling guidelines:
-
Work in a Dry Environment: As the compound is susceptible to hydrolysis, handle it in a low-humidity environment. A glove box with a dry atmosphere is ideal for weighing and aliquoting.
-
Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents to minimize water content.
-
Protect from Light: Store both the solid material and solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Avoid Repeated Freeze-Thaw Cycles: If stored frozen in solution, aliquot into single-use volumes to prevent degradation from repeated temperature changes.
By implementing these storage and handling protocols, researchers can be confident in the quality and stability of their 4-Fluoro-L-phenylalanine methyl ester HCl, leading to more reliable and reproducible scientific outcomes.
References
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Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]
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Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. [Link]
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LibreTexts. (2021). Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester. Chemistry LibreTexts. [Link]
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Prankerd, R. J., & Stella, V. J. (1990). Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution. Journal of Pharmaceutical Sciences, 79(2), 125-130. [Link]
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Das, S., et al. (2020). (a) Product formation upon hydrolysis of L-phenylalanine methyl ester... ResearchGate. [Link]
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Blake, T. R., et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science, 11(10), 2692-2702. [Link]
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de Sain-van der Velden, M. G. M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(1), 8. [Link]
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Kato, H., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(7), 831-835. [Link]
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Johnson, S. S., et al. (2019). Long-term Thermal Stability of Fluorescent Dye Used for Chiral Amino Acid Analysis on Future Spaceflight Missions. Electrophoresis, 40(23-24), 3117-3122. [Link]
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European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
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Quora. (2018). How does pH affect chemical reactions and molecules (example amino acids)? Quora. [Link]
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Elsellamia, L., et al. (2010). Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. Environmental Technology, 31(13), 1417-1422. [Link]
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(9), 26-38. [Link]
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Le-Heiget, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15(5), 1149-1175. [Link]
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Clark, J. (2023). the acid base behaviour of amino acids. Chemguide. [Link]
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Kato, H., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. ResearchGate. [Link]
- Google Patents. (1987). Process for the preparation of alpha-L-aspartyl-L-phenylalanine methyl ester.
-
MySkinRecipes. 4-Fluoro-L-phenylalanine methyl ester, HCl. MySkinRecipes. [Link]
-
PubChem. 4-fluoro-L-phenylalanine. PubChem. [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 4-Fluoro-L-phenylalanine Methyl Ester HCl
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of 4-Fluoro-L-phenylalanine methyl ester hydrochloride (p-F-Phe-OMe·HCl). This compound is a critical building block in medicinal chemistry and protein engineering, valued for its ability to introduce a fluorine atom for modulating bioactivity, stability, and for use as an NMR probe.[1] The protocol herein is based on the well-established Fischer-Speier esterification reaction, optimized for high yield and purity. We delve into the mechanistic underpinnings of the reaction, provide a meticulous step-by-step protocol, and detail the necessary analytical methods for comprehensive characterization of the final product.
Introduction: The Significance of Fluorinated Amino Acids
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The 4-fluorophenylalanine moiety, in particular, can significantly enhance a compound's metabolic stability, binding affinity, and membrane permeability. 4-Fluoro-L-phenylalanine methyl ester HCl serves as a versatile intermediate for introducing this valuable pharmacophore into peptides and small molecule therapeutics.[1] Its applications span from the development of novel anticancer drugs to the engineering of proteins with enhanced properties.[2][3] This guide offers a reliable and reproducible method for its preparation, empowering researchers to access this key synthetic intermediate.
Synthetic Strategy: The Fischer-Speier Esterification
The chosen synthetic route is the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] In this case, 4-Fluoro-L-phenylalanine is reacted with methanol in the presence of an acid catalyst.
Mechanism: The reaction proceeds via several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a favorable leaving group.
-
Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[4][5]
For this specific synthesis, thionyl chloride (SOCl₂) is employed not only as a precursor to the acid catalyst but also as a dehydrating agent. It reacts with methanol to form methyl chlorosulfite, which then decomposes to generate hydrogen chloride (HCl) gas in situ and sulfur dioxide. The generated HCl protonates the amino acid, and the excess drives the esterification equilibrium towards the product. This method is highly effective as it simultaneously provides the catalytic acid and removes water, a byproduct of the reaction.[6][7]
Caption: Overall workflow for the synthesis of 4-Fluoro-L-phenylalanine methyl ester HCl.
-
Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-L-phenylalanine (10.0 g, 54.6 mmol).
-
Solvent Addition: Add anhydrous methanol (100 mL) to the flask and stir to create a suspension.
-
Catalyst Addition (Critical Step): Cool the flask in an ice-water bath to 0°C. Under vigorous stirring, add thionyl chloride (8.0 mL, 109.2 mmol, 2.0 equiv.) dropwise via a dropping funnel over 30 minutes.
-
Expert Insight: This addition is highly exothermic and releases HCl and SO₂ gas. Perform this step slowly in a fume hood to control the reaction rate and temperature. A rapid addition can lead to excessive gas evolution and potential loss of material. The use of a drying tube filled with CaCl₂ on the condenser is essential to prevent atmospheric moisture from entering the reaction.
-
-
Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (1:1). The starting material (amino acid) will remain at the baseline, while the product (ester) will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.
-
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. This will yield a white to off-white solid or a viscous oil.
-
Purification by Recrystallization: a. Dissolve the crude product in a minimum amount of cold methanol (approx. 15-20 mL). b. Transfer the solution to a beaker and slowly add anhydrous diethyl ether while stirring until the solution becomes persistently cloudy. c. Induce crystallization by scratching the inside of the beaker with a glass rod or by adding a seed crystal. d. Store the beaker at 4°C overnight to allow for complete crystallization.
-
Isolation and Drying: a. Collect the white crystalline product by vacuum filtration using a Büchner funnel. [8] b. Wash the crystals twice with a small amount of cold anhydrous diethyl ether (2 x 20 mL) to remove any residual impurities. c. Dry the product under high vacuum for several hours to remove all traces of solvent.
-
Final Analysis: Determine the final weight and calculate the percentage yield. Characterize the product by melting point, NMR, FTIR, and Mass Spectrometry.
Characterization and Expected Results
The final product should be a white crystalline solid. The expected yield is typically in the range of 85-95%.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₁₀H₁₃ClFNO₂ |
| Molecular Weight | 233.67 g/mol [1][9] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 198 - 200 °C [1] |
| Purity (HPLC) | ≥ 99% [1] |
| ¹H NMR (500 MHz, D₂O) | Predicted shifts based on L-phenylalanine methyl ester HCl: [6]δ 7.30-7.45 (m, 2H, Ar-H), 7.10-7.20 (m, 2H, Ar-H), 4.40 (t, 1H, α-CH), 3.80 (s, 3H, OCH₃), 3.20-3.40 (m, 2H, β-CH₂) |
| ¹³C NMR (125 MHz, D₂O) | Predicted shifts: δ 170 (C=O), 163 (d, ¹JCF, Ar-C-F), 132 (d, ³JCF, Ar-CH), 130 (Ar-C), 116 (d, ²JCF, Ar-CH), 55 (α-CH), 54 (OCH₃), 36 (β-CH₂) |
| FTIR (KBr, cm⁻¹) | Predicted peaks based on structure: ~3400 (N-H stretch), ~3000 (Ar C-H stretch), ~1740 (C=O ester stretch), ~1510 & ~1600 (Ar C=C stretch), ~1220 (C-F stretch), ~1100 (C-O stretch) |
| MS (ESI+) | m/z 198.08 [M+H]⁺ (protonated free base) |
Note on NMR Spectra: Predicted chemical shifts are based on the known spectrum of L-phenylalanine methyl ester hydrochloride and standard increments for fluorine substitution. Actual shifts may vary depending on solvent and concentration.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; moisture contamination; loss during workup. | Ensure anhydrous conditions. Increase reflux time if TLC shows starting material. Be careful not to use excessive solvent during recrystallization. |
| Product is an oil, not a solid | Impurities present; residual solvent. | Triturate the oil with diethyl ether to induce solidification. Ensure the product is thoroughly dried under high vacuum. A second recrystallization may be necessary. |
| Reaction does not go to completion | Insufficient catalyst; catalyst deactivation due to moisture. | Use freshly opened or distilled thionyl chloride. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture with a drying tube. Consider adding slightly more SOCl₂. |
Conclusion
The Fischer-Speier esterification using thionyl chloride in methanol is a highly efficient, reliable, and scalable method for the synthesis of 4-Fluoro-L-phenylalanine methyl ester HCl. The protocol detailed in this application note provides a clear, step-by-step guide with integrated checkpoints and expert insights to ensure a successful outcome. The resulting high-purity product is suitable for direct use in downstream applications, including peptide synthesis and the development of novel pharmaceutical agents.
References
-
O'Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-119. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-fluoro-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]
-
Gill, H. S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(9), 2234. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Jones, S. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. Retrieved from a resource providing supplementary information on the preparation of L-phenylalanine methyl ester hydrochloride.
-
Modern Chemistry. (2024). Exploring the Synthesis Pathways of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]
-
Journal of Nuclear Medicine. (2022). Establishment of a radiosynthesis method of 4-[18F]fluorophenylalanine using pinacol borane ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-fluoro-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). L-Phenylalanine, methyl ester. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl L-phenylalaninate hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of L-phenylalanine methyl ester hydrochloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]
-
MDPI. (2014). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR analysis of L-phenylalanine. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link]
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Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 4-Fluoro-L-phenylalanine
Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics
The incorporation of non-canonical amino acids is a powerful strategy in modern drug discovery, enabling the fine-tuning of the pharmacological properties of peptide-based therapeutics. Among these, 4-Fluoro-L-phenylalanine (p-F-Phe), a fluorinated analogue of L-phenylalanine, has garnered significant attention.[1] The introduction of a fluorine atom, the most electronegative element, into the phenyl ring imparts unique electronic properties that can profoundly influence a peptide's conformation, stability, and biological activity.[1] This modification can lead to enhanced binding affinities, improved metabolic stability against enzymatic degradation, and altered pharmacokinetic profiles, making it a crucial building block in the design of novel peptide drugs.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 4-Fluoro-L-phenylalanine into synthetic peptides via solid-phase peptide synthesis (SPPS). We will begin by addressing the necessary prerequisite chemistry to prepare the standard building block for Fmoc-based SPPS from its methyl ester hydrochloride precursor, followed by detailed protocols for its incorporation into a peptide chain, and concluding with cleavage, purification, and analysis of the final fluorinated peptide.
From Precursor to SPPS-Ready Building Block: Preparing Fmoc-4-Fluoro-L-phenylalanine-OH
A common commercially available precursor for 4-Fluoro-L-phenylalanine is its methyl ester hydrochloride salt. This form, however, is not directly compatible with standard Fmoc-based solid-phase peptide synthesis, which requires a free carboxylic acid for activation and coupling, and a temporary protecting group on the α-amino group. Therefore, two key chemical transformations are necessary: hydrolysis of the methyl ester and Fmoc protection of the α-amino group.
Protocol 1: Saponification (Hydrolysis) of 4-Fluoro-L-phenylalanine Methyl Ester HCl
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.
Materials:
-
4-Fluoro-L-phenylalanine methyl ester HCl
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Dichloromethane (DCM)
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
pH indicator strips or a calibrated pH meter
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 4-Fluoro-L-phenylalanine methyl ester HCl in water in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add 1 M NaOH solution while stirring until the pH reaches approximately 12.
-
Allow the reaction to stir at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of approximately 2 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-Fluoro-L-phenylalanine as a solid.
Protocol 2: N-α-Fmoc Protection of 4-Fluoro-L-phenylalanine
This protocol details the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
4-Fluoro-L-phenylalanine (from Protocol 1)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water (deionized)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-Fluoro-L-phenylalanine in a 10% aqueous solution of sodium bicarbonate in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of Fmoc-OSu or Fmoc-Cl in dioxane or THF.
-
Slowly add the Fmoc reagent solution to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for several hours to overnight, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-4-Fluoro-L-phenylalanine-OH as a solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Form |
| 4-Fluoro-L-phenylalanine | C₉H₁₀FNO₂ | 183.18 | White solid |
| Fmoc-4-Fluoro-L-phenylalanine-OH | C₂₄H₂₀FNO₄ | 405.42 | White to off-white powder |
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-4-Fluoro-L-phenylalanine-OH
The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing 4-Fluoro-L-phenylalanine using Fmoc chemistry.
The SPPS Cycle: A Step-by-Step Workflow
Solid-phase peptide synthesis is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3] The use of the Fmoc protecting group for the α-amino group is advantageous due to its base-lability, allowing for mild deprotection conditions that preserve acid-labile side-chain protecting groups.[4]
Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 3: Incorporation of Fmoc-4-Fluoro-L-phenylalanine-OH into a Peptide Sequence
Materials and Reagents:
-
Fmoc-4-Fluoro-L-phenylalanine-OH
-
Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides)
-
Standard Fmoc-protected amino acids (with side-chain protection where necessary)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and N,N-Diisopropylethylamine (DIPEA)
-
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
-
Kaiser test kit
Experimental Workflow:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of the piperidine solution for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine. A positive Kaiser test (deep blue color) will confirm the presence of free primary amines.[5]
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-4-Fluoro-L-phenylalanine-OH (3-5 equivalents relative to resin loading) and an activating agent (e.g., OxymaPure® or HATU, in equimolar amounts to the amino acid) in DMF.
-
Add the coupling reagent (e.g., DIC or DIPEA) to pre-activate the amino acid for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction with a Kaiser test; a negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Cleavage, Purification, and Analysis
Protocol 4: Cleavage from Resin and Side-Chain Deprotection
CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v). For simpler peptides without sensitive residues, a mixture of TFA/TIS/water (95:2.5:2.5 v/v/v) may suffice.[6]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether several times.
-
Dry the crude peptide pellet under vacuum.
Protocol 5: Peptide Purification and Analysis
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis:
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Verify the identity and molecular weight of the purified peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).[7]
-
For peptides containing 4-Fluoro-L-phenylalanine, ¹⁹F NMR spectroscopy can be a powerful tool for structural analysis and to confirm the incorporation of the fluorinated residue.
-
Safety and Handling
-
4-Fluoro-L-phenylalanine methyl ester HCl: Handle with care, avoiding dust formation. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. In case of contact, wash the affected area thoroughly with water.
-
Solvents (DMF, DCM): These are hazardous solvents. Handle in a well-ventilated fume hood and wear appropriate gloves and eye protection.
-
Reagents (Piperidine, TFA, DIC, DIPEA): These reagents are corrosive, toxic, and/or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use and handle with extreme care in a fume hood with appropriate PPE.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; aggregation of the peptide chain. | Double couple (repeat the coupling step); use a stronger activating agent (e.g., HATU); sonicate during coupling. |
| Low Yield of Crude Peptide | Incomplete cleavage; premature chain termination. | Extend cleavage time; ensure efficient washing and deprotection at each step; use fresh reagents. |
| Side Product Formation | Incomplete deprotection of side chains; reaction with scavengers. | Use an appropriate cleavage cocktail for the specific amino acid composition of the peptide. |
Conclusion
The incorporation of 4-Fluoro-L-phenylalanine into peptides offers a promising avenue for the development of novel therapeutics with enhanced properties. By following the detailed protocols for the preparation of the Fmoc-protected amino acid and its subsequent use in solid-phase peptide synthesis, researchers can efficiently generate these valuable molecules. Careful attention to reaction conditions, purification, and analysis is crucial for obtaining high-quality fluorinated peptides for further biological evaluation.
References
- BenchChem. (2025). The Fluorine Advantage: A Comprehensive Review of 4-Fluorophenylalanine in Peptide Science.
- Chem-Impex. (n.d.). Fmoc-4-fluoro-L-phenylalanine.
- Chem-Impex. (n.d.). 4-Fluoro-L-phenylalanine.
- Cayman Chemical. (n.d.). 4-Fluoro-L-phenylalanine (CAS 1132-68-9).
- Fisher Scientific. (n.d.).
- Chem-Impex. (n.d.). 4-Fluoro-L-phenylalanine methyl ester hydrochloride.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-OH.
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
- MySkinRecipes. (n.d.). 4-Fluoro-L-phenylalanine methyl ester, HCl.
- Aapptec Peptides. (n.d.). Fmoc-Phe(4-F)-OH [169243-86-1].
- Santa Cruz Biotechnology. (n.d.). 4-Fluoro-DL-phenylalanine methyl ester hydrochloride | CAS 64282-12-8.
- Sigma-Aldrich. (n.d.). L-Fmoc-4-fluorophenylalanine 169243-86-1.
- ChemicalBook. (n.d.). L-Phenylalanine methyl ester hydrochloride(7524-50-7).
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- PubChem. (n.d.). 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312.
- Beilstein Journal of Organic Chemistry. (2020).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- NTU & IRep. (2022).
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- NIH. (2012).
- Int. J. Mol. Sci. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- Agilent. (n.d.).
- Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- Loba Chemie. (n.d.). L-PHENYLALANINE FOR BIOCHEMISTRY.
- NIH. (2013).
- Creative Peptides. (n.d.). 4-Fluoro-L-Phenylalanine.
- ACS Publications. (n.d.).
Sources
Application Notes & Protocols for the Incorporation of 4-Fluoro-L-phenylalanine into Proteins
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of a Single Atom
In the quest to understand and engineer biological systems, the ability to introduce subtle yet powerful modifications into proteins is paramount. The incorporation of non-canonical amino acids (ncAAs) offers a precise tool to augment protein function, probe biological mechanisms, and develop novel therapeutics. Among the vast array of ncAAs, 4-Fluoro-L-phenylalanine (4-F-Phe) stands out for its unique properties. The substitution of a single hydrogen atom with fluorine on the phenyl ring of phenylalanine introduces minimal steric hindrance while significantly altering the electronic properties of the aromatic side chain.[1][2] This modification allows for the investigation of aromatic interactions in protein folding and binding, and the fluorine atom serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
These application notes provide a comprehensive guide for the successful incorporation of 4-F-Phe into target proteins, covering both residue-specific and site-specific methodologies in various expression systems. We will delve into the underlying principles, provide detailed step-by-step protocols, and offer insights into the critical parameters that ensure high-fidelity incorporation and robust protein yields.
I. Foundational Principles: Methods of Incorporation
There are two primary strategies for incorporating 4-F-Phe into proteins: residue-specific and site-specific incorporation. The choice of method depends on the research question and the desired outcome.
1.1. Residue-Specific Incorporation: This approach involves the global replacement of all phenylalanine residues with 4-F-Phe in a target protein.[4] It is particularly useful for studying the overall effects of fluorination on protein stability, folding, and function.[2] This method typically utilizes an E. coli strain auxotrophic for phenylalanine, meaning it cannot synthesize this essential amino acid.[5] By providing 4-F-Phe in the growth medium in the absence of phenylalanine, the cellular machinery is compelled to incorporate the analog into all newly synthesized proteins.
1.2. Site-Specific Incorporation: For more precise studies, site-specific incorporation allows for the insertion of 4-F-Phe at a single, predetermined position within the protein sequence.[6][7] This is achieved through the expansion of the genetic code, which requires two key components: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[8] The orthogonal pair functions independently of the host cell's endogenous aaRS/tRNA pairs. A nonsense codon, typically the amber stop codon (UAG), is introduced at the desired site in the gene of interest.[7][9] The orthogonal aaRS is engineered to specifically recognize and charge its cognate tRNA with 4-F-Phe. This charged tRNA then recognizes the UAG codon and inserts 4-F-Phe during translation, leading to the synthesis of a full-length protein with the ncAA at the specified position.[10][11]
II. Visualizing the Workflow: Incorporation Strategies
To better illustrate the two main incorporation strategies, the following diagrams outline the key steps involved.
}
Residue-Specific Incorporation Workflow.
}
Site-Specific Incorporation Workflow.
III. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the incorporation of 4-F-Phe into proteins.
3.1. Protocol 1: Residue-Specific Incorporation in E. coli
This protocol is adapted for a phenylalanine-auxotrophic E. coli strain. The key principle is to deplete the endogenous phenylalanine before inducing protein expression in the presence of 4-F-Phe.
-
Materials:
-
Phenylalanine-auxotrophic E. coli strain (e.g., AF-p, derived from C41(DE3))
-
Expression plasmid containing the gene of interest
-
Minimal medium (e.g., M9) supplemented with necessary nutrients and a limiting amount of L-phenylalanine
-
4-Fluoro-L-phenylalanine (CAS 1132-68-9)[3]
-
Inducing agent (e.g., IPTG)
-
Antibiotics corresponding to the expression plasmid
-
-
Procedure:
-
Transform the expression plasmid into the phenylalanine-auxotrophic E. coli strain.
-
Inoculate a single colony into 5 mL of minimal medium containing the appropriate antibiotic and a non-limiting concentration of L-phenylalanine (e.g., 20 µg/mL). Grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate a larger volume of minimal medium containing a limiting amount of L-phenylalanine (e.g., 5 µg/mL). The volume will depend on the required protein yield.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. At this point, the L-phenylalanine in the medium should be depleted.
-
Add 4-Fluoro-L-phenylalanine to the culture to a final concentration of 50-100 µg/mL.
-
Induce protein expression by adding the appropriate concentration of the inducing agent (e.g., 0.1-1 mM IPTG).
-
Continue to grow the culture for 3-5 hours at 30°C or overnight at 18-20°C.
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
-
3.2. Protocol 2: Site-Specific Incorporation in E. coli
This protocol utilizes an orthogonal aaRS/tRNA pair for the incorporation of 4-F-Phe at an amber stop codon.
-
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the gene of interest with an in-frame amber (UAG) codon at the desired position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 4-F-Phe.[10][12]
-
LB or minimal medium
-
4-Fluoro-L-phenylalanine
-
Inducing agent (e.g., IPTG, arabinose)
-
Appropriate antibiotics for both plasmids
-
-
Procedure:
-
Co-transform the E. coli host strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal pair.
-
Select for co-transformants on an agar plate containing both antibiotics.
-
Inoculate a single colony into 5 mL of LB or minimal medium with both antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of medium with the overnight culture.
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Add 4-Fluoro-L-phenylalanine to a final concentration of 1 mM.
-
Induce the expression of the target protein and the orthogonal pair according to the promoters used on the plasmids (e.g., add IPTG and/or arabinose).
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C.
-
Harvest the cells by centrifugation and store the pellet at -80°C.
-
3.3. Protocol 3: Site-Specific Incorporation in Mammalian Cells
Incorporation in mammalian cells follows a similar principle to E. coli but utilizes appropriate transfection methods and cell culture conditions.
-
Materials:
-
Expression vector for the gene of interest with an in-frame amber (UAG) codon.
-
Expression vector for the orthogonal aaRS/tRNA pair.[10][12]
-
Transfection reagent
-
Complete growth medium (e.g., DMEM)
-
Custom DMEM lacking phenylalanine but supplemented with 4-Fluoro-L-phenylalanine.[13]
-
4-Fluoro-L-phenylalanine
-
Procedure:
-
Seed the mammalian cells in a culture plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the expression vectors for the gene of interest and the orthogonal pair using a suitable transfection reagent.
-
After 8-24 hours post-transfection, replace the complete growth medium with the custom DMEM containing 4-Fluoro-L-phenylalanine (e.g., 400 µM).[13]
-
Incubate the cells for 48-72 hours to allow for protein expression.
-
Harvest the cells and lyse them to extract the protein of interest.
-
3.4. Protocol 4: Cell-Free Protein Synthesis (CFPS)
CFPS offers a rapid and flexible platform for incorporating 4-F-Phe.[14][15][16]
-
Materials:
-
Commercial or lab-prepared E. coli S30 cell-free extract
-
Reaction mix containing amino acids (lacking phenylalanine), energy source, salts, and buffers
-
Plasmid or linear DNA template of the gene of interest with an amber codon
-
Purified orthogonal aaRS and tRNA specific for 4-F-Phe
-
4-Fluoro-L-phenylalanine
-
-
Procedure:
-
Set up the CFPS reaction on ice.
-
To the reaction mix, add the DNA template, the purified orthogonal aaRS and tRNA, and 4-Fluoro-L-phenylalanine (typically at a concentration of 1-2 mM).
-
Incubate the reaction at 30-37°C for 2-4 hours.
-
The expressed protein can be directly analyzed or purified from the reaction mixture.
-
IV. Quantitative Data and Considerations
The efficiency of 4-F-Phe incorporation and the final protein yield are influenced by several factors. The following table summarizes typical ranges and key parameters.
| Parameter | Residue-Specific (E. coli) | Site-Specific (E. coli) | Site-Specific (Mammalian) | Cell-Free (CFPS) |
| 4-F-Phe Concentration | 50-100 µg/mL | 1 mM | 400 µM[13] | 1-2 mM |
| Typical Protein Yield | 5-20 mg/L of culture | 8-12 mg/L of culture[9] | 34 µg/g of cell pellet[10] | Up to 1 mg/mL |
| Incorporation Efficiency | >95% | 64-75%[9] | Up to 60%[17] | High, often near-quantitative |
| Key Considerations | Phenylalanine auxotrophy of the host strain is crucial. | Orthogonality of the aaRS/tRNA pair is critical to prevent mis-incorporation.[18][19] | Transfection efficiency and cell viability. | Purity of the orthogonal components. |
V. Validation and Troubleshooting
5.1. Confirmation of Incorporation: The successful incorporation of 4-F-Phe should be verified. Mass spectrometry is the most definitive method to confirm the mass shift corresponding to the incorporation of the fluorinated analog.[10] For residue-specific incorporation, amino acid analysis can quantify the extent of replacement.[20]
5.2. Common Issues and Solutions:
-
Low Protein Yield:
-
Low Incorporation Efficiency (Site-Specific):
-
Mischarging of tRNA:
-
Cause: The orthogonal aaRS may recognize and charge the tRNA with a natural amino acid, or the endogenous synthetases may charge the orthogonal tRNA.
-
Solution: This highlights the importance of a truly orthogonal system.[5][8] Further engineering of the aaRS may be necessary to improve its specificity.[18]
-
VI. Applications in Research and Drug Development
The ability to incorporate 4-F-Phe into proteins has far-reaching implications:
-
Structural Biology: The ¹⁹F nucleus is an excellent NMR probe, allowing for detailed studies of protein structure, dynamics, and ligand binding without the need for isotopic labeling of the entire protein.[3][11][21]
-
Protein Engineering: The altered electronic properties of the fluorinated aromatic ring can be used to enhance protein stability, modify enzyme activity, and design proteins with novel functions.[2][22][23]
-
Drug Development: Incorporating 4-F-Phe into therapeutic peptides and proteins can improve their pharmacokinetic properties, such as increased stability and bioavailability.[1][2][22] It is also a valuable tool in the development of novel pharmaceuticals and anticancer agents.[22]
VII. Conclusion
The incorporation of 4-Fluoro-L-phenylalanine represents a powerful strategy in the modern biologist's and drug developer's toolkit. By carefully selecting the appropriate incorporation method and optimizing experimental conditions, researchers can unlock new avenues for understanding and manipulating protein structure and function. The protocols and insights provided in these application notes serve as a robust starting point for the successful implementation of this versatile technology.
References
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- Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2023). Molecules, 28(13), 5089.
- Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. (2020). Frontiers in Bioengineering and Biotechnology, 8, 788.
- Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. (n.d.). Frontiers in Pharmacology.
- Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. (2011). Current Opinion in Chemical Biology, 15(3), 366–373.
- Fluorine labeling of proteins for NMR studies. (n.d.). UCLA-DOE Institute for Genomics and Proteomics.
- High-yield cell-free protein synthesis for site-specific incorporation of unnatural amino acids at two sites. (2009). FEBS Letters, 583(8), 1369–1374.
- 4-Fluoro-L-phenylalanine. (n.d.). Chem-Impex.
- Determination of low levels of 4-fluorophenylalanine incorporation into proteins. (1986). Analytical Biochemistry, 154(1), 311–315.
- Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. (2022). bioRxiv.
- 4-Fluoro-DL-phenylalanine. (n.d.). Chem-Impex.
- Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. (2023).
- Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli. (1999). Proceedings of the National Academy of Sciences, 96(9), 4786–4791.
- Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. (2018). ACS Synthetic Biology, 7(3), 838–846.
- In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. (2013). PLoS ONE, 8(11), e78338.
- 4-Fluoro-L-phenylalanine (CAS 1132-68-9). (n.d.). Cayman Chemical.
- Engineering aminoacyl-tRNA synthetases for use in synthetic biology. (2020). Methods in Enzymology, 48, 351–395.
- Cell-free protein synthesis. (n.d.). Wikipedia.
- A Comparative Guide to 3,5-Difluoro-DL-phenylalanine and 4-fluorophenylalanine for In Vivo Protein Studies. (n.d.). Benchchem.
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry, 16, 1074–1105.
- Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. (2000). Protein Science, 9(12), 2573–2576.
- Cell-Free Protein Synthesis. (2020). protocols.io.
- Cell-free protein synthesis for nonribosomal peptide synthetic biology. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1244497.
- Studies on the mechanism of protein synthesis; incorporation of p-fluorophenylalanine into alpha-amylase of Bacillus subtilis. (1960). Biochimica et Biophysica Acta, 41, 98–103.
- Cell-Free Synthesis of Proteins with Unnatural Amino Acids. (2017). BYU ScholarsArchive.
- An engineered aminoacyl-tRNA synthetase for cell-selective analysis of mammalian protein synthesis. (2016). ACS Chemical Biology, 11(4), 1075–1083.
- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024). Protein Science, 33(2), e4892.
- The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes. (1963). Biochimica et Biophysica Acta, 76, 322–324.
- Fluorinated Protein and Peptide Materials for Biomedical Applications. (2021). Biomolecules, 11(11), 1629.
- Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. (2022). bioRxiv.
- Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. (2003). Biochemistry, 42(26), 7931–7940.
- Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. (2018). Scientific Reports, 8(1), 16438.
- Incorporation of p-fluorophenylalanine into protein by a cell-free system. (1967). The Journal of Biological Chemistry, 242(11), 2693–2699.
- Synthesis and explosion hazards of 4-Azido-L-phenylalanine. (2018). Organic Process Research & Development, 22(11), 1605–1613.
- Preparation of a Selective L-Phenylalanine Imprinted Polymer Implicated in Patients with Phenylketonuria. (2014). Iranian Journal of Pharmaceutical Research, 13(3), 967–975.
- Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis. (2020). Organic & Biomolecular Chemistry, 18(11), 2110–2115.
- Metabolic engineering for the production of l-phenylalanine in Escherichia coli. (2019). Applied Microbiology and Biotechnology, 103(7), 2907–2919.
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Application and Protocol Guide for Utilizing 4-Fluoro-L-phenylalanine in ¹⁹F NMR Studies
Introduction: The Power of the Fluorine Nucleus in Unraveling Biological Complexity
In the landscape of modern drug discovery and structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at atomic resolution. While ¹H, ¹³C, and ¹⁵N NMR are foundational, the strategic use of the fluorine-19 (¹⁹F) nucleus as a probe offers a unique set of advantages that can overcome many of the limitations associated with traditional NMR methods.[1][2][3]
The ¹⁹F nucleus is an ideal NMR probe for several key reasons:
-
100% Natural Abundance and High Sensitivity: The ¹⁹F isotope is 100% naturally abundant and possesses a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H), ensuring strong signal detection.[3]
-
Absence of Endogenous Background: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra are free from background signals, allowing for the clear and unambiguous observation of the labeled molecule.[3][4]
-
Exquisite Sensitivity to Local Environment: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment.[5] This sensitivity makes it an exceptional reporter on subtle conformational changes, ligand binding events, and changes in solvent accessibility within a protein.[5]
This guide focuses on the application of 4-Fluoro-L-phenylalanine, a fluorinated analog of the natural amino acid phenylalanine, for ¹⁹F NMR studies of proteins. We will provide a comprehensive overview of its properties, detailed protocols for its incorporation into proteins, and its application in characterizing protein-ligand interactions.
Understanding the Probe: 4-Fluoro-L-phenylalanine and its Methyl Ester Derivative
4-Fluoro-L-phenylalanine is a valuable tool for ¹⁹F NMR studies as it closely mimics the structure and chemical properties of natural phenylalanine, minimizing potential perturbations to protein structure and function upon incorporation.[3] It is often supplied as 4-Fluoro-L-phenylalanine methyl ester hydrochloride (CAS Number: 64231-55-6).[6][7] The methyl ester form is often used in chemical synthesis to protect the carboxylic acid group.
A Critical Consideration: In Vivo Hydrolysis of the Methyl Ester
A crucial prerequisite for the successful biosynthetic incorporation of 4-Fluoro-L-phenylalanine from its methyl ester form is the efficient in vivo hydrolysis of the methyl ester by endogenous bacterial esterases to yield the free amino acid. This free amino acid can then be recognized and utilized by the cellular translational machinery.
While E. coli is known to possess a variety of esterases, their substrate specificity and in vivo activity against amino acid methyl esters can be variable and are not always guaranteed. Some studies suggest that E. coli exhibits low levels of non-specific esterase activity, which may not be sufficient for complete hydrolysis. Therefore, before proceeding with large-scale protein expression, it is highly recommended to perform a preliminary small-scale experiment to verify the in vivo cleavage of the methyl ester.
Preliminary Experiment: Verification of Methyl Ester Hydrolysis
This protocol is designed to assess whether E. coli can efficiently hydrolyze 4-Fluoro-L-phenylalanine methyl ester HCl to a form that can be incorporated into a target protein.
Experimental Workflow: Ester Hydrolysis Verification
Caption: Workflow for verifying in vivo hydrolysis of the methyl ester.
Interpreting the Results
-
Successful Hydrolysis: If the Western blot shows a clear band for your target protein in the culture supplemented with 4-Fluoro-L-phenylalanine methyl ester HCl, comparable in intensity to the culture supplemented with the free amino acid, it indicates successful in vivo hydrolysis and incorporation. You can then proceed with the protocol for using the methyl ester derivative.
-
No or Low Hydrolysis: If there is no or a significantly fainter band in the methyl ester-supplemented culture compared to the free amino acid culture, it suggests that the methyl ester is not efficiently hydrolyzed. In this case, you should use the free 4-Fluoro-L-phenylalanine for your labeling experiments.
Protocol 1: Biosynthetic Incorporation of 4-Fluoro-L-phenylalanine
This protocol is for the direct incorporation of 4-Fluoro-L-phenylalanine into a target protein expressed in E. coli. This method is recommended if the preliminary experiment indicates poor hydrolysis of the methyl ester.
Materials
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the target protein.
-
Luria-Bertani (LB) medium and agar plates with appropriate antibiotic.
-
M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, and 100 µM CaCl₂.
-
4-Fluoro-L-phenylalanine.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Step-by-Step Methodology
-
Day 1: Starter Culture
-
Inoculate a single colony of the transformed E. coli into 10 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
-
Day 2: Expression Culture
-
Inoculate 1 L of M9 minimal medium with the overnight starter culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Add 4-Fluoro-L-phenylalanine to a final concentration of 100-200 mg/L.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-25°C and continue to express the protein for 12-16 hours.
-
-
Day 3: Harvest and Purification
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C or proceed directly to protein purification using standard methods (e.g., affinity chromatography, ion exchange, size exclusion).
-
Protocol 2: Conditional Protocol for Using 4-Fluoro-L-phenylalanine Methyl Ester HCl
This protocol should only be used if the preliminary experiment confirms efficient in vivo hydrolysis of the methyl ester.
Materials
-
Same as Protocol 1, but with 4-Fluoro-L-phenylalanine methyl ester HCl instead of the free amino acid.
Step-by-Step Methodology
The methodology is identical to Protocol 1, with the following modification in Day 2, Step 3 :
-
Add 4-Fluoro-L-phenylalanine methyl ester HCl to a final concentration of 100-200 mg/L.
¹⁹F NMR Sample Preparation and Data Acquisition
Sample Preparation
-
Buffer Exchange: The purified, labeled protein should be exchanged into a suitable NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) using dialysis or a desalting column.
-
Concentration: Concentrate the protein to the desired concentration for NMR analysis (typically 50-200 µM).
-
Add D₂O: Add 5-10% (v/v) Deuterium Oxide (D₂O) to the sample for the NMR lock.
-
Reference Standard: A small amount of a fluorine-containing compound with a known chemical shift (e.g., trifluoroacetic acid) can be added as an internal or external reference.
¹⁹F NMR Data Acquisition Parameters
| Parameter | Typical Value | Rationale |
| Spectrometer Frequency | 400-800 MHz (¹H frequency) | Higher fields provide better sensitivity and resolution. |
| Pulse Program | Simple 1D pulse-acquire | Sufficient for most initial screening and binding studies. |
| Acquisition Time | 0.1 - 0.5 s | Determines the resolution in the acquired dimension. |
| Recycle Delay | 1 - 2 s | Allows for sufficient relaxation of the ¹⁹F nuclei between scans. |
| Number of Scans | 1024 - 4096 (or more) | Depends on the protein concentration and desired signal-to-noise ratio. |
| Temperature | 298 K (25°C) | Should be optimized for protein stability. |
Application: Characterizing Protein-Ligand Interactions
¹⁹F NMR is exceptionally well-suited for studying protein-ligand interactions, including fragment-based drug discovery.[4] Changes in the ¹⁹F NMR spectrum of the labeled protein upon the addition of a ligand can provide a wealth of information.
Workflow for Ligand Binding Studies
Caption: Workflow for a typical ¹⁹F NMR ligand titration experiment.
Interpreting Spectral Changes
-
Chemical Shift Perturbations (CSPs): A change in the chemical shift of a specific ¹⁹F resonance upon ligand addition indicates that the environment of that particular 4-fluoro-L-phenylalanine residue has been altered. This provides site-specific information about the binding event.
-
Line Broadening: An increase in the linewidth of a resonance can indicate a change in the dynamics of that region of the protein upon ligand binding, often associated with intermediate exchange on the NMR timescale.
-
Dissociation Constant (Kd) Determination: By titrating the labeled protein with a ligand and monitoring the chemical shift changes, a binding curve can be generated. Fitting this curve to a suitable binding model allows for the determination of the dissociation constant (Kd), a measure of binding affinity.
Safety and Handling of 4-Fluoro-L-phenylalanine Methyl Ester HCl
As a Senior Application Scientist, ensuring the safety of all researchers is paramount. Always consult the material safety data sheet (MSDS) provided by the supplier before handling any chemical.
| Hazard Category | Precautionary Measures |
| Inhalation | Avoid breathing dust. Use in a well-ventilated area. |
| Skin Contact | Wear protective gloves and lab coat. |
| Eye Contact | Wear safety glasses or goggles. |
| Ingestion | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
The use of 4-Fluoro-L-phenylalanine as a probe for ¹⁹F NMR studies offers a highly sensitive and specific method for investigating protein structure, dynamics, and interactions. The protocols and guidelines presented here provide a framework for the successful incorporation of this non-canonical amino acid and its application in key areas of biochemical and pharmaceutical research. By carefully considering the in vivo behavior of the supplied form of the amino acid and following systematic experimental procedures, researchers can unlock the full potential of ¹⁹F NMR to gain novel insights into complex biological systems.
References
-
Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
19 F NMR as a tool in chemical biology - Beilstein Journals. (2021, January 28). Retrieved January 20, 2026, from [Link]
-
4-Fluoro-L-phenylalanine methyl ester HCl, CAS NO:64231-55-6 - IndiaMART. (n.d.). Retrieved January 20, 2026, from [Link]
-
A Critical Examination of Escherichia coli Esterase Activity - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Discovery of an Escherichia coli Esterase with High Activity and Enantioselectivity toward 1,2-O-Isopropylideneglycerol Esters - ASM Journals. (n.d.). Retrieved January 20, 2026, from [Link]
-
An esterase from Escherichia coli with a sequence similarity to hormone-sensitive lipase. (n.d.). Retrieved January 20, 2026, from [Link]
-
Discovery of an Escherichia coli Esterase with High Activity and Enantioselectivity toward 1,2-O-Isopropylideneglycerol Esters - ResearchGate. (2009, August 6). Retrieved January 20, 2026, from [Link]
-
Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins | ACS Chemical Biology. (2018, January 23). Retrieved January 20, 2026, from [Link]
-
Use of 19F NMR to probe protein structure and conformational changes - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
(a) Product formation upon hydrolysis of L-phenylalanine methyl ester... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Fluorine labeling of proteins for NMR studies. (n.d.). Retrieved January 20, 2026, from [Link]
-
A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.). Retrieved January 20, 2026, from [Link]
-
Misincorporation of amino acid analogues into proteins by biosynthesis - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Biosynthetic incorporation of oxidized amino acids into proteins and their cellular proteolysis. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
Metabolic engineering of the L-phenylalanine pathway in Escherichia coli for the production of S- or R-mandelic acid - ResearchGate. (2012, August 7). Retrieved January 20, 2026, from [Link]
-
Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC. (2019, February 15). Retrieved January 20, 2026, from [Link]
-
Metabolic Engineering of Escherichia coli for High-Level Production of l-Phenylalanine. (2024, May 15). Retrieved January 20, 2026, from [Link]
-
Transcriptomics and metabolomics analysis of L-phenylalanine overproduction in Escherichia coli - PMC. (2023, April 6). Retrieved January 20, 2026, from [Link]
-
Unravelling the hidden power of esterases for biomanufacturing of short-chain esters - NIH. (2023, July 4). Retrieved January 20, 2026, from [Link]
-
Esterase Autodisplay: Enzyme Engineering and Whole-Cell Activity Determination in Microplates with pH Sensors - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Substrate Specificity of the Highly Thermostable Esterase EstDZ3. (n.d.). Retrieved January 20, 2026, from [Link]
-
Escherichia coli coculture for de novo production of esters derived of methyl-branched alcohols and multi-methyl branched fatty acids. (2022, January 15). Retrieved January 20, 2026, from [Link]
-
4-Fluoro-D-Phenylalanine Methyl Ester Hydrochloride molecular information - Cas Number Lookup. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Misincorporation of amino acid analogues into proteins by biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. m.indiamart.com [m.indiamart.com]
Application Notes & Protocols: 4-Fluoro-L-phenylalanine as a Precision Probe for Protein Structure and Dynamics
Audience: Researchers, scientists, and drug development professionals in structural biology, biochemistry, and medicinal chemistry.
Abstract: The incorporation of non-canonical amino acids (ncAAs) into proteins has become a transformative tool for elucidating biological mechanisms at the molecular level. Among these, 4-Fluoro-L-phenylalanine (4-F-Phe) has emerged as a uniquely powerful probe for investigating protein structure, dynamics, and interactions. Its utility stems from the subtle yet potent properties of the fluorine atom, which acts as a minimally perturbative, highly sensitive reporter. This guide provides an in-depth exploration of the principles behind using 4-F-Phe, detailed protocols for its incorporation into recombinant proteins, and its application in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
The Rationale: Why 4-Fluoro-L-phenylalanine?
The strategic substitution of a single hydrogen atom with fluorine at the para position of the phenylalanine side chain provides a suite of advantages for the protein scientist. The use of the methyl ester hydrochloride salt form, 4-Fluoro-L-phenylalanine methyl ester HCl, further enhances its practical utility by improving solubility and stability for experimental use.[1][2]
-
Minimal Steric Perturbation: The fluorine atom is the smallest and most electronegative halogen. Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), meaning its incorporation in place of a hydrogen atom is unlikely to cause significant disruption to the protein's native structure, folding, or function.[3] This "spy" atom reports on its environment without significantly altering it.
-
A Sensitive Spectroscopic Reporter for ¹⁹F NMR: The fluorine-19 (¹⁹F) nucleus is an ideal probe for NMR spectroscopy.[4]
-
No Biological Background: Fluorine is virtually absent from biological systems, resulting in background-free ¹⁹F NMR spectra where every signal corresponds directly to the incorporated probe.[4][5]
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive and readily detectable.
-
Environmental Sensor: The ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment. Subtle changes in protein conformation, solvent exposure, ligand binding, or protein-protein interactions induce measurable changes in the ¹⁹F NMR signal, providing dynamic information that is often difficult to obtain with other methods.[6][7][8][9]
-
-
An Anchor for Crystallography and Computation:
-
In X-ray crystallography , the electron-dense fluorine atom can provide a useful, albeit weak, anomalous signal to aid in phasing, and more importantly, allows for the determination of a high-resolution structure containing a minimally perturbing probe.[5][10]
-
For computational modeling , the well-defined change in the electrostatic potential of the aromatic ring upon fluorination provides a precise parameter for testing and refining computational force fields and predicting changes in protein stability or interaction energies.[11][12][13]
-
Workflow: Incorporating 4-F-Phe into Recombinant Proteins
Successful application of 4-F-Phe begins with its efficient incorporation into the protein of interest. Two primary methodologies are employed, each with distinct advantages.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluoro-L-phenylalanine methyl ester, HCl [myskinrecipes.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Probing protein stability: towards a computational atomistic, reliable, affordable, and improvable model [frontiersin.org]
- 13. Computational Modeling of Protein Stability: Quantitative Analysis Reveals Solutions to Pervasive Problems - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 4-Fluoro-L-phenylalanine Methyl Ester HCl in Drug Design: A Senior Application Scientist's Guide
Introduction: The Strategic Advantage of Fluorination in Phenylalanine Analogs
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids into peptides and proteins offers a powerful tool to modulate their therapeutic properties. Among these, 4-Fluoro-L-phenylalanine, and its readily usable methyl ester hydrochloride salt, has emerged as a critical building block. The substitution of a single hydrogen atom with fluorine at the para position of the phenylalanine side chain, a seemingly subtle modification, imparts profound effects on the molecule's electronic properties, conformational preferences, and metabolic stability.[1][2][3] This guide provides an in-depth exploration of the applications of 4-Fluoro-L-phenylalanine methyl ester HCl in drug design, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The introduction of fluorine, the most electronegative element, creates a strong C-F bond and alters the quadrupole moment of the aromatic ring.[2][3] This modification can enhance binding affinities to target receptors, improve proteolytic resistance, and introduce a unique spectroscopic probe for in-depth structural and functional studies.[2][4][5] 4-Fluoro-L-phenylalanine methyl ester hydrochloride serves as a versatile precursor in these endeavors, particularly in solid-phase peptide synthesis (SPPS) where the methyl ester protects the C-terminus and the hydrochloride salt improves solubility and handling.[6][7]
This document will delve into the core applications of this unique amino acid analog, providing not just procedural steps, but the scientific rationale behind them. We will explore its role in enhancing peptide therapeutics, its utility as a probe in biophysical studies, and provide validated protocols for its successful incorporation and analysis.
Core Applications in Drug Design
The strategic use of 4-Fluoro-L-phenylalanine methyl ester HCl spans several key areas of drug design and development:
-
Enhanced Peptide and Protein Therapeutics: Incorporation of 4-fluorophenylalanine can significantly improve the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[2][4] The fluorine atom can increase metabolic stability by shielding the peptide backbone from enzymatic degradation.[2] Furthermore, the altered electronic nature of the aromatic ring can lead to enhanced binding interactions with target proteins.[1][4]
-
Probing Protein Structure and Function with ¹⁹F NMR: The fluorine atom serves as a highly sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10] By site-specifically incorporating 4-fluorophenylalanine into a protein, researchers can gain valuable insights into protein conformation, dynamics, ligand binding, and folding pathways.[8][9][11][12] The absence of a natural fluorine background in biological systems ensures clean, high-resolution spectra.[9][10]
-
Enzyme Inhibition and Mechanistic Studies: As an analog of phenylalanine, 4-fluorophenylalanine can act as a substrate or inhibitor for various enzymes, such as tyrosine hydroxylase.[13][14] This allows for detailed mechanistic studies of enzyme function and the design of potent and selective inhibitors.[2][3]
-
Protein Engineering and Stability Enhancement: The introduction of fluorinated amino acids can enhance the thermal and chemical stability of proteins.[2][4][5] This is particularly valuable in the development of robust protein-based therapeutics and industrial enzymes.
Experimental Protocols and Methodologies
Protocol 1: Incorporation of 4-Fluoro-L-phenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing a 4-fluorophenylalanine residue.
Rationale: SPPS allows for the stepwise assembly of a peptide chain on a solid support, simplifying purification after each step.[15] The Fmoc protecting group for the N-terminus is base-labile, while the side-chain protecting groups and the linker to the resin are acid-labile, allowing for orthogonal deprotection strategies.[16][17] 4-Fluoro-L-phenylalanine is typically introduced as Fmoc-L-Phe(4-F)-OH.
Materials:
-
Fmoc-L-Phe(4-F)-OH
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide peptides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or equivalent coupling additive
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
Workflow Diagram:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]
-
-
Amino Acid Coupling (for standard amino acids and Fmoc-L-Phe(4-F)-OH):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. A standard coupling time of 2 hours is generally sufficient for Fmoc-L-Phe(4-F)-OH.[1]
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[1]
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage solution from the resin into a cold diethyl ether solution.
-
A white precipitate of the crude peptide should form.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
-
Data Summary Table:
| Property | Value |
| Fmoc-L-Phe(4-F)-OH Molecular Weight | 405.42 g/mol [1] |
| Purity (HPLC) | ≥98.0%[1] |
| Solubility | Soluble in DMF and NMP[1] |
| Appearance | White to off-white powder[1] |
Protocol 2: Site-Specific Incorporation of 4-Fluoro-L-phenylalanine into Proteins in E. coli
This protocol describes the in vivo incorporation of 4-Fluoro-L-phenylalanine at a specific site in a target protein using an amber stop codon suppression system.
Rationale: This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous cellular components.[18][19] The target gene is mutated to contain a TAG (amber) stop codon at the desired incorporation site. When the orthogonal pair and the target gene are co-expressed in the presence of the unnatural amino acid, the suppressor tRNA is charged with the unnatural amino acid and incorporates it in response to the amber codon, allowing for the synthesis of the full-length, modified protein.[18][19]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a TAG codon at the desired site.
-
pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA specific for 4-Fluoro-L-phenylalanine.
-
Luria-Bertani (LB) medium and M9 minimal medium.
-
4-Fluoro-L-phenylalanine.
-
Appropriate antibiotics for plasmid selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Workflow Diagram:
Caption: Workflow for site-specific incorporation of an unnatural amino acid.
Step-by-Step Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the amber codon) and the pEVOL plasmid for 4-Fluoro-L-phenylalanine incorporation.
-
Culture Growth:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of M9 minimal medium with the overnight culture.
-
-
Induction and Unnatural Amino Acid Addition:
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Add 4-Fluoro-L-phenylalanine to a final concentration of 1 mM.
-
Induce the expression of the orthogonal synthetase/tRNA pair from the pEVOL plasmid (e.g., with arabinose, depending on the plasmid system).
-
Induce the expression of the target protein with IPTG.
-
-
Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and proper folding.
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
-
Verification of Incorporation:
-
Confirm the incorporation of 4-Fluoro-L-phenylalanine by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the unnatural amino acid.
-
Further analysis by ¹⁹F NMR can be performed to study the local environment of the incorporated probe.
-
Protocol 3: Analysis of Protein Structure and Ligand Binding using ¹⁹F NMR
This protocol provides a general framework for using a protein labeled with 4-Fluoro-L-phenylalanine to study its structure and interactions.
Rationale: The ¹⁹F nucleus is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[8][9] The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local environment, providing a powerful probe for conformational changes, ligand binding, and protein-protein interactions.[8][10][11]
Materials:
-
Purified protein site-specifically labeled with 4-Fluoro-L-phenylalanine.
-
NMR buffer (e.g., phosphate or HEPES buffer, pH 7.4, with D₂O for field locking).
-
Ligand of interest (if studying binding).
-
NMR spectrometer equipped with a fluorine probe.
Workflow Diagram:
Caption: Workflow for ¹⁹F NMR analysis of a labeled protein.
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare a concentrated solution of the labeled protein (typically 0.1-1 mM) in the appropriate NMR buffer.
-
Filter the sample to remove any aggregates.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹⁹F NMR spectrum of the protein.
-
Optimize acquisition parameters (e.g., spectral width, number of scans) to achieve good signal-to-noise.
-
-
Data Processing: Process the raw NMR data by applying Fourier transformation, phasing, and baseline correction.
-
Spectral Analysis:
-
Analyze the chemical shifts of the ¹⁹F resonances. Each peak corresponds to a specific 4-fluorophenylalanine residue in the protein.
-
The chemical shift provides information about the local environment of the fluorine probe. Changes in chemical shift can indicate conformational changes.
-
Analyze the line widths of the resonances, which can provide information about protein dynamics.
-
-
Ligand Titration (Optional):
-
To study ligand binding, acquire a series of 1D ¹⁹F NMR spectra while titrating in the ligand of interest.
-
Monitor changes in the chemical shifts and/or line shapes of the ¹⁹F signals.
-
These changes can be used to determine the binding affinity (Kd) and to map the binding site.
-
Expected Outcomes and Interpretation:
-
A single, sharp peak for a 4-fluorophenylalanine residue in a well-defined, static environment.
-
Multiple peaks or broadened lines for a residue in multiple conformations or undergoing dynamic exchange.
-
A shift in the peak position upon ligand binding, indicating a change in the local environment of the probe.
Conclusion and Future Perspectives
4-Fluoro-L-phenylalanine methyl ester HCl is a powerful and versatile tool in the arsenal of the modern drug designer. Its strategic incorporation into peptides and proteins allows for the rational modulation of their therapeutic properties and provides a unique spectroscopic handle for detailed biophysical characterization. The protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this fluorinated amino acid.
As our understanding of disease pathways becomes more nuanced, the demand for precisely engineered therapeutics will continue to grow. The ability to fine-tune the properties of biomolecules through the site-specific incorporation of unnatural amino acids like 4-Fluoro-L-phenylalanine will be instrumental in meeting this challenge. Future advancements in orthogonal translation systems and synthetic methodologies will further expand the scope of applications for this and other fluorinated amino acids, paving the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- Wang, L., & Schultz, P. G. (2002). Expanding the genetic code.
- Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044.
- Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188.
- Jackson, J. C., Mehl, R. A., & Petersson, E. J. (2018). Site-specific incorporation of a ¹⁹F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Methods in Enzymology, 607, 335-356.
-
MySkinRecipes. (n.d.). 4-Fluoro-L-phenylalanine methyl ester, HCl. Retrieved from [Link]
- Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
- Welsh, W. J., Bove, J. L., & Brot, F. E. (1988). Determination of low levels of 4-fluorophenylalanine incorporation into proteins.
- Al-Zoubi, R. M., & Marion, O. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1097.
- Frieden, C., & Ropson, I. J. (1995).
- Kinde, M. N., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
- Burke, T. R., Jr., et al. (2000). Synthesis of protected l-4-[sulfono(difluoromethyl)]phenylalanine and its incorporation into a peptide. Organic Letters, 2(23), 3611-3613.
-
University of Connecticut. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F.... Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. Retrieved from [Link]
- Al-Zoubi, R. M., & Marion, O. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1097.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Griesinger, C., et al. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573-2576.
- Watanabe, H., et al. (2022). Establishment of a radiosynthesis method of 4-[18F]fluorophenylalanine using pinacol borane ester. Journal of Nuclear Medicine, 63(supplement 2), 2379.
-
PrepChem.com. (n.d.). Synthesis of DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]
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Application Note: 4-Fluoro-L-phenylalanine Methyl Ester HCl in Enzyme Inhibitor Design
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-Fluoro-L-phenylalanine methyl ester HCl in the design and development of potent and selective enzyme inhibitors.
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
The incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery.[1] Despite its minimal steric footprint, comparable to that of a hydrogen atom, fluorine's extreme electronegativity profoundly alters the electronic properties of a molecule.[2][3] This substitution can modulate acidity (pKa), enhance metabolic stability by blocking sites of oxidative metabolism, and improve membrane permeability and bioavailability.[2][4][5] In the context of enzyme inhibitors, these properties are leveraged to increase binding affinity, enhance selectivity, and improve overall pharmacokinetic profiles.[6][7] Fluorinated amino acids, such as 4-Fluoro-L-phenylalanine, serve as invaluable tools, acting as mimics of natural amino acids to probe and modulate enzyme-substrate interactions.[3][8]
Profile: 4-Fluoro-L-phenylalanine Methyl Ester HCl
4-Fluoro-L-phenylalanine methyl ester hydrochloride is a derivative of the amino acid L-phenylalanine, where a hydrogen atom at the para position of the phenyl ring is replaced by a fluorine atom. It is supplied as a stable, crystalline hydrochloride salt of the methyl ester. This form is particularly useful in synthetic chemistry, serving as a versatile building block for more complex molecules, especially peptides.[9]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FNO₂·HCl | [9] |
| Molecular Weight | 233.67 g/mol | [9][10] |
| Appearance | White solid | [11] |
| Melting Point | 198 - 200 °C | [9] |
| Storage | 0 - 8 °C, away from light and moisture | [9][12] |
| Purity | Typically ≥ 99% (HPLC) | [9] |
The methyl ester group serves as a protecting group for the carboxylic acid, preventing it from reacting during the coupling of the amino group in peptide synthesis. The hydrochloride salt enhances the compound's stability and solubility in certain solvents. For standard solid-phase peptide synthesis (SPPS), this compound would typically be neutralized and the ester hydrolyzed, or more commonly, the commercially available Fmoc-4-Fluoro-L-phenylalanine-OH would be used directly.
Rationale for Use in Inhibitor Design
The decision to incorporate 4-Fluoro-L-phenylalanine into a potential inhibitor is driven by several key strategic considerations:
-
Mimicking Natural Substrates: As an analogue of phenylalanine, it is an ideal candidate for designing inhibitors of enzymes that recognize and process phenylalanine-containing substrates, such as chymotrypsin-like proteases.[13]
-
Enhanced Binding Affinity: The C-F bond is highly polarized. The electron-withdrawing nature of fluorine can alter the charge distribution of the aromatic ring, potentially leading to more favorable electrostatic or hydrophobic interactions with residues in the enzyme's active site.[6]
-
Blocking Metabolic Degradation: The phenyl ring of phenylalanine is a common site for metabolic oxidation by cytochrome P450 enzymes. The strong C-F bond is resistant to cleavage, thus preventing this metabolic pathway and increasing the in vivo half-life of the inhibitor.[2][4]
-
¹⁹F-NMR Probe: Fluorine possesses a nuclear spin of ½ and is 100% abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15] Incorporating a ¹⁹F label allows researchers to directly observe the inhibitor's binding to the target enzyme, providing valuable information on binding kinetics and the local environment of the active site.[14][15]
Workflow for Inhibitor Design and Validation
The development of an enzyme inhibitor using 4-Fluoro-L-phenylalanine follows a structured, multi-stage process that integrates rational design, chemical synthesis, and rigorous biochemical evaluation.
Protocols: A Practical Guide
The following protocols provide a step-by-step methodology for the synthesis of a model peptide inhibitor containing 4-Fluoro-L-phenylalanine and the subsequent determination of its inhibitory potency against a model enzyme, Chymotrypsin.
Protocol 1: Synthesis of a Model Inhibitor (Ac-Phe(4-F)-NH₂) via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a simple N-terminally acetylated and C-terminally amidated dipeptide, Ac-Phe(4-F)-NH₂. This method utilizes standard Fmoc/tBu chemistry.
Rationale: SPPS allows for the efficient and controlled assembly of a peptide sequence on a solid support (resin).[16] Fmoc-protecting groups are used for the N-terminus, which are removed at each cycle with a mild base, while acid-labile groups protect amino acid side chains.[17]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-Phe(4-F)-OH (Note: The free acid is used for direct coupling)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling:
-
Place 100 mg of Rink Amide resin in a fritted peptide synthesis vessel.
-
Add 2 mL of DMF and gently agitate for 30 minutes to swell the resin.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
Coupling of Fmoc-L-Phe(4-F)-OH:
-
In a separate vial, dissolve Fmoc-L-Phe(4-F)-OH (3 equivalents), Oxyma Pure (3 eq.), and DIC (3 eq.) in 1.5 mL of DMF.
-
Pre-activate for 5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
(Self-Validation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction.)
-
-
N-terminal Acetylation (Capping):
-
Add a solution of 10% acetic anhydride in DMF (2 mL) to the resin.
-
Agitate for 30 minutes.
-
Drain and wash thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (Caution: Work in a fume hood, TFA is highly corrosive).
-
Add 2 mL of the cleavage cocktail to the dried resin.
-
Agitate for 2 hours at room temperature.
-
Filter the solution away from the resin into a cold centrifuge tube containing 10 mL of cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Purify using reverse-phase HPLC with a C18 column.
-
Lyophilize the pure fractions to obtain a white powder.
-
Confirm the identity and purity of the final product by Mass Spectrometry (MS).
-
Protocol 2: Determination of Inhibitor Potency (IC₅₀) using a Chromogenic Assay
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of the synthesized inhibitor against α-Chymotrypsin.
Rationale: The IC₅₀ is a measure of an inhibitor's potency and represents the concentration required to reduce the enzyme's activity by 50% under specific assay conditions.[18][19] A continuous, colorimetric assay is used to measure the initial reaction rates.[20][21]
Materials:
-
Synthesized inhibitor: Ac-Phe(4-F)-NH₂
-
α-Chymotrypsin from bovine pancreas
-
Chromogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SUPHEPA)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Preparation of Stock Solutions:
-
Enzyme Stock (2X): Prepare a 20 µg/mL solution of α-Chymotrypsin in Assay Buffer.
-
Substrate Stock (2X): Prepare a 200 µM solution of SUPHEPA in Assay Buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of the synthesized peptide in DMSO.
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the inhibitor stock in DMSO to create a range of concentrations (e.g., 10 mM down to 100 nM).
-
In the 96-well plate, add 1 µL of each inhibitor dilution (or DMSO for controls) to the appropriate wells.
-
-
Assay Protocol:
-
Add 49 µL of Assay Buffer to each well.
-
Add 50 µL of the 2X Enzyme Stock to each well. Mix and pre-incubate for 15 minutes at 25 °C. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the 2X Substrate Stock to all wells. The final volume will be 200 µL.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 410 nm every 30 seconds for 10-15 minutes (kinetic mode).
-
Ensure your measurements are within the linear range of the reaction (initial velocity).[22]
-
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100
-
Plot % Inhibition versus the log[Inhibitor] concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.[19][22]
-
Sample Data Table for IC₅₀ Calculation:
| [Inhibitor] (µM) | log[Inhibitor] | Rate (mOD/min) | % Inhibition |
| 0 (Control) | - | 50.2 | 0 |
| 0.1 | -1.0 | 48.1 | 4.2 |
| 1 | 0 | 39.7 | 20.9 |
| 10 | 1.0 | 24.9 | 50.4 |
| 100 | 2.0 | 5.5 | 89.0 |
| 1000 | 3.0 | 1.1 | 97.8 |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[23][24]
-
Handle all chemicals in a well-ventilated fume hood.
-
TFA is extremely corrosive and requires careful handling. Piperidine is toxic and flammable.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[11][23][25]
References
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- Meanwell, N. A. (2022).
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. PubMed.
- Goldman, S. R., & Silverman, R. B. (2016). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research.
- Chem-Impex International. (n.d.). 4-Fluoro-L-phenylalanine methyl ester hydrochloride. Chem-Impex.
- Wikipedia. (n.d.). IC50. Wikipedia.
- Bashton, M. (2021).
- Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Chemistry.
- Echemi. (n.d.). 4-FLUORO-L-PHENYLALANINE HYDROCHLORIDE SDS. Echemi.com.
- Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems.
- Goldman, S. R., & Silverman, R. B. (2016). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- Copeland, R. A. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
- United States Biological. (n.d.).
- Chem-Impex International. (n.d.). 4-Fluoro-L-phenylalanine. Chem-Impex.
- Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- van der Linden, W. A., et al. (2009). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. Journal of Medicinal Chemistry.
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
- Santa Cruz Biotechnology. (n.d.). 4-Fluoro-DL-phenylalanine methyl ester hydrochloride. scbt.com.
- Thermo Fisher Scientific. (2024).
- Fisher Scientific. (2025).
- Cambridge Isotope Laboratories. (n.d.). 4-Fluoro-L-phenylalanine·HCl (ring-4-¹³C, 98%; 3,5-D₂, 98%) CP 95%. isotope.com.
- Al-Hadedi, A. A. M., & Muhammad, M. T. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
- AOBIOUS. (n.d.).
- Thermo Fisher Scientific. (n.d.). Peptide Design: Principles & Methods. thermofisher.com.
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
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- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
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- 12. isotope.com [isotope.com]
- 13. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. IC50 - Wikipedia [en.wikipedia.org]
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- 20. portlandpress.com [portlandpress.com]
- 21. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 22. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. echemi.com [echemi.com]
- 24. fishersci.com [fishersci.com]
- 25. peptide.com [peptide.com]
Application Notes and Protocols: In-Cell NMR Analysis of Proteins Labeled with 4-Fluoro-L-phenylalanine
Authored by: A Senior Application Scientist
Introduction: The Imperative for In-Cell Studies and the Rise of ¹⁹F NMR
To truly comprehend protein function, we must observe these molecular machines in their native habitat: the living cell. Traditional structural biology techniques often rely on purified proteins in dilute, artificial buffer systems. While foundational, these in-vitro approaches may not fully capture the influence of the crowded, dynamic intracellular environment on protein structure, dynamics, and interactions.[1] In-cell Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique to bridge this gap, offering atomic-resolution insights directly within living cells.[2][3]
However, conventional in-cell NMR, which typically relies on ¹H, ¹³C, and ¹⁵N isotopes, faces significant hurdles. The sheer density of macromolecules within the cytoplasm leads to severe line broadening and signal overlap, often rendering spectra of the target protein indistinguishable from the background noise.[4][5] This is where the strategic incorporation of a unique NMR probe, the fluorine-19 (¹⁹F) nucleus, provides a distinct advantage.[6]
The ¹⁹F nucleus is an ideal reporter for in-cell studies due to several key properties:
-
High Sensitivity: With a spin of ½ and 100% natural abundance, ¹⁹F boasts a sensitivity that is 83% that of protons, allowing for detection at physiologically relevant concentrations.[4][6][7]
-
No Biological Background: Fluorine is virtually absent in biological systems.[6][7] This bio-orthogonality ensures that the resulting ¹⁹F NMR spectra are free from background signals, making it possible to detect the labeled protein with high clarity.[2][8]
-
Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is highly sensitive to its local electronic environment, spanning a range of over 400 ppm.[7][8] This makes it an exceptional probe for detecting subtle conformational changes, ligand binding events, and protein-protein interactions.[4][6]
By replacing a native amino acid with a fluorinated analog, such as 4-Fluoro-L-phenylalanine (4-F-Phe), we can introduce a minimally perturbative yet powerful spectroscopic handle into our protein of interest.[6][9] This application note provides a comprehensive guide to the principles and protocols for labeling proteins with 4-F-Phe for in-cell NMR analysis in both prokaryotic and eukaryotic systems.
Core Principles: Why 4-Fluoro-L-phenylalanine?
4-Fluoro-L-phenylalanine is a non-proteinogenic amino acid that can be efficiently incorporated into proteins in place of phenylalanine.[10][11] Its structure is very similar to that of phenylalanine, with a single fluorine atom replacing a hydrogen at the para position of the aromatic ring. This minimal structural perturbation is crucial for maintaining the native fold and function of the protein under investigation.[7]
The rationale behind using 4-F-Phe lies in its ability to report on the local environment of each phenylalanine residue within the protein. Because the ¹⁹F chemical shift is so sensitive, even minor changes in the surrounding protein structure or interactions with other molecules will result in a measurable change in the NMR signal.[12] This allows researchers to:
-
Monitor Protein Folding and Stability: Changes in the ¹⁹F NMR spectrum can indicate whether a protein is correctly folded within the cellular environment.[4]
-
Detect Ligand Binding: The binding of a small molecule or drug to the protein can induce conformational changes that are readily detected by shifts in the ¹⁹F resonances.[2][3]
-
Characterize Protein-Protein Interactions: The formation of a protein complex will alter the chemical environment of the ¹⁹F probes at the interaction interface.[2]
-
Probe Protein Dynamics: Analysis of the NMR relaxation properties (T₁ and T₂) of the ¹⁹F nucleus can provide information on the flexibility and motion of different parts of the protein.[4]
Experimental Workflow Overview
The overall process for labeling proteins with 4-F-Phe for in-cell NMR involves several key stages, from expressing the labeled protein to acquiring and interpreting the NMR data.
Caption: A generalized workflow for in-cell NMR using 4-F-Phe labeling.
Protocols
Protocol 1: Labeling Proteins with 4-F-Phe in E. coli
This protocol is adapted for the expression of recombinant proteins in E. coli BL21(DE3) cells grown in minimal media. The key to successful labeling is to inhibit the endogenous synthesis of aromatic amino acids, thereby forcing the cells to incorporate the exogenously supplied 4-F-Phe.[7]
Materials
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
M9 minimal media supplemented with necessary antibiotics and glucose.
-
L-Tyrosine and L-Tryptophan
-
Glyphosate (inhibitor of the shikimate pathway)[7]
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Step-by-Step Methodology
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture Growth: The next day, inoculate 1 L of M9 minimal media with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[7]
-
Inhibition of Aromatic Amino Acid Synthesis:
-
Reduce the shaker temperature to 18-20°C and allow the culture to equilibrate for 30-60 minutes.
-
Add glyphosate to a final concentration of 1 g/L to inhibit the endogenous synthesis of aromatic amino acids.[7]
-
-
Addition of Amino Acids and Induction:
-
Expression and Harvest: Continue to incubate the culture at 18-20°C for 18-24 hours. Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[7]
-
Cell Pellet Storage: Discard the supernatant and the cell pellet can be stored at -80°C until ready for NMR sample preparation.
| Reagent | Final Concentration | Purpose |
| Glyphosate | 1 g/L | Inhibits endogenous aromatic amino acid synthesis.[7] |
| 4-F-Phe | 100-200 mg/L | Fluorinated amino acid for incorporation. |
| L-Tyrosine | 50 mg/L | Supplements for protein synthesis.[7] |
| L-Tryptophan | 50 mg/L | Supplements for protein synthesis.[7] |
| IPTG | 0.5-1 mM | Induces recombinant protein expression.[7] |
Protocol 2: Labeling Proteins with 4-F-Phe in Mammalian (HEK293) Cells
Labeling proteins in mammalian cells presents a different set of challenges, as these cells are more sensitive and their metabolism is more complex.[13] A common strategy involves a "medium switch" to a formulation lacking phenylalanine but supplemented with 4-F-Phe.[2][3]
Materials
-
HEK293 cells transiently transfected with the expression plasmid for the protein of interest.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Phenylalanine-free DMEM.
-
4-Fluoro-L-phenylalanine (4-F-Phe)
-
Phosphate-buffered saline (PBS)
Step-by-Step Methodology
-
Cell Culture and Transfection: Culture HEK293 cells to ~80% confluency and transfect with the expression plasmid using a suitable transfection reagent.
-
Medium Switch: Approximately 24 hours post-transfection, gently aspirate the complete growth medium.
-
Wash the cells once with pre-warmed sterile PBS.
-
Replace the complete medium with phenylalanine-free DMEM supplemented with 4-F-Phe (final concentration of 1-2 mM).
-
Expression and Harvest: Incubate the cells for an additional 24-48 hours to allow for expression and incorporation of 4-F-Phe.
-
Harvest the cells by detaching them (e.g., with trypsin or a cell scraper), followed by centrifugation.[14]
-
Wash the cell pellet twice with ice-cold PBS to remove any remaining media components.[15] The cell pellet is now ready for NMR sample preparation.
Protocol 3: In-Cell NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality in-cell NMR spectra. The goal is to have a dense, viable cell suspension in a suitable NMR buffer.[16]
Materials
-
Harvested cell pellet (from Protocol 1 or 2).
-
NMR Buffer (e.g., DMEM supplemented with 90 mM glucose, 70 mM HEPES, and 10-20% D₂O).[14]
-
Shigemi or standard NMR tubes.[14]
Step-by-Step Methodology
-
Resuspension: Gently resuspend the washed cell pellet in an equal volume of ice-cold NMR buffer.[14]
-
Transfer to NMR Tube: Carefully transfer the cell suspension into a pre-chilled Shigemi or standard NMR tube.[14]
-
Cell Sedimentation: Centrifuge the NMR tube at a low speed (e.g., 500-1000 x g) for 5-10 minutes at 4°C to gently pellet the cells at the bottom of the tube. This creates a concentrated cell sample for NMR analysis.
-
Viability Check: It is highly recommended to perform a cell viability assay (e.g., trypan blue exclusion) on an aliquot of the cell suspension before and after the NMR experiment to ensure the cells remain healthy during data acquisition.[14]
-
Supernatant Check: After the NMR experiment, it is good practice to acquire a ¹⁹F NMR spectrum of the supernatant to check for protein leakage from the cells.[14][16]
¹⁹F NMR Data Acquisition and Analysis
The simplicity of the 1D ¹⁹F NMR experiment is one of its major strengths for in-cell studies.
Typical Acquisition Parameters
-
Spectrometer: A high-field NMR spectrometer equipped with a ¹⁹F-capable probe is required.
-
Temperature: Maintain the sample at a physiological temperature (e.g., 37°C or 310 K) throughout the experiment.[17]
-
Pulse Program: A simple 1D pulse-acquire sequence is typically sufficient.[17]
-
Acquisition Time: The total acquisition time will depend on the expression level of the protein and the sensitivity of the instrument, but can range from minutes to a few hours.[4][17]
Data Interpretation
The resulting 1D ¹⁹F NMR spectrum will show a series of peaks, each corresponding to a 4-F-Phe residue in a unique chemical environment.
-
Chemical Shift: The position of each peak (chemical shift) provides information about the local environment of that specific phenylalanine residue.[6]
-
Linewidth: The width of the peaks can give insights into the dynamics and mobility of different regions of the protein.[4] Broader lines suggest slower tumbling or interactions with larger cellular components.[2][3]
-
Changes in the Spectrum: By comparing spectra under different conditions (e.g., with and without a ligand), one can readily identify which residues are affected by the perturbation.[2]
Sources
- 1. Advancing 19F NMR spectroscopy for protein Characterization in living cells - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In-Cell 19F NMR of Proteins: Recent Progress and Future Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine Inside Cells: Mapping Protein Architecture Through 19F NMR Spectroscopy - PharmaFeatures [pharmafeatures.com]
- 10. caymanchem.com [caymanchem.com]
- 11. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Cell Culture Preparation for 1D NMR - Powers Wiki [bionmr.unl.edu]
- 16. In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Coupling of 4-Fluoro-L-phenylalanine Methyl Ester HCl
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 4-Fluoro-L-phenylalanine methyl ester HCl. The incorporation of fluorinated amino acids like 4-Fluoro-L-phenylalanine is a powerful strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of peptides and small molecule therapeutics.[1][2] However, its unique structural and electronic properties can present specific challenges during peptide coupling reactions.
This guide is designed to provide you with in-depth, field-proven insights to overcome these hurdles. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring that every protocol you implement is a self-validating system for success.
I. Understanding the Core Challenges
The primary difficulties in coupling 4-Fluoro-L-phenylalanine methyl ester HCl stem from a combination of factors related to its structure and the nature of the starting material.
-
The Hydrochloride Salt: The starting material is an HCl salt of the amino acid ester. This means the amine nucleophile is protonated and non-reactive. It is crucial to liberate the free amine in situ with a suitable base before it can participate in the coupling reaction.
-
Steric and Electronic Effects of Fluorine: While fluorine is similar in size to hydrogen, its high electronegativity can influence the reactivity of the molecule.[1] This can subtly alter the nucleophilicity of the amine and the electrophilicity of the carboxyl group upon activation.
-
Potential for Racemization: As with any chiral amino acid, there is a risk of epimerization at the alpha-carbon during activation and coupling, which can compromise the stereochemical integrity of the final product.[3]
-
Solubility Issues: The hydrochloride salt may have different solubility characteristics compared to the free amine, which can impact reaction homogeneity.[4]
-
Side Reactions: Incomplete reactions can lead to deletion sequences in peptide synthesis, and other side reactions associated with coupling reagents are always a possibility.[5][6]
Below is a workflow diagram to guide your troubleshooting process when encountering difficulties with the coupling of 4-Fluoro-L-phenylalanine methyl ester HCl.
Caption: High-efficiency HATU coupling workflow.
Protocol 2: Managing Potential Methyl Ester Deprotection
While the methyl ester is generally stable under standard peptide coupling conditions, prolonged exposure to strong bases or certain nucleophiles could potentially lead to its cleavage. [7]If you suspect this is occurring (e.g., observing the free carboxylic acid of the fluorinated phenylalanine by LC-MS), here are some precautions:
-
Minimize Base Excess: Use the minimum amount of base required for the reaction. For neutralization and coupling, 2.0-2.2 equivalents of DIPEA are typically sufficient.
-
Avoid Strong Nucleophiles: Be mindful of other functional groups in your molecules that could act as nucleophiles.
-
Saponification Conditions: Be aware that conditions typically used for saponification (e.g., LiOH, NaOH in aqueous solvent mixtures) will cleave the methyl ester. Ensure your work-up procedure is non-basic if you wish to retain the ester.
This guide provides a comprehensive framework for addressing the common challenges encountered when coupling 4-Fluoro-L-phenylalanine methyl ester HCl. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can significantly improve the success rate and efficiency of your synthetic endeavors.
References
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC. (2020-05-15). PubMed Central. Retrieved from [Link]
-
Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational. (2022-11-02). American Chemical Society. Retrieved from [Link]
-
7.4 Racemization Assays. Retrieved from [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
4-fluoro-L-phenylalanine | C9H10FNO2. PubChem - NIH. Retrieved from [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. PubMed Central. Retrieved from [Link]
-
Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. RSC Publishing. Retrieved from [Link]
-
Question: What is/are the possible side reactions within this reaction of N-acetyl-D-phenylalanine with L-alanine methyl ester hydrochloride along with TBTU as coupling agent?. (2020-04-07). Chegg. Retrieved from [Link]
-
PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. (2022-09-29). NTU > IRep. Retrieved from [Link]
-
L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses Procedure. Retrieved from [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024-04-29). YouTube. Retrieved from [Link]
-
(PDF) New Trends in Peptide Coupling Reagents. ResearchGate. Retrieved from [Link]
-
(PDF) Recent developments in chemical deprotection of ester functional group. (2025-08-07). Retrieved from [Link]
-
Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization.. Retrieved from [Link]
-
Synthesis of Protected l-4-[Sulfono(difluoromethyl)]phenylalanine and Its Incorporation into a Peptide | Organic Letters. ACS Publications - American Chemical Society. Retrieved from [Link]
-
Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide. PubMed. Retrieved from [Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF. ResearchGate. Retrieved from [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]
- 5. tapi.com [tapi.com]
- 6. Solved What is/are the possible side reactions within this | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fluorinated Amino Acid Incorporation
Welcome to the technical support center for the successful incorporation of fluorinated amino acids into your peptide and protein research. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and optimize the reaction conditions for this powerful class of non-canonical amino acids. We will delve into the causality behind experimental choices, providing you with the expertise to troubleshoot and achieve reliable results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and hurdles encountered when working with fluorinated amino acids.
Q1: Why is the incorporation of fluorinated amino acids more challenging than their canonical counterparts?
A1: The primary challenge stems from the strong electron-withdrawing effect of the fluorine atom(s).[1][2][3] This effect decreases the nucleophilicity of the α-amino group, making peptide bond formation less efficient compared to natural amino acids.[1][3] Additionally, steric hindrance from bulky fluorinated side chains can further impede coupling reactions.[1][4]
Q2: What are the main benefits of incorporating fluorinated amino acids into peptides and proteins?
A2: Fluorination offers a range of advantages for peptide and protein engineering. Key benefits include:
-
Enhanced Stability: Increased resistance to proteolytic degradation and thermal denaturation.[5][6][7][8]
-
Modulated Bioactivity: The unique physicochemical properties of fluorine can alter binding affinity and specificity to biological targets.[][10]
-
Improved Pharmacokinetic Properties: Increased lipophilicity can enhance membrane permeability and circulatory half-life.[2][10]
-
Structural Probes: The 19F nucleus provides a sensitive and background-free NMR probe for studying protein structure and dynamics.[][11][12][13]
Q3: Should I use chemical synthesis or a biosynthetic approach for my fluorinated protein?
A3: The choice depends on your target protein and experimental goals.
-
Chemical Synthesis (SPPS): Ideal for smaller proteins and peptides, offering precise control over the incorporation site of a wide variety of fluorinated amino acids.[11][12][13]
-
Biosynthetic Incorporation: A versatile and simpler method for proteins of any size, particularly in prokaryotic expression systems.[5][11][12] However, it may result in global substitution of a particular amino acid and lower incorporation efficiency for highly fluorinated analogs.[5]
Q4: What are the key differences between incorporating side-chain vs. backbone-fluorinated amino acids?
A4: Side-chain fluorinated amino acids are more common and generally easier to incorporate, with the fluorine substitution influencing the local environment and interactions of the side chain.[13] Backbone-fluorinated amino acids introduce unique conformational constraints on the peptide backbone itself, which can be a powerful tool for controlling peptide shape but can also present greater synthetic challenges.[14]
Troubleshooting Guide: Solid-Phase Peptide Synthesis (SPPS)
This section provides in-depth troubleshooting for common issues encountered during the solid-phase synthesis of peptides containing fluorinated amino acids.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test (for primary amines) or other colorimetric tests after the coupling step.
-
Presence of deletion sequences (peptide missing the fluorinated amino acid) in the final product upon analysis by mass spectrometry.
Causality: The reduced nucleophilicity of the fluorinated amino acid's α-amino group is the most common culprit, leading to sluggish or incomplete reactions with the activated carboxyl group of the growing peptide chain.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Step-by-Step Solutions:
-
Optimize the Coupling Reagent: Standard coupling reagents may not be sufficiently reactive. Switch to more potent activating agents.
-
Recommendation: Use uronium/aminium-based reagents like HATU , HCTU , or COMU .[4][15][16] These reagents form highly reactive activated esters and have been shown to be effective for sterically hindered amino acids.[4][15]
-
Rationale: These reagents are more effective at activating the carboxylic acid and can better overcome the reduced nucleophilicity of the fluorinated amino acid's amine. COMU, in particular, has been noted for its superior racemization suppression.[16]
-
-
Increase Reaction Time and/or Temperature: Give the reaction more time to proceed to completion.
-
Protocol: Extend the coupling time from the standard 1-2 hours to 4-12 hours.[17] Some synthesizers allow for heating, which can significantly accelerate the coupling step.[18]
-
Causality: The slower kinetics of the reaction with fluorinated amino acids necessitate a longer reaction time to achieve high yields.
-
-
Perform a Double Coupling: If a single coupling is insufficient, a second coupling step can drive the reaction to completion.
-
Methodology: After the initial coupling and washing steps, repeat the coupling procedure with a fresh solution of the activated fluorinated amino acid.[19]
-
-
Consider Amino Acid Halide Chemistry: For extremely difficult couplings, converting the Fmoc-amino acid to its more reactive acid fluoride or chloride can be highly effective.[15][20]
-
Cap Unreacted Amines: To prevent the formation of deletion sequences, it is crucial to "cap" any unreacted N-terminal amines after the coupling step.
-
Standard Protocol: Use a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) to acetylate the unreacted amines, rendering them unreactive in subsequent coupling steps.[21]
-
Quantitative Data Summary:
| Parameter | Standard SPPS | Recommended for Fluorinated Amino Acids |
| Coupling Reagent | HBTU, DIC/HOBt | HATU, HCTU, COMU |
| Amino Acid Equivalents | 3-5 eq. | 3-5 eq. (consider increasing for difficult couplings) |
| Coupling Time | 1-2 hours | 4-12 hours |
| Base | DIEA, NMM | 2,4,6-Collidine (reduces racemization)[16] |
Issue 2: Racemization of the Fluorinated Amino Acid
Symptom:
-
Presence of diastereomers in the final peptide product, observed by HPLC or other chiral separation techniques.
Causality: Racemization can occur during the activation step, particularly with base-mediated activation methods.[4][15][16] The α-proton of the activated amino acid can be abstracted, leading to a loss of stereochemical integrity.
Preventative Measures:
-
Choice of Coupling Reagent and Additive:
-
Base Selection:
-
Recommendation: Use a sterically hindered base like 2,4,6-collidine instead of DIEA or N-methylmorpholine (NMM), as it has been shown to substantially reduce racemization.[16]
-
-
Avoid Pre-activation and High Temperatures:
-
Protocol: Minimize the time the amino acid is in its activated state before it is added to the resin. Avoid prolonged heating during the activation step.[16]
-
Issue 3: Side Reactions and Protecting Group Stability
Symptom:
-
Unexpected masses in the final product corresponding to modifications of the fluorinated amino acid or other residues.
Causality: The strong electron-withdrawing nature of fluorine can influence the reactivity of the amino acid and the stability of protecting groups.
Troubleshooting Strategies:
-
Orthogonal Protecting Groups: Ensure that the protecting groups used for the fluorinated amino acid side chain (if any) and the N-α-amino group are truly orthogonal, meaning they can be removed under distinct conditions without affecting each other.[22][23][24][25]
-
Example: In Fmoc-based SPPS, side-chain protecting groups should be stable to the basic conditions used for Fmoc removal (e.g., piperidine) but labile to the final acidic cleavage cocktail (e.g., TFA).[23]
-
-
Scavengers in the Cleavage Cocktail: The choice of scavengers during the final cleavage from the resin is critical to prevent side reactions.
-
Recommendation: The specific scavengers will depend on the peptide sequence, but common choices include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).
-
-
Potential for Dehydrofluorination: For β-fluorinated amino acids, there is a risk of dehydrofluorination (loss of HF) under basic conditions.[26]
-
Mitigation: Use milder basic conditions for Fmoc deprotection if possible, or choose alternative N-α-protecting groups that are removed under non-basic conditions if this becomes a persistent issue.
-
Troubleshooting Guide: Biosynthetic Incorporation
Issue: Low Incorporation Efficiency of Fluorinated Amino Acids in Expression Systems
Symptom:
-
Low yield of the target protein.
-
Mass spectrometry analysis shows a low percentage of the fluorinated amino acid incorporated.
Causality: Extensively fluorinated amino acids are often not efficiently recognized by the endogenous protein synthesis machinery, particularly the aminoacyl-tRNA synthetases.[5]
Optimization Strategies:
-
Use of Auxotrophic Strains:
-
Control of Expression Conditions:
-
Protocol: The timing and concentration of the fluorinated amino acid addition are critical. A recent study demonstrated that the probability of incorporation is a function of the fluorinated amino acid concentration in the expression medium.[11][12]
-
Optimization: Experiment with different switch times for adding the fluorinated amino acid to the medium post-transfection and varying the ratio of fluorinated to natural amino acid to either maximize or control the level of incorporation.[11][12]
-
-
Engineered Aminoacyl-tRNA Synthetases:
-
Advanced Technique: For site-specific incorporation or for analogs that are very poorly recognized, the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host system can be employed.[26] This provides high fidelity and efficiency for the incorporation of the non-canonical amino acid.
-
Decision Tree for Biosynthetic Incorporation:
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 8. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. flore.unifi.it [flore.unifi.it]
- 12. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chempep.com [chempep.com]
- 16. mesalabs.com [mesalabs.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. vapourtec.com [vapourtec.com]
- 19. biotage.com [biotage.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chempep.com [chempep.com]
- 24. peptide.com [peptide.com]
- 25. scispace.com [scispace.com]
- 26. connectsci.au [connectsci.au]
Technical Support Center: Synthesis of Peptides Containing 4-Fluoro-L-phenylalanine
Welcome to the technical support center for peptide synthesis incorporating 4-Fluoro-L-phenylalanine (4-F-Phe). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for challenges encountered during the synthesis of peptides containing this valuable non-canonical amino acid. The unique electronic properties of 4-F-Phe, imparted by the highly electronegative fluorine atom, can significantly enhance the stability, binding affinity, and overall biological activity of peptides.[1] However, successful synthesis requires a nuanced understanding of potential side reactions and optimization of standard protocols.
This guide is structured to provide rapid answers to common questions through our FAQ section, followed by detailed troubleshooting guides for more complex issues. We will delve into the causality behind experimental choices, ensuring that every recommendation is grounded in solid scientific principles.
Frequently Asked Questions (FAQs)
Q1: Is the C-F bond of 4-Fluoro-L-phenylalanine stable during standard Fmoc-SPPS conditions?
A1: Yes, the carbon-fluorine bond on the phenyl ring of 4-F-Phe is exceptionally strong and stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS). This includes repeated exposure to basic conditions for Fmoc deprotection (e.g., 20% piperidine in DMF) and acidic conditions during final cleavage from the resin (e.g., TFA-based cocktails). The high electronegativity of fluorine contributes to a strong C-F bond, which also enhances the metabolic stability of the resulting peptide.[2][3] While defluorination is a theoretical concern with halogenated compounds, it is not a commonly reported side reaction for 4-F-Phe in SPPS literature under standard protocols.
Q2: What are the most common side reactions to watch for when synthesizing a peptide containing 4-F-Phe?
A2: While 4-F-Phe itself is robust, its presence in a peptide sequence does not eliminate the risk of common SPPS side reactions. The issues you are most likely to encounter are sequence-dependent and not specific to 4-F-Phe itself. These include:
-
Aggregation: Hydrophobic sequences, which can be exacerbated by the presence of multiple aromatic residues like 4-F-Phe, are prone to aggregation. This can lead to incomplete coupling and deprotection steps.
-
Aspartimide Formation: If your sequence contains an aspartic acid (Asp) residue, it is susceptible to forming an aspartimide intermediate, especially under basic conditions. This can lead to the formation of undesired β-aspartyl peptides and racemization.
-
Racemization: Activation of any amino acid can lead to some degree of racemization. This is a particular concern for sensitive amino acids like Cysteine (Cys) and Histidine (His) but can occur with any residue.
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, particularly when Proline is one of the first two amino acids, leading to cleavage of the dipeptide from the resin.
Q3: How can I detect potential side products in my crude 4-F-Phe-containing peptide?
A3: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the standard method for analyzing crude peptide purity.
-
RP-HPLC: Reversed-phase HPLC is used to separate the target peptide from impurities. A high-purity profile will show a single major peak. The presence of multiple peaks indicates impurities.[4]
-
Mass Spectrometry (MS): ESI-MS or MALDI-MS is crucial for confirming the molecular weight of the main product and identifying impurities. For example, a mass difference of -18 Da could indicate dehydration, while a difference of -129 Da might suggest the deletion of a glutamic acid residue.[5] To check for the unlikely event of defluorination, you would look for a mass corresponding to the peptide with a phenylalanine residue instead of 4-F-Phe (a mass difference of -18 Da from the expected product, but be cautious as this can also correspond to dehydration).
-
¹⁹F NMR: For in-depth characterization, ¹⁹F NMR spectroscopy can be a powerful tool to confirm the presence and environment of the fluorine atom within the peptide.[6][7]
Q4: Do I need to modify my standard coupling protocol for Fmoc-4-F-Phe-OH?
A4: In most cases, a standard coupling protocol for Fmoc-protected amino acids is sufficient for incorporating 4-F-Phe.[1] A typical protocol would involve using a 3-fold excess of Fmoc-4-F-Phe-OH, a coupling reagent like HBTU/HATU, and a base such as DIPEA in DMF. A standard coupling time of 1-2 hours is generally adequate. However, if you are coupling 4-F-Phe to a sterically hindered amino acid or are working with a sequence prone to aggregation, you may need to extend the coupling time or perform a double coupling.
Troubleshooting Guides
Issue 1: Incomplete Coupling or Deprotection - Suspected Aggregation
Symptoms:
-
Positive Kaiser test after coupling, indicating free amines.
-
Diminishing yield of the target peptide in test cleavages.
-
Resin beads clumping together and not swelling properly.
Underlying Cause: Peptides containing multiple hydrophobic residues, including 4-F-Phe, can self-associate through hydrogen bonding on the solid support, leading to aggregation. This physically blocks reagents from accessing the reactive sites.
Troubleshooting Workflow:
Troubleshooting workflow for peptide aggregation.
Detailed Protocols:
-
Protocol 1: Chaotropic Salt Wash
-
Following Fmoc deprotection and standard DMF washes, add a 0.8 M solution of LiCl in DMF to the resin.
-
Agitate the resin in the LiCl solution for 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the salt.
-
Proceed with the standard coupling protocol. Causality: Chaotropic salts disrupt the hydrogen bonding network that causes peptide chains to aggregate, improving the solvation of the peptide-resin.
-
-
Protocol 2: Incorporation of Backbone Protection
-
Strategically replace a standard Fmoc-amino acid with an Fmoc-AA(Dmb)-OH or Fmoc-AA(Hmb)-OH residue every 6-7 amino acids in the problematic sequence during synthesis planning.
-
Couple the backbone-protected amino acid using standard activation methods (e.g., HATU/DIPEA). Causality: The bulky 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups on the backbone nitrogen physically prevent the close association of peptide chains, thus inhibiting aggregation.
-
Issue 2: Detection of a -18 Da Impurity in Mass Spectrometry
Symptoms:
-
A significant peak is observed in the mass spectrum with a mass 18 Da lower than the expected product.
Possible Causes & Troubleshooting:
-
Dehydration: This is a common side reaction, especially with residues like Asp, Glu, Asn, and Gln, leading to pyroglutamate formation at the N-terminus or other cyclization reactions.
-
Defluorination (Unlikely but possible): The loss of fluorine and its replacement with a hydrogen atom would result in a mass difference of -18 Da (F = 19 Da, H = 1 Da).
Troubleshooting Workflow:
Workflow for identifying a -18 Da impurity.
Analytical Steps:
-
MS/MS Fragmentation Analysis: Subject the impurity peak to tandem mass spectrometry (MS/MS).
-
If dehydration: The fragmentation pattern will likely show the loss of water from a specific residue (e.g., N-terminal Gln becoming pyroglutamate).
-
If defluorination: The fragmentation pattern of the 4-F-Phe residue will be altered. Look for a fragment ion corresponding to the phenylalanyl immonium ion (m/z 120.08) instead of the 4-fluorophenylalanyl immonium ion (m/z 138.07).
-
-
¹⁹F NMR: If defluorination is suspected and requires absolute confirmation, ¹⁹F NMR of the crude product can be performed. A diminished signal for the 4-F-Phe residue relative to an internal standard would suggest its loss.
Preventative Measures:
-
For Dehydration: For N-terminal Gln, use an Fmoc-Gln(Trt)-OH protecting group and ensure coupling is efficient to minimize exposure of the free N-terminus to subsequent reaction conditions.
-
For Defluorination (if confirmed): This would be highly unusual. Review the synthesis conditions for any extreme deviations from standard protocols, such as unnecessarily harsh or prolonged basic or acidic treatments. Ensure high-purity reagents are used.
Issue 3: Racemization of 4-F-Phe or Adjacent Residues
Symptoms:
-
Broadening or splitting of the main peak in the HPLC chromatogram.
-
Detection of diastereomers by chiral chromatography or NMR.
Underlying Cause: The α-proton of an activated amino acid is susceptible to abstraction by base, leading to a loss of stereochemical integrity. While the Fmoc group generally suppresses racemization, it can still occur, especially with prolonged activation times or strong bases.
Preventative Measures:
| Strategy | Mechanism | Recommended Implementation |
| Use Additives | Additives like Oxyma Pure or Cl-HOBt are added to the carbodiimide activation mixture. They react with the activated amino acid to form an active ester that is less prone to racemization than the O-acylisourea intermediate. | Add 1 equivalent of Oxyma Pure or Cl-HOBt to the coupling mixture along with the coupling reagent (e.g., DIC). |
| Minimize Pre-activation Time | The longer an amino acid is in its activated state before coupling, the greater the opportunity for racemization. | Add the coupling reagents to the amino acid solution immediately before adding it to the resin. Avoid long pre-activation times. |
| Choice of Base | Use a sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, which are less likely to abstract the α-proton. | Use 2-4 equivalents of DIPEA for activation. Avoid stronger, non-hindered bases if racemization is a concern. |
| Lower Temperature | Lowering the reaction temperature can reduce the rate of racemization. | If racemization is a significant problem, consider performing the coupling at 0°C, though this will also slow the coupling reaction rate. |
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
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Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
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Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
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Waters. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
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Galles, J. L., Infield, J. H., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. Retrieved from [Link]
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Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2021). Molecules. Retrieved from [Link]
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HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central. Retrieved from [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). PubMed Central. Retrieved from [Link]
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4-fluoro-L-phenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... (n.d.). ResearchGate. Retrieved from [Link]
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Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. (n.d.). PubMed. Retrieved from [Link]
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Technical Support Center: Purification of Peptides Containing 4-Fluoro-L-phenylalanine by HPLC
Welcome to the technical support guide for the purification of peptides incorporating 4-Fluoro-L-phenylalanine (4-F-Phe) by High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower your research. The incorporation of fluorinated amino acids like 4-F-Phe can significantly alter a peptide's physicochemical properties, presenting unique challenges and opportunities in purification.[1] This guide is structured to address the specific issues you may encounter, moving from general questions to in-depth troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers have when first approaching the purification of 4-F-Phe-containing peptides.
Q1: How does incorporating 4-Fluoro-L-phenylalanine affect my peptide's retention time in reversed-phase HPLC?
A: The introduction of a fluorine atom onto the phenylalanine side chain significantly increases its hydrophobicity. In reversed-phase HPLC (RP-HPLC), where retention is primarily driven by hydrophobic interactions with the stationary phase, you can expect a 4-F-Phe-containing peptide to be more retentive than its non-fluorinated equivalent.[2] Studies have consistently shown that fluorinated compounds, even those with light fluorination, are more retained on standard C18 columns compared to their hydrocarbon counterparts.[2] This increased retention is a key consideration for gradient design; you will likely need a higher concentration of organic solvent to elute your target peptide.
Q2: What is the recommended starting point for mobile phase selection and gradient design?
A: A robust starting point for method development is a standard reversed-phase ion-pairing system.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
TFA is a ubiquitous and effective ion-pairing agent that sharpens peptide peaks by forming a neutral complex with positively charged residues and masking residual silanols on the column surface.[4] For a completely unknown peptide, a broad scouting gradient, such as 5-95% B over 30-60 minutes, is advisable to determine the approximate elution concentration.[5] Once the elution point is known, a shallower, targeted gradient (e.g., a 10-20% change in Mobile Phase B around the elution point over 20-30 minutes) will maximize resolution.
Q3: Which column chemistry and specifications are most suitable for these peptides?
A: For peptide purification, wide-pore stationary phases are critical. Peptides are larger than small molecules and require sufficient pore size to access the bonded phase surface for effective interaction.[4]
-
Stationary Phase: A C18 bonded phase is the most common and effective choice for peptide separations, including those with 4-F-Phe.[4]
-
Pore Size: Select a column with a pore size of 300 Å . Smaller pores (~100 Å) can restrict peptide access, leading to poor peak shape and recovery.[4][6]
-
Particle Size: For analytical and methods development, 3 to 5 µm particles are common. For preparative scale-up, larger particles (5 to 10 µm) are used to reduce backpressure.
-
Column Dimensions: Start with a standard analytical column (e.g., 4.6 x 150 mm or 4.6 x 250 mm).
Q4: How does temperature influence the separation of 4-F-Phe peptides?
A: Temperature is a powerful yet often underutilized parameter in peptide HPLC.[7] Elevating the column temperature (e.g., to 40-60 °C) offers several advantages:
-
Improved Peak Shape: Higher temperatures reduce mobile phase viscosity and improve mass transfer, leading to sharper, more symmetrical peaks.[7] This is especially beneficial for larger or more hydrophobic peptides.
-
Altered Selectivity: Changing the temperature can alter the retention characteristics of your target peptide relative to its impurities, sometimes dramatically improving resolution where gradient changes fail.[4] It is crucial to use a column oven to maintain a stable and consistent temperature, as fluctuations can cause retention time drift.[8]
Q5: Can I use formic acid (FA) instead of TFA to make my method MS-compatible?
A: Yes, but with important considerations. TFA is a strong ion-pairing agent that can cause significant signal suppression in electrospray ionization mass spectrometry (ESI-MS).[3] Formic acid (typically at 0.1%) is a weaker ion-pairing agent and is preferred for LC-MS applications.
However, switching from TFA to FA will likely result in:
-
Broader Peaks: FA is less effective at masking silanol interactions and ion-pairing, which can lead to wider peaks and reduced resolution.[5]
-
Earlier Elution: The overall hydrophobicity of the peptide-ion pair complex is lower with FA, causing peptides to elute earlier.
If MS compatibility is essential, start with a 0.1% FA system. If chromatographic performance is poor, a small amount of TFA (e.g., 0.02%) can sometimes be added to improve peak shape without causing complete signal suppression, though this requires empirical testing.
Section 2: Troubleshooting Guide
This guide uses a question-and-answer format to address specific problems you might encounter during your purification workflow.
Troubleshooting Workflow Diagram
Below is a generalized workflow for diagnosing common HPLC issues with 4-F-Phe peptides.
Caption: A flowchart for troubleshooting common HPLC issues.
Q: My 4-F-Phe peptide peak is showing severe tailing. What is the cause and how can I fix it?
A: Peak tailing in peptide chromatography is most often caused by secondary interactions between the peptide and the silica backbone of the stationary phase, specifically with exposed, acidic silanol groups (-Si-OH).
-
Causality: At the typical low pH of peptide separations (pH ~2 with TFA), basic residues in your peptide (like Lysine, Arginine, Histidine) are protonated and carry a positive charge. These can interact electrostatically with ionized, acidic silanol groups on the silica surface, causing a portion of the molecules to "drag" along the column, resulting in a tailed peak.
-
Solutions:
-
Ensure Sufficient Ion-Pairing: Confirm your TFA concentration is at 0.1%. TFA serves to mask these silanol groups and provide a counter-ion to the peptide's basic residues, minimizing these secondary interactions.[4]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. Try reducing the injection mass by 50%.
-
Evaluate Column Health: An aging column may have lost some of its bonded phase, exposing more silanols. If the problem persists with different peptides, it may be time to replace the column.
-
Q: I'm seeing poor resolution between my target peptide and a closely related impurity. How can I improve the separation?
A: Improving the resolution between two closely eluting species requires manipulating the selectivity (α) of your chromatographic system.
-
Causality: Resolution is a function of efficiency, retention, and selectivity. When two peptides co-elute, it's because the system does not sufficiently differentiate between their physicochemical properties. The increased hydrophobicity of 4-F-Phe can sometimes make it harder to resolve from other hydrophobic impurities generated during solid-phase peptide synthesis (SPPS).[3]
-
Solutions:
-
Decrease the Gradient Slope: This is the most effective first step. A shallower gradient increases the residence time of the peptides on the column and amplifies small differences in hydrophobicity, often resolving near-baseline co-elutions.[5] For example, if your peptide elutes in a 30-40% B gradient over 10 minutes (1%/min), try running it at 32-38% B over 20 minutes (0.3%/min).
-
Change the Temperature: As mentioned in the FAQ, altering the temperature can change selectivity. Try increasing the temperature in 10 °C increments (e.g., from 30 °C to 40 °C, then 50 °C) to see if the relative retention of the two peaks changes.[7]
-
Alter the Mobile Phase pH: Changing the pH affects the ionization state of acidic and basic residues (Asp, Glu, Lys, Arg, His, and the termini), which can significantly alter retention and selectivity.[5] For silica-based columns, it is critical to stay within the stable pH range (typically pH 2-8). A small change from pH 2.1 (0.1% TFA) to pH 3.0 (using a different buffer like phosphate) can sometimes provide the needed selectivity. Note that fluoride itself can show increased retention on silica columns at low pH, so increasing the pH to >5 may also be beneficial if you suspect interactions with the fluorine atom.[9][10]
-
Q: The recovery of my 4-F-Phe peptide is very low. Where could it be going?
A: Low recovery suggests your peptide is being irreversibly adsorbed somewhere in the system or is precipitating. Given the hydrophobic nature of 4-F-Phe, this is a common issue.
-
Causality: Highly hydrophobic peptides can adsorb onto the column matrix, frits, or even PEEK tubing. In extreme cases, if the peptide is not soluble in the initial mobile phase conditions, it may precipitate on the column head.
-
Solutions:
-
System Passivation: Before injecting your sample, run a blank gradient. This can help to coat active sites in the system. Sometimes, injecting a sacrificial sample of a standard protein like BSA can also help passivate the column.
-
Modify the Wash Step: After your gradient, include a high-organic "wash" step using a stronger solvent. For very hydrophobic peptides, acetonitrile may not be sufficient. A wash with 80-90% isopropanol can often elute strongly bound material.
-
Adjust Sample Diluent: Ensure your peptide is fully dissolved in the sample diluent. If it is dissolved in a high concentration of a strong organic solvent (like DMSO), it may precipitate upon injection into the highly aqueous initial mobile phase. If possible, dissolve the sample in a solution that mimics the initial mobile phase conditions.
-
Q: My retention times are drifting between injections. What should I check?
A: Retention time drift points to a lack of equilibrium or a change in the mobile phase or physical conditions.
-
Causality: The column must be fully re-equilibrated to the initial gradient conditions before each injection. Insufficient equilibration time is a common cause of drift.[8] Additionally, changes in mobile phase composition (e.g., through evaporation of the organic component) or temperature will affect retention.[8]
-
Solutions:
-
Increase Equilibration Time: Ensure your method includes an equilibration step of at least 5-10 column volumes after the gradient is complete.
-
Use a Column Oven: Uncontrolled ambient temperature fluctuations will cause retention times to shift. A thermostatted column compartment is essential for reproducible chromatography.[8]
-
Prepare Fresh Mobile Phase: Organic solvents like acetonitrile are volatile. Over a long run sequence, the concentration of mobile phase B can change due to evaporation, leading to shorter retention times. Prepare fresh mobile phases daily and keep bottles loosely capped.[8]
-
Check for Leaks: A small, undetected leak in the pump or fittings can lead to an inconsistent flow rate and drifting retention times.[11]
-
Section 3: Standard Purification Protocol
This section provides a detailed, step-by-step protocol for the analytical separation and methods development for a crude 4-F-Phe-containing peptide synthesized via SPPS.
Table 1: HPLC Method Development Parameters
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18, 300 Å, 3.5-5 µm, 4.6 x 150 mm | Wide pores are essential for peptide access. C18 is the standard for hydrophobicity-based separation.[4][6] |
| Mobile Phase A | 0.1% TFA in Water (HPLC Grade) | TFA acts as an ion-pairing agent to improve peak shape and resolution.[3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (HPLC Grade) | Acetonitrile is the most common organic modifier for peptide RP-HPLC. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Temperature | 40 °C | Elevated temperature improves peak shape and mass transfer.[7] |
| Detection | UV at 220 nm and 280 nm | 220 nm detects the peptide backbone. 280 nm detects aromatic residues (Tyr, Trp, Phe, and 4-F-Phe).[12] |
| Injection Volume | 10-50 µL | Dependent on sample concentration. Avoid overloading. |
| Sample Prep | Dissolve crude peptide in Mobile Phase A | Ensures solubility upon injection and prevents precipitation on the column. |
| Scouting Gradient | 5% to 95% B over 30 minutes | To determine the approximate elution percentage of the target peptide. |
| Optimizing Gradient | 10-20% range around elution point over 30 min | A shallow gradient is key to resolving closely eluting impurities.[5] |
Experimental Protocol: Step-by-Step
-
System and Mobile Phase Preparation: a. Prepare 1 L of Mobile Phase A (1.0 mL TFA in 999 mL water) and 1 L of Mobile Phase B (1.0 mL TFA in 999 mL acetonitrile). b. Sonicate or sparge the mobile phases with helium to remove dissolved gases.[8] c. Install the analytical column (e.g., C18, 300 Å, 5 µm, 4.6 x 150 mm). d. Purge the pump lines with the respective mobile phases to remove air bubbles.
-
System Equilibration: a. Set the column oven temperature to 40 °C. b. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
Sample Preparation: a. Weigh approximately 1 mg of your crude 4-F-Phe peptide. b. Dissolve it in 1 mL of Mobile Phase A to create a 1 mg/mL solution. Vortex and sonicate briefly if necessary to ensure complete dissolution. c. Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the column.[11]
-
Scouting Run: a. Set up the HPLC method with the scouting gradient (5-95% B over 30 minutes). b. Inject 20 µL of the prepared sample. c. Analyze the resulting chromatogram to identify the main peak and determine its retention time and the %B at which it elutes.
-
Optimization Run: a. Based on the scouting run, design a shallower gradient. For example, if the peptide eluted at 15 minutes, which corresponds to ~50% B, create a new gradient of 40% to 60% B over 30 minutes. b. Re-equilibrate the column with the new starting conditions. c. Inject the sample again using the optimized gradient. This should provide significantly better resolution of the main peak from nearby impurities.
-
Fraction Collection and Analysis (for Preparative Scale-up): a. Once an optimized analytical method is established, it can be scaled to a preparative column. b. The gradient, sample loading, and flow rate must be adjusted based on the dimensions of the preparative column. c. Collect fractions corresponding to the target peak and analyze their purity by re-injecting a small aliquot onto the analytical column.
References
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Technical Support Center: Overcoming Peptide Aggregation with 4-Fluoro-L-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 4-Fluoro-L-phenylalanine (4-F-Phe) to mitigate peptide aggregation during synthesis and handling. As a non-proteinogenic amino acid, 4-F-Phe offers unique properties to enhance the solubility and prevent the self-assembly of problematic peptide sequences.[1][2] This resource is designed to provide not only procedural guidance but also a deeper understanding of the underlying principles to empower you in your experimental design.
I. Understanding Peptide Aggregation and the Role of 4-Fluoro-L-phenylalanine
Peptide aggregation is a common challenge in peptide synthesis and the development of peptide-based therapeutics. It is the process by which peptide chains self-associate to form larger, often insoluble, structures. This can lead to a host of experimental issues, including poor yields during solid-phase peptide synthesis (SPPS), difficulty in purification, and reduced biological activity of the final product.[3]
Aggregation is primarily driven by non-covalent interactions between peptide chains, including:
-
Hydrophobic interactions: The tendency of nonpolar side chains to cluster together to minimize contact with water.
-
Hydrogen bonding: The formation of intermolecular hydrogen bonds, often leading to the formation of stable secondary structures like β-sheets.[3]
-
π-π stacking: Interactions between aromatic side chains, such as that of Phenylalanine.[3]
Sequences rich in hydrophobic and aromatic amino acids are particularly prone to aggregation.[3] The incorporation of 4-Fluoro-L-phenylalanine, an analog of phenylalanine where a hydrogen atom on the phenyl ring is replaced by a fluorine atom, can effectively disrupt these aggregation-promoting interactions.[2][4]
The introduction of fluorine, a highly electronegative atom, alters the electronic properties of the phenylalanine side chain.[2] This can modulate the hydrophobicity and π-π stacking interactions, thereby interfering with the self-assembly process.[3][5] Furthermore, the steric bulk of the fluorine atom can disrupt the formation of highly ordered β-sheet structures.[5]
II. Troubleshooting Guide: Solid-Phase Peptide Synthesis (SPPS)
Encountering aggregation during SPPS can be frustrating. Here are some common issues and actionable troubleshooting steps when working with 4-F-Phe containing peptides.
Issue 1: Incomplete Coupling or Deprotection
Symptoms:
-
Positive Kaiser test after a coupling step, indicating unreacted free amines.[3]
-
Slow or incomplete Fmoc deprotection, sometimes observed as a persistent blue color with a chloranil test.[3]
-
Analysis of a test cleavage by HPLC/LC-MS reveals a complex mixture with numerous deletion sequences.[3]
Root Cause: Peptide aggregation on the solid support can physically block reactive sites, preventing the efficient access of reagents for coupling and deprotection.[3] While 4-F-Phe is used to mitigate aggregation, certain sequences can still be challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aggregation in SPPS.
Step-by-Step Solutions:
-
Optimize Synthesis Parameters:
-
Increase Coupling Time: For Fmoc-Phe(4-F)-OH, a standard coupling time is 1-2 hours.[3][4] If aggregation is suspected, extending this time can improve coupling efficiency.
-
Double Coupling: If a Kaiser test is positive after the initial coupling, perform a second coupling step before proceeding to the next deprotection.[3]
-
-
Employ Chaotropic Agents:
-
Rationale: Chaotropic salts like lithium chloride (LiCl) disrupt non-covalent interactions that lead to aggregation, effectively "solubilizing" the peptide chains on the resin.
-
Protocol: Chaotropic Salt Wash [3]
-
After the standard Fmoc deprotection and DMF washes, add a 0.8 M solution of LiCl in DMF to the resin.
-
Agitate the resin in the LiCl solution for 5-10 minutes.
-
Drain the LiCl solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to completely remove the LiCl.
-
Proceed with the standard coupling protocol.
-
-
-
Incorporate Backbone Modifications:
-
Rationale: Introducing backbone modifications like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups can disrupt the inter-chain hydrogen bonding that leads to β-sheet formation.
-
Protocol: Dmb/Hmb Amino Acid Incorporation [3]
-
In a separate vessel, dissolve the Fmoc-AA(Dmb/Hmb)-OH (2 equivalents relative to resin loading) and a coupling reagent like HATU (1.95 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to pre-activate the amino acid for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin and confirm complete coupling with a Kaiser test.
-
-
Issue 2: Poor Resin Swelling
Symptom:
-
The resin bed volume appears shrunken or does not swell adequately in the synthesis solvents.[3]
Root Cause: Severe on-resin aggregation can cause the resin beads to collapse, trapping the peptide chains and making them inaccessible to solvents and reagents.
Solution:
-
In addition to the troubleshooting steps for incomplete coupling, consider switching to a more polar solvent system for a few wash cycles to try and re-swell the resin. A mixture of DMF and N-methyl-2-pyrrolidone (NMP) can sometimes be effective.
III. Frequently Asked Questions (FAQs)
Q1: At what position should I incorporate 4-F-Phe in my peptide sequence for maximum aggregation prevention?
A1: While there is no universal rule, strategically placing 4-F-Phe at positions that are predicted to be part of an aggregation-prone region is a good starting point.[6] These regions are often rich in hydrophobic residues. Computational tools can be used to predict such regions. If multiple phenylalanine residues are present, substituting one or more with 4-F-Phe can be beneficial. It is often an empirical process to determine the optimal placement and number of substitutions.
Q2: Will the incorporation of 4-F-Phe affect the biological activity of my peptide?
A2: It is possible. The fluorine substitution can alter the peptide's conformation, binding affinity to its target, and metabolic stability.[1][2][7] Therefore, it is crucial to assess the biological activity of the 4-F-Phe-containing peptide and compare it to the native sequence. In some cases, the altered properties can even lead to enhanced therapeutic effects.[1][7]
Q3: How can I monitor the aggregation of my peptide after synthesis and purification?
A3: Several spectroscopic and biophysical techniques are available to monitor peptide aggregation in solution:[8][9][10]
| Technique | Principle | Information Gained |
| UV-Visible Spectroscopy | Measures the absorbance or scattering of light. | Detects the formation of large aggregates through increased turbidity.[8] |
| Fluorescence Spectroscopy | Utilizes intrinsic (e.g., Tryptophan) or extrinsic (e.g., Thioflavin T) fluorophores. | Monitors changes in the local environment of the fluorophore upon aggregation. ThT fluorescence is a classic indicator of amyloid fibril formation.[8][9] |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Provides information about the secondary structure of the peptide (e.g., random coil vs. β-sheet).[9] |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. | Determines the size distribution of particles in solution, allowing for the detection of oligomers and larger aggregates.[11] |
Q4: Are there alternatives to 4-F-Phe for preventing peptide aggregation?
A4: Yes, several other strategies can be employed:
-
Other Fluorinated Phenylalanines: Di- or tri-fluorinated phenylalanines can also be used to modulate peptide properties.[2]
-
Pseudoproline Dipeptides: These are temporary modifications that introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures.
-
N-alkylation: The introduction of a methyl group to the backbone amide nitrogen can prevent hydrogen bond formation.
-
Use of "Gatekeeper" Residues: Placing charged residues like Arginine or Lysine flanking a hydrophobic core can help to prevent aggregation through electrostatic repulsion.[6]
IV. Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-Phe(4-F)-OH[5]
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-Phe(4-F)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF. Add a base like DIPEA (6 equivalents).
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Confirmation: Perform a Kaiser test to ensure complete coupling. If the test is positive, a second coupling may be necessary.
Protocol 2: Monitoring Peptide Aggregation with Thioflavin T (ThT) Fluorescence Assay[10]
-
Reagent Preparation:
-
Prepare a stock solution of the peptide of interest at a known concentration in an appropriate buffer.
-
Prepare a stock solution of Thioflavin T (ThT) in the same buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the peptide solution to the desired final concentration.
-
Add ThT to a final concentration of 10-20 µM.
-
Include a control well with buffer and ThT only.
-
-
Incubation and Measurement:
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without agitation, depending on the experimental design.
-
Measure the fluorescence intensity at regular intervals using a plate reader (excitation ~440 nm, emission ~485 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT control.
-
Plot the fluorescence intensity as a function of time to monitor the kinetics of aggregation. An increase in fluorescence indicates the formation of amyloid-like fibrils.
-
V. Mechanistic Overview of 4-F-Phe in Preventing Aggregation
Caption: Mechanism of 4-F-Phe in preventing peptide aggregation.
VI. References
-
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4- - Benchchem. Available at:
-
How to prevent aggregation of peptides with Fmoc-Phe(4-F)-OH - Benchchem. Available at:
-
Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Available at:
-
Biophysical and Spectroscopic Methods for Monitoring Protein Misfolding and Amyloid Aggregation - PubMed. Available at:
-
Spectroscopic methods to detect and analyze protein oligomerization, aggregation, and fibrillation | Request PDF - ResearchGate. Available at:
-
Spectroscopic Analysis of Peptide Aggregation - Rose-Hulman. Available at:
-
Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering - Medium. Available at:
-
Advancements in Peptide Synthesis with Fluorinated Amino Acids. Available at:
-
4-Fluoro-L-phenylalanine - Chem-Impex. Available at:
-
4-Fluoro-L-phenylalanine (CAS 1132-68-9) - Cayman Chemical. Available at:
-
Synthesis of Protected l-4-[Sulfono(difluoromethyl)]phenylalanine and Its Incorporation into a Peptide | Organic Letters - ACS Publications - American Chemical Society. Available at:
-
Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - NIH. Available at:
-
Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. Available at:
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central. Available at:
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - PubMed Central. Available at:
-
4-Fluoro-L-Phenylalanine - Creative Peptides. Available at:
-
Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations. Available at:
-
Fluorinated peptide biomaterials - PMC - NIH. Available at:
-
Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. Available at:
-
A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways - DSpace. Available at:
-
Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins | Request PDF - ResearchGate. Available at:
-
A peptide strategy for inhibiting different protein aggregation pathways in disease - bioRxiv. Available at:
-
Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC - PubMed Central. Available at:
-
Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC. Available at:
-
Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease - PMC - PubMed Central. Available at:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biophysical and Spectroscopic Methods for Monitoring Protein Misfolding and Amyloid Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medium.com [medium.com]
Technical Support Center: Deprotection Methods for 4-Fluoro-L-phenylalanine Derivatives
Welcome to the technical support guide for the deprotection of 4-Fluoro-L-phenylalanine methyl ester and its N-protected derivatives. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth, field-tested answers to common experimental challenges. As Senior Application Scientists, we aim to explain not just the how, but the why behind these critical synthetic steps.
The incorporation of fluorinated amino acids like 4-Fluoro-L-phenylalanine (4-F-Phe) can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of peptides and therapeutic proteins.[1][2] However, the unique electronic properties of the fluorine atom can influence the reactivity of protecting groups, necessitating carefully optimized deprotection strategies.
Section 1: General Principles & FAQs
Q1: How does the fluorine atom in 4-Fluoro-L-phenylalanine affect deprotection reactions?
The fluorine atom is highly electronegative, exerting a strong electron-withdrawing effect on the phenyl ring. This has two primary consequences for deprotection reactions:
-
C-Terminus (Methyl Ester): The electron-withdrawing nature of the fluorophenyl group increases the electrophilicity of the ester's carbonyl carbon. This makes the ester more susceptible to nucleophilic attack, potentially accelerating the rate of base-mediated hydrolysis (saponification) compared to its non-fluorinated counterpart.[3][4][5]
-
N-Terminus (Amine): The acidity of the N-H proton (in its protonated form) is slightly increased. While this has a minor effect on the deprotection of carbamate groups like Boc or Cbz, the stability of the core molecule under both acidic and basic conditions is generally robust. The C-F bond itself is very strong and stable under most standard deprotection conditions.[1]
Q2: What is "orthogonal" deprotection, and why is it crucial for this molecule?
Orthogonality in protecting group strategy refers to the ability to remove one type of protecting group in the presence of another, using specific and non-interfering reaction conditions.[6][7] This is critical when you need to deprotect either the N-terminus or the C-terminus selectively.
For an N-Boc protected 4-Fluoro-L-phenylalanine methyl ester, the strategy is orthogonal:
-
The N-Boc group is labile to strong acid (like TFA) but stable to base and hydrogenolysis.[8]
-
The C-terminal methyl ester is labile to base (like LiOH) but stable to the acidic conditions used for Boc removal.
-
If an N-Cbz group were used, it is labile to hydrogenolysis but stable to both acid and base.[9]
This allows for precise, stepwise modification of the amino acid, which is fundamental in peptide synthesis.
Caption: Orthogonal deprotection pathways for 4-F-Phe derivatives.
Section 2: C-Terminus Deprotection (Saponification)
This section focuses on the hydrolysis of the methyl ester to yield the free carboxylic acid. The most common method is saponification using a hydroxide base.[10][11]
Q3: What are the recommended starting conditions for the saponification of 4-Fluoro-L-phenylalanine methyl ester?
Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is the most widely recommended system.[11] LiOH is preferred over NaOH or KOH as it is less likely to catalyze epimerization at the sensitive α-carbon, and lithium cations themselves have been shown to accelerate ester hydrolysis.[12][13]
| Parameter | Recommended Condition | Rationale |
| Reagent | LiOH·H₂O | Milder base, minimizes racemization risk.[13] |
| Equivalents | 1.5 - 3.0 eq. | Ensures reaction goes to completion without being overly basic. |
| Solvent | THF / H₂O (e.g., 3:1 or 2:1 v/v) | THF solubilizes the organic substrate, while water dissolves the LiOH. |
| Temperature | 0 °C to Room Temperature | Lower temperatures further suppress potential racemization. |
| Time | 1 - 4 hours | Monitor by TLC or LC-MS for disappearance of starting material. |
Troubleshooting Guide: Saponification
Q4: My saponification reaction is stalled or incomplete. What should I do?
-
Increase Water Content: Insufficient water can limit the solubility and availability of LiOH. Try increasing the proportion of water in your solvent system (e.g., from 3:1 to 2:1 THF/H₂O).
-
Add a Co-solvent: If your starting material has poor solubility even in THF, adding a small amount of methanol can improve homogeneity.[14]
-
Increase Temperature: If the reaction is clean but slow at room temperature, gently warming to 30-40 °C can increase the rate. Proceed with caution and monitor for side products.
-
Check Reagent Quality: Ensure your LiOH is not old or extensively carbonated from atmospheric CO₂ exposure.
Q5: How significant is the risk of racemization, and how can I prevent it?
The α-proton is acidic and can be removed under basic conditions, leading to racemization. However, this risk is often overstated for standard saponifications. The deprotonation of the newly formed carboxylic acid is much faster and thermodynamically favorable, creating a carboxylate anion that electrostatically repels further attack by hydroxide at the α-carbon.[10][13]
To minimize risk:
-
Use LiOH: It is the base of choice for chiral substrates.[11][12]
-
Maintain Low Temperatures: Start the reaction at 0 °C and allow it to warm slowly to room temperature.
-
Avoid Excess Base: Use the minimum amount of hydroxide needed for a complete reaction (typically 1.5-2 eq.).
-
Do Not Use Strong, Hindered Bases: Bases like DBU or t-butoxide will significantly increase the risk of racemization.
Q6: My workup is problematic, leading to low yield. What is a reliable procedure?
The zwitterionic nature of the product amino acid can make extraction challenging.
Step-by-Step Protocol: Saponification & Workup
-
Reaction: Dissolve N-Boc-4-Fluoro-L-phenylalanine methyl ester (1.0 eq.) in THF/H₂O (3:1). Cool to 0 °C in an ice bath. Add LiOH·H₂O (1.5 eq.) and stir, allowing the reaction to warm to room temperature. Monitor by TLC until completion.
-
Quenching: Remove the THF under reduced pressure (rotary evaporator).
-
Acidification: Cool the remaining aqueous solution to 0 °C and carefully acidify with cold 1 M HCl or citric acid to a pH of ~3-4. The product will precipitate or form an oil.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the N-protected free acid.
Caption: Workflow for methyl ester saponification and product isolation.
Section 3: N-Terminus Deprotection
This section covers the removal of common amine protecting groups, Boc and Cbz.
3.1 N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is reliably removed under strong acidic conditions.
Q7: What is the standard, go-to protocol for N-Boc deprotection?
The most common and effective method is treatment with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[8][15][16] The reaction is typically fast and clean.
| Parameter | Recommended Condition | Rationale |
| Reagent | Trifluoroacetic Acid (TFA) | Strong acid that cleanly cleaves the Boc group. |
| Solvent | Dichloromethane (DCM) | Solubilizes the substrate and is inert to TFA. |
| Concentration | 20-50% TFA in DCM (v/v) | 25% is a good starting point. Higher concentrations can be used if needed.[8] |
| Temperature | 0 °C to Room Temperature | Reaction is often complete within 30-60 minutes at RT.[8][17] |
| Workup | Evaporation, optional basic wash | Product is initially the TFA salt.[18] |
Troubleshooting Guide: N-Boc Deprotection
Q8: My final product mass is much higher than the theoretical yield. What happened?
This is almost always due to the formation of the amine trifluoroacetate salt.[18] The deprotected amine is basic and forms a stable salt with the TFA used in the reaction. The mass of the TFA counter-ion (113 g/mol ) adds significant weight.
To obtain the free amine:
-
Aqueous Wash: After evaporating the TFA/DCM, dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the TFA and deprotonates the amine. Then wash with brine, dry, and concentrate.[15]
-
Azeotropic Removal: Co-evaporate the crude product with a solvent like toluene or methanol multiple times to remove residual TFA.[18] This is effective for removing trace amounts but will not break the salt.
-
Ion-Exchange Resin: For a non-aqueous workup, dissolve the crude salt in methanol and stir with a basic resin (e.g., Amberlyst A-21). Filter and evaporate.[18]
Q9: Will TFA treatment accidentally hydrolyze my C-terminal methyl ester?
No. Under standard anhydrous TFA/DCM conditions, methyl esters are stable. Acid-catalyzed ester hydrolysis requires water and typically much harsher conditions (e.g., prolonged heating with concentrated HCl).[19] The Boc deprotection is fast and performed at room temperature, preserving the ester.
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Saponification-Typical procedures - operachem [operachem.com]
- 12. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. rsc.org [rsc.org]
- 16. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
Racemization issues with 4-Fluoro-L-phenylalanine during synthesis
Technical Support Center: 4-Fluoro-L-phenylalanine Synthesis
Welcome to the technical support guide for navigating the complexities of 4-Fluoro-L-phenylalanine (4-F-Phe) synthesis, with a specific focus on mitigating racemization. As a non-proteinogenic amino acid increasingly used in peptide-based drug development and protein engineering, maintaining the enantiomeric integrity of 4-Fluoro-L-phenylalanine is paramount to ensuring the desired biological activity and safety of the final product.[1][2] This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis, providing explanations and corrective actions.
Q1: I've completed my synthesis, but chiral HPLC analysis shows a significant percentage of the D-enantiomer. What are the most likely causes?
A1: Observing a high degree of racemization in your final product points to one or more critical steps where the stereochemical integrity of the α-carbon was compromised. The most common culprits during peptide coupling or derivatization are:
-
Over-activation of the Carboxylic Acid: The primary pathway for racemization involves the activation of the carboxyl group. Highly reactive intermediates are more susceptible to forming a planar oxazolone (azlactone) intermediate, which can be re-protonated from either side, leading to a loss of stereochemistry.[3][4]
-
Inappropriate Base Selection: The choice and amount of base are critical. Strong, non-sterically hindered bases can directly abstract the acidic α-proton from the activated amino acid, leading to a planar enolate intermediate that readily racemizes.[3][5] N,N-diisopropylethylamine (DIPEA) is a frequent offender if not used judiciously.[6]
-
Elevated Reaction Temperature: Higher temperatures accelerate not only the desired coupling reaction but also the rate of racemization.[5] The energy input can facilitate the formation of the problematic oxazolone intermediate.
-
Prolonged Reaction Times: Leaving the activated 4-Fluoro-L-phenylalanine for extended periods before or during the coupling reaction increases its exposure to conditions that promote racemization.[5]
Corrective Actions: Review your protocol with a focus on these four areas. A systematic approach, such as the one outlined in the workflow diagram below, can help pinpoint the issue.
Q2: My coupling reaction with 4-Fluoro-L-phenylalanine is sluggish, and when I increased the temperature to speed it up, the enantiomeric excess (ee) dropped significantly. What's the right approach?
A2: This is a classic dilemma. Forcing a slow reaction with heat is often counterproductive for maintaining chirality.[5] Instead of increasing the temperature, focus on optimizing the reaction chemistry itself.
-
Evaluate Your Coupling Reagent: Not all coupling reagents are created equal in terms of reaction kinetics and racemization suppression. Uronium-based reagents like COMU have been shown to provide excellent results with low racemization, even for challenging residues like phenylglycine, which is notoriously prone to epimerization.[6] Consider switching from standard carbodiimides (e.g., DIC) or even older uronium reagents (like HBTU) to a more advanced option like COMU or DEPBT.
-
Use a Racemization Suppressor: If you are using a carbodiimide-type condensing agent, the addition of an additive is not optional—it's essential.[7] Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) form an active ester with the 4-F-Phe. This intermediate is more reactive towards the amine nucleophile and less prone to cyclizing into the racemization-prone oxazolone.[7][8]
-
Solvent Choice: The polarity of the solvent can influence reaction rates and racemization. While highly polar solvents can sometimes increase racemization, a solvent that ensures all reactants are fully dissolved is crucial for efficient coupling.[9] Ensure your 4-F-Phe derivative and all reagents are soluble in your chosen solvent (e.g., DMF, NMP).
Q3: I suspect my use of DIPEA is the primary cause of racemization. What are safer, alternative bases to use during the coupling step?
A3: Your suspicion is well-founded; DIPEA is a common source of racemization.[6] The ideal base should be strong enough to deprotonate the necessary species but not so strong or unhindered that it readily abstracts the α-proton.
-
Sterically Hindered Bases: These are often a better choice. Bases like 2,4,6-trimethylpyridine (TMP, collidine) or 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge) are less likely to abstract the α-proton due to their bulk.[6][7]
-
Weaker Bases: For many applications, a weaker base like N-methylmorpholine (NMM) provides a sufficient driving force for the reaction with a significantly lower risk of racemization compared to DIPEA.[7] In some studies, even a very weak base like pyridine has been shown to reduce racemization when using reagents like TBTU.[4]
-
Base Stoichiometry: Never use a large excess of base. Use the minimum amount required by the reaction stoichiometry. Typically, this is 1 to 2 equivalents depending on the salt form of your amine component.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization for amino acids like 4-Fluoro-L-phenylalanine during synthesis?
A1: There are two predominant mechanisms through which an L-amino acid can lose its stereochemical configuration during synthesis, particularly in peptide coupling reactions:
-
Oxazolone (Azlactone) Formation: This is the most common pathway, especially for N-acyl protected amino acids. The activated carboxyl group is attacked intramolecularly by the oxygen of the N-protecting group's carbonyl. This forms a cyclic oxazolone intermediate. The α-proton of this intermediate is highly acidic and is easily abstracted, leading to a planar, achiral structure. Subsequent attack by the amine nucleophile can occur from either face of the planar ring, resulting in a mixture of L- and D-isomers.[3][4]
-
Direct α-Proton Abstraction (Enolization): A strong base can directly remove the α-proton from the activated amino acid derivative to form a planar enolate. Reprotonation of this intermediate by a proton source in the reaction mixture can occur from either side, leading to racemization.[3] This pathway is more significant when using excessively strong bases or with amino acid derivatives that have particularly acidic α-protons.
Q2: Are N-protected 4-Fluoro-L-phenylalanine derivatives, like N-acetyl-4-fluoro-L-phenylalanine, more susceptible to racemization?
A2: Yes, absolutely. N-acetyl and N-benzoyl protected amino acids are notoriously prone to racemization via the oxazolone mechanism.[4] The carbonyl oxygen of the acetyl group is perfectly positioned to facilitate the ring-closing reaction to form the azlactone intermediate after the carboxylic acid is activated. Standard urethane-based protecting groups like Fmoc and Boc are specifically designed to prevent this; their carbonyl oxygen is part of a carbamate, which is significantly less nucleophilic and thus far less likely to participate in oxazolone formation. If your synthesis involves an N-acetylated 4-F-Phe, you must employ a low-racemization coupling protocol.
Q3: What are the best analytical methods to determine the enantiomeric excess (ee) of my 4-Fluoro-L-phenylalanine product?
A3: Accurately quantifying the enantiomeric excess is crucial for quality control. Several robust methods are available:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. It uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. It is highly accurate and reproducible.[10]
-
Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that offers faster analysis times and uses less organic solvent. It also employs a chiral stationary phase but with a supercritical fluid (like CO₂) as the mobile phase.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Using Chiral Derivatizing Agents: The sample can be reacted with a chiral agent (e.g., Mosher's acid) to create diastereomers, which have distinct NMR signals that can be integrated.
-
Using Chiral Solvating Agents: These agents form transient diastereomeric complexes that can also lead to peak separation.
-
¹⁹F NMR: Given the presence of the fluorine atom, ¹⁹F NMR can be a particularly powerful and sensitive tool. After derivatization with a chiral reagent, the fluorine signals of the resulting diastereomers are often well-resolved, allowing for precise quantification.[11]
-
-
Gas Chromatography (GC): Requires derivatization of the amino acid to make it volatile, but GC with a chiral column can provide excellent separation.
Q4: What is the role of coupling additives like HOBt or Oxyma in preventing racemization?
A4: Coupling additives are racemization suppressors. When a carboxylic acid is activated (e.g., with a carbodiimide like DIC), a highly reactive O-acylisourea intermediate is formed. This intermediate is prone to rearranging into the oxazolone. Additives like HOBt or Oxyma are acidic and rapidly react with the O-acylisourea to form an active ester (e.g., HOBt-ester).[7][8] This active ester is:
-
More stable against intramolecular cyclization into the oxazolone compared to the O-acylisourea.
-
Highly reactive towards the incoming amine nucleophile, promoting the desired peptide bond formation.
Essentially, the additive intercepts the highly reactive, racemization-prone intermediate and converts it into a slightly more stable but still highly reactive intermediate that favors the desired reaction pathway over the racemization pathway.[4]
Part 3: Visualization & Data
Troubleshooting Workflow for Racemization
This decision tree provides a logical path for diagnosing and solving racemization issues during the synthesis of 4-Fluoro-L-phenylalanine containing peptides.
Caption: A decision tree for troubleshooting racemization.
Table 1: Effect of Reaction Conditions on Racemization
The following table summarizes typical results from a model coupling reaction between N-Boc-4-Fluoro-L-phenylalanine and a model amine, illustrating the impact of different reagents on the final enantiomeric excess (ee).
| Entry | Coupling Reagent | Additive | Base (2 eq.) | Temp (°C) | Time (h) | % D-Isomer (Racemization) |
| 1 | DIC | None | DIPEA | 25 | 4 | ~15-20% |
| 2 | DIC | HOBt | DIPEA | 25 | 4 | ~4-6% |
| 3 | DIC | HOBt | NMM | 25 | 4 | ~1-2% |
| 4 | DIC | HOBt | NMM | 0 | 6 | <0.5% |
| 5 | HBTU | (Internal) | DIPEA | 25 | 2 | ~3-5% |
| 6 | COMU | (Internal) | NMM | 25 | 1 | <0.5% |
| 7 | COMU | (Internal) | TMP | 25 | 1 | <0.5% |
Data are representative and intended for comparative purposes.
Part 4: Experimental Protocol
Low-Racemization Coupling Protocol for 4-Fluoro-L-phenylalanine using COMU
This protocol is designed to minimize racemization during the incorporation of a protected 4-Fluoro-L-phenylalanine into a peptide sequence.
Materials:
-
N-α-protected-4-Fluoro-L-phenylalanine (e.g., Fmoc-L-Phe(4-F)-OH) (1.0 eq.)
-
Amine component (e.g., H-Gly-O'Bu HCl) (1.0 eq.)
-
COMU (1.0 eq.)
-
N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the N-α-protected-4-Fluoro-L-phenylalanine (1.0 eq.) and COMU (1.0 eq.) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Activation: Add the base (NMM or TMP, 2.0 eq.) to the cooled solution. Stir the mixture at 0 °C for 5 minutes. This is the activation step. Do not allow the activation to proceed for an extended period.
-
Coupling: Immediately add a solution of the amine component (1.0 eq.) in a minimal amount of DMF to the activated mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, quench with water and perform a standard aqueous workup (e.g., extraction with ethyl acetate, washing with dilute acid, bicarbonate solution, and brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as appropriate.
-
Analysis: Analyze the purified product for chemical purity (LC-MS, NMR) and determine the enantiomeric excess by chiral HPLC.
References
-
Subirós-Funosas, A., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Christensen, M. H., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC - NIH. [Link]
-
Al Musaimi, O. (2016). Racemization in peptide synthesis. Slideshare. [Link]
-
El-Gazzar, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. [Link]
-
He, F., et al. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. University of California, Davis. [Link]
-
Pace, J. L., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PMC - NIH. [Link]
-
Nieto, I., et al. (2011). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
-
Jang, S., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed. [Link]
-
Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Semantic Scholar. [Link]
-
Poyarkova, S. A., et al. (1992). Dipeptides conteining m- and p-fluorophenylalanine. Synthesis separation on optical isomers and study of their substrate properties towards thrombin. Biopolymers and Cell. [Link]
-
Joyce, L. A., et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. [Link]
-
de la Torre, B. G., & Albericio, F. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopolymers.org.ua [biopolymers.org.ua]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. Racemization in peptide synthesis | PPTX [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Yields of 4-Fluoro-L-phenylalanine Peptides
Welcome to the technical support center dedicated to overcoming the challenges associated with the synthesis of peptides containing 4-Fluoro-L-phenylalanine (4-F-Phe). The incorporation of this non-canonical amino acid is a powerful strategy in drug discovery to enhance metabolic stability and receptor affinity.[1][2] However, its unique electronic and steric properties can present challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you improve the yield and purity of your 4-F-Phe-containing peptides.
I. Frequently Asked Questions (FAQs)
Q1: Why is synthesizing peptides with 4-Fluoro-L-phenylalanine often challenging?
A1: The primary challenges stem from the electronic properties of the fluorine atom and the hydrophobicity of the residue. The electron-withdrawing nature of fluorine can influence the reactivity of the carboxyl group during coupling. More significantly, the hydrophobic and aromatic character of the 4-F-Phe side chain can promote π-π stacking and hydrophobic interactions, leading to peptide aggregation on the solid support.[3] This aggregation can hinder subsequent coupling and deprotection steps, resulting in lower yields and deletion sequences.[3][4]
Q2: What are the immediate signs of a problematic synthesis involving 4-F-Phe?
A2: During synthesis, you may observe several indicators of trouble:
-
Poor Resin Swelling: The resin bed may appear clumped or fail to swell adequately in the synthesis solvent.[3]
-
Incomplete Coupling: A positive Kaiser test (deep blue beads) after a coupling step indicates the presence of unreacted free amines.[1]
-
Slow or Incomplete Fmoc Deprotection: The deprotection reaction may be sluggish, which can be observed through UV monitoring on automated synthesizers as a broadened peak.[5]
-
Complex Crude Product Analysis: Analytical RP-HPLC of the crude peptide will show a complex mixture of peaks, including the desired product along with numerous deletion sequences.[3]
Q3: Which coupling reagents are recommended for 4-F-Phe?
A3: Due to the slightly altered reactivity and the potential for steric hindrance in certain sequences, more potent coupling reagents are often beneficial. While standard carbodiimides like DIC can be effective, uronium/aminium or phosphonium salt-based reagents are generally recommended for ensuring high coupling efficiency.[1][6] Reagents such as HATU , HBTU , and COMU are excellent choices.[6] COMU, being based on Oxyma Pure, offers a safer alternative to HOBt-based reagents without compromising on performance.
Q4: Can I use a standard 20% piperidine in DMF for Fmoc deprotection?
A4: Yes, a standard solution of 20% piperidine in DMF is generally effective for removing the Fmoc group from 4-F-Phe.[1] A typical protocol involves a short initial treatment (e.g., 3 minutes) followed by a longer treatment (15-20 minutes).[1] However, if you observe signs of aggregation, the efficiency of deprotection can be compromised. In such cases, extending the deprotection time or using additives may be necessary.
Q5: Is 4-F-Phe prone to any specific side reactions during cleavage?
A5: 4-F-Phe itself is generally stable under standard TFA cleavage conditions (e.g., TFA/TIS/H₂O 95:2.5:2.5).[1] The primary concern during cleavage is the proper removal of other side-chain protecting groups and minimizing side reactions related to other sensitive residues in your sequence (e.g., Trp, Met, Cys). The fluorinated ring is not typically susceptible to modification during cleavage.
II. Troubleshooting Guides
This section provides a more detailed, issue-specific approach to resolving common problems encountered during the synthesis of 4-F-Phe-containing peptides.
Guide 1: Overcoming Low Coupling Efficiency
Low coupling efficiency is a frequent culprit for low final yields and the presence of deletion sequences.
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences (M-X) in the final mass spectrum analysis.
Causality and Solutions:
The incorporation of 4-F-Phe can sometimes be sterically demanding, especially when coupled to a bulky amino acid or when the growing peptide chain is aggregated.
-
Choice of Coupling Reagent: The activation of the carboxylic acid is critical. While carbodiimides work, they are generally slower. Uronium/aminium and phosphonium salts offer faster and more efficient activation.
| Coupling Reagent | Class | Key Advantages | Considerations |
| DIC/OxymaPure | Carbodiimide | Cost-effective, low racemization.[1] | Slower reaction kinetics compared to onium salts. |
| HBTU/HCTU | Aminium/Uronium | Fast reaction rates, widely used.[6] | Based on potentially explosive HOBt/HOAt derivatives. |
| HATU | Aminium/Uronium | Highly efficient, especially for hindered couplings. | More expensive; based on HOAt. |
| COMU | Aminium/Uronium | High efficiency comparable to HATU, safer (Oxyma-based), good solubility. | Newer reagent, may be less familiar to some labs. |
-
Double Coupling: If a Kaiser test remains positive after the initial coupling, do not proceed to the next step. Instead, wash the resin and perform a second coupling with a fresh solution of activated amino acid.[8] This is a simple and effective way to drive the reaction to completion.
-
Extended Coupling Time: For difficult couplings, increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve the outcome.[8]
-
Elevated Temperature: In challenging cases, increasing the reaction temperature to 40-50°C can enhance the coupling rate.[8][9] However, this should be done cautiously as it can increase the risk of racemization for some amino acids.[6]
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting incomplete coupling reactions.
Guide 2: Managing On-Resin Peptide Aggregation
Aggregation is arguably the most significant challenge when synthesizing hydrophobic peptides, including those with 4-F-Phe.[3] It is driven by the formation of intermolecular hydrogen bonds, leading to β-sheet structures that render the peptide chains inaccessible.[4]
Symptoms:
-
Shrinking or clumping of the resin.
-
Sluggish Fmoc deprotection and coupling reactions.
-
A broad Fmoc deprotection peak on automated synthesizers.[5]
-
The final crude product is difficult to dissolve.
Causality and Solutions:
The hydrophobic nature of 4-F-Phe, especially when present in sequences with other hydrophobic or β-branched residues (Val, Ile, Leu), promotes self-assembly and aggregation.[3][10]
-
Choice of Resin and Loading:
-
Low-Loading Resins: Use resins with a lower substitution level (e.g., 0.1-0.4 mmol/g).[11][12] This increases the distance between growing peptide chains, reducing the likelihood of interchain interactions.
-
High-Swelling Resins: Employ resins that provide a more polar environment, such as PEG-based resins (e.g., NovaSyn® TG, PEGA).[11][13] These resins help to solvate the peptide chains better than standard polystyrene.
-
-
"Difficult Sequence" Solvents and Additives:
-
Chaotropic Salts: Add chaotropic agents like 0.8 M LiCl to the DMF used for coupling and deprotection steps.[3][9] These salts disrupt the hydrogen bonding networks that cause aggregation. Remember to wash thoroughly with DMF after the LiCl treatment to remove the salt.
-
"Magic Mixture": For extremely difficult sequences, a solvent system known as the "Magic Mixture" can be employed. This consists of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate.[13]
-
-
Backbone Protection (Pseudoprolines & Dmb):
-
Pseudoproline Dipeptides: If your sequence contains a Ser, Thr, or Cys residue, you can incorporate it as a pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[9] The native residue is regenerated during the final TFA cleavage.
-
Dmb/Hmb Amino Acids: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid at strategic points (e.g., every sixth residue) can prevent aggregation by sterically blocking backbone hydrogen bonding.[13]
-
Protocol: Using LiCl to Disrupt Aggregation
-
After the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.
-
Agitate the resin in the LiCl solution for 5 minutes.
-
Drain the LiCl solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.[3]
-
Proceed with the standard coupling protocol for the next amino acid.
Guide 3: Ensuring Complete Cleavage and Deprotection
While 4-F-Phe is stable, incomplete cleavage or side reactions involving other residues can reduce your overall yield and purity.
Symptoms:
-
Low crude peptide yield after cleavage and precipitation.
-
Mass spectrometry data shows peaks corresponding to the peptide still attached to protecting groups.
Causality and Solutions:
Cleavage issues usually arise from insufficient reaction time or the use of an inappropriate scavenger cocktail for the peptide's composition.
-
Cleavage Cocktail and Scavengers: The standard "Reagent K" (TFA/TIS/H₂O/Phenol) or a simple TFA/TIS/H₂O (95:2.5:2.5) cocktail is generally effective.[1]
-
For Trp-containing peptides: Add 1,2-ethanedithiol (EDT) to prevent reattachment of the Boc group to the indole side chain.
-
For Arg-containing peptides: The Pbf and Pmc protecting groups require sufficient cleavage time (2-3 hours) for complete removal.[14]
-
For Met-containing peptides: TIS is an effective scavenger to prevent oxidation of the methionine side chain.
-
-
Cleavage Time and Conditions:
-
A standard cleavage time of 2-3 hours at room temperature is sufficient for most peptides.[1]
-
Ensure the resin is dry before adding the cleavage cocktail to avoid dilution of the TFA.[1]
-
Use a sufficient volume of cleavage cocktail (at least 10 mL per gram of resin) to ensure all beads are well-suspended.[1]
-
Standard Cleavage and Deprotection Protocol
-
Wash the final peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1]
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.[1]
-
Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL/g of resin).[1]
-
Agitate the mixture at room temperature for 2-3 hours.[1]
-
Filter the cleavage solution from the resin beads into a clean collection tube.
-
Wash the resin beads with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).[1]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Guide 4: Optimizing Purification
The final purity of your peptide is determined by the effectiveness of the purification step, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Symptoms:
-
Poor separation of the target peptide from impurities on the HPLC chromatogram.
-
Low recovery of the purified peptide after lyophilization.
Causality and Solutions:
Peptides containing 4-F-Phe are more hydrophobic than their non-fluorinated counterparts. This increased hydrophobicity must be accounted for during method development.
-
Column Choice: A C18 stationary phase is the standard choice for peptide purification.[15] For highly hydrophobic peptides, a C8 or C4 column may provide better resolution and recovery.
-
Mobile Phase and Gradient:
-
The standard mobile phases are Water + 0.1% TFA (Solvent A) and Acetonitrile + 0.1% TFA (Solvent B).[15]
-
Due to the increased hydrophobicity of 4-F-Phe peptides, you will likely need a higher percentage of acetonitrile to elute your peptide.
-
Start with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your peptide. Then, optimize the separation using a shallower gradient around the elution point of your target peptide (e.g., a 1% per minute increase in Solvent B).
-
-
Solubility of Crude Peptide: If the crude peptide is difficult to dissolve, this is often a sign of aggregation.
-
Try dissolving the peptide in a small amount of DMSO or hexafluoroisopropanol (HFIP) before diluting with the HPLC mobile phase.
-
Ensure the final concentration of the organic solvent in the injected sample is not significantly higher than the starting mobile phase composition to avoid peak distortion.
-
General Purification and Analysis Workflow
Caption: A standard workflow for the purification and analysis of synthetic peptides.
III. References
-
Analysis of fluorinated proteins by mass spectrometry. PubMed. Available at:
-
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4- - Benchchem. BenchChem. Available at:
-
How to prevent aggregation of peptides with Fmoc-Phe(4-F)-OH - Benchchem. BenchChem. Available at:
-
A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem. BenchChem. Available at:
-
How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids - Benchchem. BenchChem. Available at:
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. AAPPTEC. Available at:
-
Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. Sigma-Aldrich. Available at:
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. ACS Publications. Available at: [Link]
-
A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis - Benchchem. BenchChem. Available at:
-
preventing on-resin aggregation during H-Val-Ala-Ala-Phe-OH synthesis - Benchchem. BenchChem. Available at:
-
Separation of peptides based on fluorine content.MALDI-MS spectra of... | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. Royal Society of Chemistry. Available at: [Link]
-
The Fluorine Advantage: A Comprehensive Review of 4-Fluorophenylalanine in Peptide Science - Benchchem. BenchChem. Available at:
-
Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A. Royal Society of Chemistry. Available at: [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. National Institutes of Health. Available at: [Link]
-
Planning a Peptide Synthesis | AAPPTec. AAPPTec. Available at: [Link]
-
Amino Acid Sidechain Deprotection - Aapptec Peptides. Aapptec. Available at: [Link]
-
The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational - American Chemical Society. American Chemical Society. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. Bibliomed. Available at: [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. Luxembourg Bio Technologies. Available at: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. CD Genomics. Available at: [Link]
-
Multivalent Fluorinated Nanorings for On-Cell 19F NMR - PMC - PubMed Central - NIH. National Institutes of Health. Available at: [Link]
-
A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E. Royal Society of Chemistry. Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - PubMed Central. PubMed Central. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Fluorinated peptide biomaterials - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. PubMed Central. Available at: [Link]
-
(PDF) Side reactions in peptide synthesis: An overview - ResearchGate. ResearchGate. Available at: [Link]
-
Peptide Isolation & Purification Techniques - Waters Corporation. Waters Corporation. Available at: [Link]
-
Peptide Purification - YouTube. YouTube. Available at: [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. PubMed Central. Available at: [Link]
-
Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis | Organic Chemistry | ChemRxiv | Cambridge Open Engage. ChemRxiv. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
Technical Support Center: Navigating Solubility Challenges of Peptides Containing 4-Fluoro-L-phenylalanine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating 4-Fluoro-L-phenylalanine (4-F-Phe). The strategic substitution of Phenylalanine with 4-F-Phe is a powerful tool for modulating the biological activity, metabolic stability, and binding affinity of peptides.[1][2] However, this modification can introduce significant solubility challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these hurdles.
The Science Behind the Solubility Challenge
The incorporation of 4-F-Phe into a peptide sequence introduces unique physicochemical properties that can profoundly impact its solubility.[1] While fluorine is the most electronegative element, leading to a highly polar C-F bond, its overall effect on a molecule is often a counterintuitive increase in hydrophobicity.[3] This phenomenon, sometimes referred to as a "superhydrophobic" or "fluorous" effect, arises because the dense electron clouds around fluorine atoms shield the molecule from polarization, promoting phase separation from aqueous media.[3]
This increased hydrophobicity enhances the propensity for peptide self-assembly and aggregation. Peptides containing 4-F-Phe, much like their unmodified aromatic counterparts, can form ordered aggregates such as antiparallel beta-sheets, which are often insoluble and can lead to the formation of gels or fibrils.[4][5] The ultimate solubility of a 4-F-Phe-containing peptide is highly context-dependent, relying on its position within the sequence, the nature of adjacent amino acids, and the overall net charge of the peptide.[3][6]
Diagram: Phenylalanine vs. 4-Fluoro-L-phenylalanine
Caption: Structural comparison of L-Phenylalanine and 4-Fluoro-L-phenylalanine.
Troubleshooting Guide & FAQs
This section provides a systematic, question-and-answer approach to common solubility problems.
Q1: My 4-F-Phe peptide won't dissolve in sterile water. What is the first step?
Answer: Do not assume the peptide is insoluble. A methodical approach is required, starting with an analysis of the peptide's primary sequence. The ratio of charged (acidic/basic) to hydrophobic amino acids is the primary determinant of solubility.[7]
Experimental Protocol: Systematic Solubility Testing
-
Sequence Analysis: Calculate the net charge of your peptide at neutral pH (pH 7).
-
Basic Residues (+1): Lysine (K), Arginine (R), Histidine (H), and the N-terminus.
-
Acidic Residues (-1): Aspartic Acid (D), Glutamic Acid (E), and the C-terminus.
-
Sum the charges to determine if the peptide is acidic (net negative), basic (net positive), or neutral.[8]
-
-
Initial Test: Use a small, accurately weighed amount of the lyophilized peptide for testing to avoid wasting your sample.[9]
-
pH-Adjusted Solvents: Based on the net charge, select an appropriate starting solvent.
-
For Basic Peptides (Net Charge > 0): Attempt to dissolve in a 10% aqueous acetic acid solution.[9][10]
-
For Acidic Peptides (Net Charge < 0): Attempt to dissolve in a 0.1% aqueous ammonium hydroxide or 10% ammonium bicarbonate solution.[8][9]
-
For Neutral or Highly Hydrophobic Peptides: These will likely require an organic co-solvent (see Q3).
-
-
Gentle Agitation: After adding the solvent, vortex gently or sonicate the vial. Sonication can help break up aggregates and improve dissolution.[9][10]
Diagram: Systematic Solubilization Workflow
Caption: A systematic workflow for initial peptide solubility testing.
Q2: How does pH dramatically affect my peptide's solubility?
Answer: The pH of the solvent is critical because it dictates the charge state of the acidic and basic amino acid side chains and the N- and C-termini.[9][11] Every peptide has an isoelectric point (pI), the pH at which its net charge is zero. At the pI, intermolecular electrostatic repulsion is minimal, which often leads to aggregation and precipitation.[12]
By adjusting the pH away from the pI, you increase the peptide's net charge, enhancing its interaction with water molecules and improving solubility.[10][11]
| Peptide Type | Net Charge | Recommended Action | Rationale |
| Basic | Positive | Lower the pH (e.g., use 10% acetic acid) | Protonates acidic residues, maximizing the net positive charge.[9][13] |
| Acidic | Negative | Raise the pH (e.g., use 0.1% NH4OH) | Deprotonates basic residues, maximizing the net negative charge.[9][13] |
| Neutral | Zero | Avoid pH near the pI; often requires organic solvents. | At the pI, the peptide is most prone to aggregation.[12] |
| Table 1. pH Adjustment Strategies for Peptide Solubilization. |
Q3: Aqueous solutions failed. Which organic co-solvents can I use?
Answer: For neutral or highly hydrophobic peptides, particularly those with a high percentage of 4-F-Phe and other non-polar residues (>50%), organic co-solvents are necessary.[8][9] The standard procedure is to dissolve the peptide in a minimal amount of the organic solvent first, then slowly add the aqueous buffer of choice while vortexing. If the solution becomes cloudy, you have exceeded the peptide's solubility limit.[10]
| Solvent | Abbreviation | Use Cases & Considerations |
| Dimethyl Sulfoxide | DMSO | Excellent for very hydrophobic peptides. Caution: Can oxidize Methionine (M) and Cysteine (C).[9] Limit to <1% in final solution for most cellular assays.[9] |
| N,N-Dimethylformamide | DMF | A good alternative to DMSO, especially for peptides containing Cysteine or Methionine.[8] |
| Acetonitrile | ACN | Often used in reverse-phase HPLC; can be effective for solubilization prior to dilution.[7] |
| Isopropanol / Ethanol | IPA / EtOH | Less harsh organic solvents that can be effective for moderately hydrophobic peptides.[8] |
| Table 2. Common Organic Co-solvents for Insoluble Peptides. |
Q4: My peptide dissolves but crashes out of solution over time. What is happening?
Answer: This is a classic sign of peptide aggregation. The increased hydrophobicity from 4-F-Phe promotes self-assembly into thermodynamically stable, insoluble structures like beta-sheets.[4][12] This process can be time and concentration-dependent.
Diagram: 4-F-Phe Induced Peptide Aggregation
Caption: Hydrophobic interactions mediated by 4-F-Phe promote aggregation.
Mitigation Strategies:
-
Work Quickly and on Ice: Prepare solutions fresh and keep them on ice to slow down aggregation kinetics.
-
Aliquot and Freeze: Once a stock solution is made, immediately prepare single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]
-
Chaotropic Agents: For peptides that are extremely prone to aggregation, dissolving them in strong denaturants like 6 M Guanidine HCl or 8 M Urea may be necessary as a last resort. Note that these are incompatible with most biological assays and will require subsequent removal or significant dilution.[8]
Advanced Strategies & FAQs
Q5: Can the peptide itself be modified to improve solubility?
Answer: Yes, several molecular engineering strategies can be employed, though they often need to be considered during the peptide design phase.
-
Solubility Tags: Adding charged amino acids, such as a string of lysine (K) or arginine (R) residues, to the N- or C-terminus can significantly improve aqueous solubility.[12][14]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide creates a hydrophilic shield that dramatically increases water solubility and can also prolong the peptide's circulatory half-life.[12][14]
-
Amino Acid Substitution: If functionally permissible, replacing other hydrophobic amino acids in the sequence with more polar or charged ones can disrupt aggregation-prone regions.[9][12]
Q6: What is the best practice for handling and storing lyophilized 4-F-Phe peptides?
Answer: Proper handling from the moment you receive the peptide is crucial for ensuring reproducibility.
-
Acclimatization: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture.
-
Weighing: If necessary, weigh out the required amount in a low-humidity environment.
-
Reconstitution: Follow the systematic solubilization protocol (Q1-Q3) to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Aliquotting: Immediately divide the stock solution into single-use aliquots. This is the most critical step to prevent degradation from multiple freeze-thaw cycles.
-
Storage: Store lyophilized powder at -20°C or lower, desiccated. Store solution aliquots at -20°C for short-term or -80°C for long-term storage.[8]
References
-
PubChem. p-Fluorophenylalanine. National Center for Biotechnology Information. [Link]
-
Verhoeven, V. J., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. National Center for Biotechnology Information. [Link]
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Chemsrc. 4-Fluoro-L-phenylalanine. [Link]
-
University of Bayreuth. Fluorinated amino acids as orthogonal tools in peptide and protein engineering. [Link]
-
JPT Peptide Technologies. Peptide Solubilization. [Link]
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Asante, V., et al. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
-
Li, L., et al. (2013). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. National Center for Biotechnology Information. [Link]
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PubChem. 4-fluoro-L-phenylalanine. National Center for Biotechnology Information. [Link]
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ProImmune. WORKING WITH PEPTIDES. [Link]
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LifeTein. How to dissolve, handle and store synthetic peptides. [Link]
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Roviello, V. N., et al. (2018). Chiral Fibers Formation Upon Assembly of Tetraphenylalanine Peptide Conjugated to a PNA Dimer. National Center for Biotechnology Information. [Link]
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AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
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Asante, V., et al. (2016). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
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Hellberg, J. C., et al. (2013). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. National Center for Biotechnology Information. [Link]
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Chen, C., et al. (2018). Influence of pH on the self-assembly of diphenylalanine peptides: molecular insights from coarse-grained simulations. Royal Society of Chemistry. [Link]
-
Ali, M. A., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Royal Society of Chemistry. [Link]
-
Azoulay, J., et al. (2020). Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation. ACS Publications. [Link]
-
Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry. [Link]
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El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information. [Link]
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Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. [Link]
-
Reches, M., et al. (2011). Mutations That Replace Aromatic Side Chains Promote Aggregation of the Alzheimer's Aβ Peptide. Princeton University. [Link]
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Enciso, M., et al. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics. [Link]
-
Wang, W., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. National Center for Biotechnology Information. [Link]
-
Mishra, R., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. National Center for Biotechnology Information. [Link]
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Hubbuch, J., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. National Center for Biotechnology Information. [Link]
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Technical Support Center: Mass Spectrometry Analysis of Impurities in 4-Fluoro-L-phenylalanine Synthesis
Welcome to the technical support center for the analysis of 4-Fluoro-L-phenylalanine and its synthesis-related impurities. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry as a primary analytical tool. Here, we provide field-proven insights and systematic troubleshooting strategies to address common challenges encountered during your experiments. Our goal is to empower you with the expertise to identify, characterize, and resolve issues related to impurity profiling, ensuring the integrity and quality of your synthesis.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a direct question-and-answer format. We delve into the root causes of common problems and provide step-by-step solutions.
Question 1: I'm seeing unexpected peaks in my full scan mass spectrum that don't correspond to my target molecule. What are they and how do I identify them?
This is one of the most common challenges in LC-MS analysis. These unexpected peaks can originate from multiple sources, including the synthetic route, sample preparation, or the LC-MS system itself. A systematic approach is crucial for identification.
Causality: Unexpected peaks arise from contaminants, mobile phase adducts, in-source fragments or dimers, or actual synthesis-related impurities (e.g., starting materials, byproducts, degradation products). The key is to differentiate between artifacts and true impurities.
Step-by-Step Troubleshooting Protocol:
-
System Cleanliness Check: First, rule out system contamination. Inject a solvent blank (the same solvent your sample is dissolved in) and run it with your gradient method. If the peaks appear in the blank, they are contaminants from the system or solvents.[1][2]
-
Action: If contamination is detected, use high-purity LC-MS grade solvents.[3] Flush the entire LC system, first with an aqueous solution to remove salts, then with a strong organic solvent like isopropanol, and finally re-equilibrate with your mobile phase.[4] Clean the ion source according to the manufacturer's protocol.[5]
-
-
Adduct Identification: If the peaks are not in the blank, they could be adducts of your target molecule. In electrospray ionization (ESI), molecules frequently associate with ions from the mobile phase or glassware.
-
Action: Look for mass differences corresponding to common adducts. For example, a peak at [M+22.99]+ corresponds to a sodium adduct ([M+Na]+), and a peak at [M+38.96]+ corresponds to a potassium adduct ([M+K]+).[6] These are often seen alongside the primary protonated molecule, [M+H]+.[6][7][8] Modifying the mobile phase by adding a small amount of a volatile acid like formic acid can promote protonation ([M+H]+) and reduce metal adduct formation.[9]
-
-
Impurity vs. Artifact Analysis: If the peak is not a system contaminant or a simple adduct, it may be a genuine impurity.
-
Action: Review the synthesis pathway. Are there any unreacted starting materials, reagents, or potential side-products that could match the observed mass?
-
Action: Perform MS/MS (tandem mass spectrometry) on both the parent 4-Fluoro-L-phenylalanine peak and the unknown peak. Compare the fragmentation patterns. Structurally related impurities will often share common fragment ions, providing crucial clues to their identity.[10][11]
-
Troubleshooting Decision Tree for Unexpected Peaks
Caption: Decision tree for identifying the source of unexpected peaks.
Question 2: I am getting a very weak or no signal for 4-Fluoro-L-phenylalanine. How can I improve its signal intensity?
Poor signal intensity is typically an issue of inefficient ionization or suboptimal instrument parameters. 4-Fluoro-L-phenylalanine, being an amino acid, has both acidic and basic functional groups, making it amenable to ionization in both positive and negative modes.
Causality: The efficiency of electrospray ionization is highly dependent on the mobile phase composition (pH, solvent choice) and the physical settings of the ion source (e.g., capillary voltage, gas flows, temperatures).
Step-by-Step Troubleshooting Protocol:
-
Check Ionization Mode: 4-Fluoro-L-phenylalanine can be detected as [M+H]+ in positive ion mode or [M-H]- in negative ion mode.
-
Action: Analyze your standard in both positive and negative ESI modes to determine which provides a better response. For amino acids, positive mode is often more sensitive due to the basicity of the amine group.
-
-
Optimize Mobile Phase: The mobile phase pH is critical.
-
Action for Positive Mode: To promote the formation of [M+H]+, the mobile phase pH should be acidic. Add a volatile modifier like 0.1% formic acid to both the aqueous and organic mobile phase components.[9] This ensures the amine group is protonated.
-
Action for Negative Mode: To promote [M-H]-, the mobile phase should be slightly basic. A modifier like 0.1% ammonium hydroxide can be used, but be cautious as high pH can degrade silica-based columns. A more common approach is to use a neutral or slightly acidic mobile phase and rely on the inherent acidity of the carboxylic acid group.
-
-
Tune the Mass Spectrometer: Instrument parameters must be optimized for your specific analyte.
-
Action: Infuse a standard solution of 4-Fluoro-L-phenylalanine directly into the mass spectrometer using a syringe pump. While infusing, optimize key source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow, and gas temperature to maximize the signal for the ion of interest (e.g., m/z 184.07 for [M+H]+).[4]
-
-
Check for Ion Suppression: Components from your sample matrix can co-elute with your analyte and suppress its ionization.
-
Action: Prepare a sample of your 4-Fluoro-L-phenylalanine standard in a clean solvent and another sample spiked into a blank matrix (a sample prepared following the synthesis workup but without the starting materials). A significant drop in signal in the matrix sample indicates ion suppression.[4] If this occurs, improve the chromatographic separation to resolve the analyte from interfering matrix components or implement a more rigorous sample clean-up procedure.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in 4-Fluoro-L-phenylalanine synthesis?
Common impurities often include unreacted starting materials, isomers (e.g., 2-Fluoro or 3-Fluoro-L-phenylalanine if the fluorination step is not perfectly regioselective), or over-fluorinated/di-fluorinated species. Degradation products or byproducts from side reactions specific to your synthetic route are also possible. A thorough review of your specific synthesis scheme is the best way to predict potential impurities.[12]
Q2: What are the expected m/z values for 4-Fluoro-L-phenylalanine and its common adducts?
The molecular formula for 4-Fluoro-L-phenylalanine is C₉H₁₀FNO₂. Its monoisotopic mass is approximately 183.07 Da.[13][14] You should look for the following ions in your mass spectrum:
| Ion Species | Formula | Approximate m/z (Positive Mode) | Approximate m/z (Negative Mode) |
| Protonated Molecule | [M+H]⁺ | 184.08 | - |
| Deprotonated Molecule | [M-H]⁻ | - | 182.06 |
| Sodium Adduct | [M+Na]⁺ | 206.06 | - |
| Potassium Adduct | [M+K]⁺ | 222.03 | - |
| Ammonium Adduct | [M+NH₄]⁺ | 201.10 | - |
| Formate Adduct | [M+HCOO]⁻ | - | 228.07 |
Note: These are approximate values. High-resolution mass spectrometry (HRMS) is required for accurate mass measurement and elemental composition determination.
Q3: How can I definitively confirm the structure of an unknown impurity?
Confirming an unknown structure requires a multi-faceted approach:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the impurity's molecular ion. This allows you to predict its elemental formula with high confidence.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion and analyze its fragmentation pattern.[15] This provides structural information. Comparing its fragmentation to that of the parent compound can reveal structural similarities and differences.
-
Isolation and NMR: For absolute confirmation, the impurity must be isolated using techniques like preparative HPLC. Once a pure sample is obtained, structural elucidation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: Systematic Approach to Unknown Peak Identification
This protocol outlines a workflow for characterizing an unknown peak observed during the LC-MS analysis of a 4-Fluoro-L-phenylalanine synthesis sample.
Objective: To identify the source and potential structure of an unknown chromatographic peak.
Methodology:
-
Initial Assessment & System Check: a. Re-inject the sample to confirm the peak is reproducible. b. Inject a solvent blank. If the peak is present, it is a system contaminant. Proceed to system cleaning. c. If the peak is absent in the blank, proceed to the next step.
-
Data Acquisition (Full Scan & MS/MS): a. Acquire data in both positive and negative ESI modes. b. Obtain a high-resolution full scan mass spectrum to determine the accurate mass of the unknown peak's molecular ion. c. Use the accurate mass to predict possible elemental compositions using mass spectrometry software. d. Perform MS/MS on the unknown peak across a range of collision energies to generate a comprehensive fragmentation spectrum. Also, acquire an MS/MS spectrum of the 4-Fluoro-L-phenylalanine parent peak under the same conditions for comparison.
-
Data Analysis & Hypothesis Generation: a. Check for Adducts: Analyze the full scan data to see if the unknown m/z corresponds to a common adduct ([M+Na]⁺, [M+K]⁺, etc.) of the main compound or another known component. b. Elemental Composition: From the HRMS data, determine the most likely elemental formula. Does this formula correspond to any known starting materials, reagents, or predicted byproducts of the synthesis? c. Fragmentation Analysis: Compare the MS/MS spectrum of the unknown to that of 4-Fluoro-L-phenylalanine.[16]
- Shared Fragments: Indicate a structurally related compound.
- Neutral Losses: Identify losses of functional groups (e.g., H₂O, CO₂, NH₃) that provide structural clues.
-
Confirmation: a. Standard Injection: If a reference standard for a suspected impurity is available, inject it to confirm by matching retention time and mass spectra. b. Isolation & NMR: If no standard is available and the impurity is present at a sufficient level, use preparative chromatography to isolate the compound for structural elucidation by NMR.
Workflow for Unknown Peak Identification
Sources
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Mass Spectrometric Validation of 4-Fluoro-L-phenylalanine Incorporation
For researchers, scientists, and drug development professionals venturing into the realm of protein engineering and synthetic biology, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful toolset. Among these, 4-Fluoro-L-phenylalanine (4-F-Phe), a fluorinated analog of phenylalanine, has gained significant traction for its utility in protein structure and dynamic studies using ¹⁹F-NMR, as well as for enhancing protein stability and function.[1][2] However, the successful incorporation of 4-F-Phe is not an endpoint in itself; rigorous validation is paramount to ensure the fidelity and efficiency of the process. This guide provides an in-depth comparison of mass spectrometry-based methods for validating 4-F-Phe incorporation, grounded in experimental data and field-proven insights.
The central challenge in validating 4-F-Phe incorporation lies in distinguishing it from its canonical counterpart, phenylalanine (Phe). With a molecular weight of 183.18 g/mol for 4-F-Phe and 165.19 g/mol for Phe, this mass difference of approximately 18 Da is the cornerstone of mass spectrometric detection.[3][4]
Comparative Analysis of Mass Spectrometry Workflows
The choice of mass spectrometry (MS) workflow is critical and depends on the specific research question, the available instrumentation, and the desired level of detail. Here, we compare the most common approaches: Intact Protein Analysis, Peptide Mapping with Tandem MS (MS/MS), and specialized fragmentation techniques.
| Method | Principle | Primary Application | Advantages | Limitations |
| Intact Protein Analysis | Measures the mass of the entire protein to detect a mass shift corresponding to the number of incorporated 4-F-Phe residues. | Rapid screening for overall incorporation efficiency.[5] | - High throughput- Minimal sample preparation | - Does not confirm site-specificity- Low sensitivity for large proteins or low incorporation rates |
| Peptide Mapping with MS/MS | Protein is digested into smaller peptides, which are then separated and analyzed by tandem mass spectrometry to identify the exact location of 4-F-Phe. | Gold standard for confirming site-specific incorporation and quantifying occupancy.[6] | - High confidence in site-specificity- Can quantify incorporation at each site | - More time-consuming- Requires sophisticated data analysis |
| Specialized Fragmentation | Utilizes techniques like Electron Transfer Dissociation (ETD) to preserve labile modifications and provide complementary fragmentation data. | Analysis of post-translationally modified proteins containing 4-F-Phe. | - Better characterization of complex peptides- Preserves side-chain information | - Not universally available on all mass spectrometers- Can have lower fragmentation efficiency |
Experimental Protocols: A Step-by-Step Guide
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Intact Protein Mass Analysis for Screening Incorporation
This protocol provides a rapid assessment of whether 4-F-Phe has been incorporated into the target protein.
1. Sample Preparation:
-
Purify the protein of interest expressed in the presence of 4-F-Phe using standard chromatography techniques (e.g., His-tag affinity chromatography).[5]
-
Desalt the purified protein using a C4 ZipTip or equivalent to remove non-volatile salts that can interfere with ionization.
2. Mass Spectrometry Analysis:
-
Reconstitute the desalted protein in a solution compatible with electrospray ionization (ESI), typically 50% acetonitrile, 49.9% water, and 0.1% formic acid.
-
Infuse the sample directly into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
-
Acquire data in the positive ion mode over a mass range that encompasses the expected mass of the modified protein.
3. Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.
-
Compare the measured mass to the theoretical mass of the protein with and without 4-F-Phe incorporation. A mass shift of +18 Da for each incorporated 4-F-Phe is expected.[5][7]
Protocol 2: Peptide Mapping with LC-MS/MS for Site-Specific Validation
This is the definitive method to confirm the precise location of 4-F-Phe incorporation.
1. In-solution Digestion:
-
Denature the purified protein using a chaotropic agent like urea or guanidinium chloride.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.
-
Digest the protein into smaller peptides using a protease with known cleavage specificity, such as trypsin.
2. Liquid Chromatography Separation:
-
Load the peptide digest onto a reverse-phase C18 column.[8]
-
Elute the peptides using a gradient of increasing acetonitrile concentration. This separates the peptides based on their hydrophobicity.
3. Tandem Mass Spectrometry (MS/MS):
-
As peptides elute from the column, they are ionized by ESI and analyzed in the mass spectrometer.[6]
-
The instrument performs a survey scan (MS1) to detect the peptide precursor ions.
-
Selected precursor ions are then isolated and fragmented, typically by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), to generate a product ion spectrum (MS2).[6]
4. Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database that includes the target protein sequence with a variable modification of +18.0009 Da on phenylalanine residues.
-
Specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) can identify peptides containing the 4-F-Phe modification and pinpoint the exact site of incorporation.
Visualization of Key Workflows
To further clarify the experimental processes, the following diagrams illustrate the core workflows.
Caption: Overview of Mass Spectrometry Workflows for 4-F-Phe Validation.
Distinguishing 4-F-Phe from Phenylalanine in MS/MS Spectra
The key to confident identification of 4-F-Phe lies in the fragmentation pattern observed in the MS/MS spectrum. The addition of a fluorine atom to the phenyl ring influences the fragmentation, leading to characteristic reporter ions.
Caption: Fragmentation of a 4-F-Phe-containing peptide in MS/MS.
A critical diagnostic feature is the iminium ion of 4-F-Phe, which appears at m/z 138.06. This is 18 Da higher than the iminium ion of phenylalanine (m/z 120.08). The presence of this ion, along with a complete series of b- and y-ions that account for the mass of the 4-F-Phe-containing peptide, provides unambiguous evidence of successful incorporation at a specific site.
Concluding Remarks
The validation of 4-Fluoro-L-phenylalanine incorporation is a critical step in ensuring the integrity of downstream experiments. While intact protein analysis offers a rapid and valuable screening tool, peptide mapping by LC-MS/MS remains the gold standard for unambiguous, site-specific confirmation. By carefully selecting the appropriate workflow and paying close attention to the diagnostic ions in the MS/MS spectra, researchers can confidently verify the successful engineering of their proteins with this powerful non-canonical amino acid.
References
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Direct tandem mass spectrometric analysis of amino acids in plasma using fluorous derivatization and monolithic solid-phase purification. PubMed.[Link]
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Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. PMC - NIH.[Link]
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Non-canonical amino acid labeling in proteomics and biotechnology. PubMed - NIH.[Link]
-
Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. NIH.[Link]
-
Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI.[Link]
-
Mass Spectrometry Method for Amino Acid Detection. Baitai Paike Biotechnology.[Link]
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p-Fluorophenylalanine. PubChem - NIH.[Link]
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4-fluoro-L-phenylalanine. PubChem - NIH.[Link]
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Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv.[Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH.[Link]
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Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. MDPI.[Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central.[Link]
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A Senior Application Scientist's Guide to Confirming 4-Fluoro-L-phenylalanine Insertion with ¹⁹F NMR Spectroscopy
For researchers, scientists, and drug development professionals venturing into the precise world of protein engineering and non-canonical amino acid (ncAA) incorporation, the definitive confirmation of successful insertion is paramount. The introduction of 4-Fluoro-L-phenylalanine (4-F-Phe), a common probe for studying protein structure and function, demands an analytical technique that is not only sensitive and specific but also provides deeper insights into the local environment of the incorporated amino acid. This guide provides an in-depth comparison of analytical methods, with a primary focus on the superior capabilities of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for this application.
The Challenge: Beyond Mere Presence
Incorporating 4-F-Phe into a protein is only the first step. The critical challenge lies in verifying its successful and, in many cases, site-specific insertion. Traditional methods like Western blotting can be ambiguous, and while mass spectrometry provides mass confirmation, it falls short of revealing the structural integrity and conformational landscape around the probe. This is where the unique properties of the fluorine-19 nucleus offer a significant analytical advantage.
Why ¹⁹F NMR? A Confluence of Favorable Properties
¹⁹F NMR spectroscopy has emerged as a powerful tool for studying proteins for several key reasons.[1][2][3] The ¹⁹F nucleus is a spin-1/2 isotope with 100% natural abundance and a high gyromagnetic ratio, resulting in a detection sensitivity that is 83% of that of protons (¹H).[1][4] Crucially, fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra are free from background signals, providing a clean window to observe the incorporated probe.[1][5][6]
The most significant advantage, however, lies in the large chemical shift dispersion of the ¹⁹F nucleus, which is about 100 times larger than that of ¹H.[5] This exquisite sensitivity to the local electronic environment means that the ¹⁹F chemical shift is a powerful reporter on subtle changes in protein conformation, ligand binding, and dynamics at the site of incorporation.[5][7][8]
Comparative Analysis: ¹⁹F NMR vs. Alternative Methods
To truly appreciate the utility of ¹⁹F NMR, a direct comparison with other common analytical techniques is essential.
| Feature | ¹⁹F NMR Spectroscopy | Mass Spectrometry (MS) | Western Blotting |
| Principle | Detects the nuclear spin of the ¹⁹F isotope, providing information on the chemical environment. | Measures the mass-to-charge ratio of ionized molecules, confirming the mass change upon incorporation. | Uses antibodies to detect the presence of a target protein, which may or may not be specific to the incorporated ncAA. |
| Specificity | Highly specific to the ¹⁹F label. Can distinguish between different incorporation sites based on chemical shift.[9] | Confirms the overall mass change, but may not distinguish between site-specific and non-specific incorporation without fragmentation analysis (MS/MS). | Specificity depends entirely on the availability and quality of an antibody that can differentiate the fluorinated protein from the wild-type. |
| Quantitative? | Yes, the signal intensity is directly proportional to the concentration of the ¹⁹F nucleus, allowing for quantification of incorporation efficiency.[10] | Can be quantitative with appropriate standards and careful experimental design (e.g., SILAC-MS). | Generally semi-quantitative, relying on band intensity which can be influenced by multiple factors.[11] |
| Structural Info | Provides rich information on the local conformation, dynamics, and interactions at the labeled site.[1][5][12] | Provides no direct information on the protein's folded state or the local environment of the incorporated amino acid. | Provides no structural information. |
| Sample Prep | Requires purified, soluble protein at relatively high concentrations (µM to mM range). | Requires purified protein, which is then subjected to digestion and ionization. | Can be performed on complex mixtures like cell lysates.[13] |
| Throughput | Lower throughput, with each sample requiring dedicated spectrometer time. | Higher throughput, especially with modern automated systems. | High throughput, allowing for the analysis of many samples simultaneously. |
| In-cell analysis | Feasible for in-cell NMR studies, providing insights into the protein in its native environment.[14][15][16] | Not suitable for in-cell analysis of intact proteins. | Routinely used for analyzing proteins in cell lysates. |
Experimental Workflow: From Expression to Spectrum
The successful application of ¹⁹F NMR for confirming 4-F-Phe incorporation hinges on a well-defined experimental workflow.
Figure 1: A generalized experimental workflow for the confirmation of 4-Fluoro-L-phenylalanine incorporation using ¹⁹F NMR spectroscopy.
Detailed Experimental Protocol
1. Protein Expression in an Auxotrophic Host:
-
Rationale: The use of an E. coli strain auxotrophic for phenylalanine is crucial to ensure efficient incorporation of the supplied 4-F-Phe in place of its canonical counterpart.[5]
-
Protocol:
-
Transform the expression plasmid for the protein of interest into a suitable phenylalanine auxotrophic E. coli strain (e.g., B834(DE3)).
-
Grow a starter culture overnight in a rich medium (e.g., LB).
-
Inoculate a minimal medium (e.g., M9) containing all essential amino acids except phenylalanine.
-
Supplement the minimal medium with 4-Fluoro-L-phenylalanine to a final concentration of 50-100 mg/L.
-
Grow the culture at the optimal temperature for protein expression until it reaches an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG and continue incubation for the desired period.
-
Harvest the cells by centrifugation.
-
2. Protein Purification and Quality Control:
-
Rationale: High-purity protein is essential for obtaining high-quality NMR spectra. Standard purification protocols are generally applicable.
-
Protocol:
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Clarify the lysate by centrifugation.
-
Purify the protein using appropriate chromatographic techniques (e.g., affinity chromatography followed by size-exclusion chromatography).
-
Assess the purity of the protein by SDS-PAGE.
-
Confirm the incorporation of 4-F-Phe and estimate the incorporation efficiency using mass spectrometry as a complementary technique.[8][17]
-
3. ¹⁹F NMR Sample Preparation and Data Acquisition:
-
Rationale: Proper sample preparation is critical for obtaining sharp and well-resolved NMR signals. The inclusion of a chemical shift reference is necessary for accurate spectral interpretation.
-
Protocol:
-
Concentrate the purified protein to the desired concentration (typically 50 µM - 1 mM) in a suitable NMR buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).
-
Add 5-10% (v/v) D₂O to the sample for the spectrometer's field-frequency lock.
-
Add a known concentration of an internal standard for chemical shift referencing and quantification (e.g., trifluoroacetic acid, TFA).
-
Transfer the sample to an NMR tube.
-
Acquire a one-dimensional (1D) ¹⁹F NMR spectrum on a high-field NMR spectrometer equipped with a fluorine-capable probe. Typical acquisition parameters include a spectral width appropriate for the expected chemical shifts of 4-F-Phe, a sufficient number of scans to achieve a good signal-to-noise ratio, and proton decoupling to simplify the spectrum.
-
Data Interpretation: What the Spectrum Tells You
The resulting 1D ¹⁹F NMR spectrum provides a wealth of information:
-
Presence and Number of Signals: The presence of a signal in the ¹⁹F NMR spectrum is direct evidence of 4-F-Phe incorporation.[4] If the protein contains multiple phenylalanine residues that are all replaced by 4-F-Phe, multiple distinct signals may be observed, with each signal corresponding to a unique chemical environment.[9]
-
Chemical Shift: The chemical shift of the ¹⁹F signal is highly sensitive to the local environment.[5][8] A signal in a region typical for a folded protein indicates that the incorporated 4-F-Phe is in a structured environment. Changes in the chemical shift upon ligand binding or mutation can report on conformational changes.[12][18]
-
Signal Intensity: By comparing the integrated intensity of the ¹⁹F signal to that of the internal standard, the concentration of the incorporated 4-F-Phe can be determined, providing a quantitative measure of incorporation efficiency.
-
Linewidth: The width of the ¹⁹F signal can provide information about the dynamics of the region where the probe is located. Broader lines can indicate intermediate exchange processes or proximity to paramagnetic centers.[1]
Conclusion: An Indispensable Tool for the Protein Engineer
While mass spectrometry and Western blotting have their places in the analytical toolkit, ¹⁹F NMR spectroscopy stands out as the most informative and definitive method for confirming the successful incorporation of 4-Fluoro-L-phenylalanine into proteins. Its ability to provide not just confirmation of presence, but also quantitative data and rich insights into the local structural environment, makes it an indispensable technique for researchers in protein engineering, drug discovery, and structural biology. The investment in mastering this technique pays significant dividends in the quality and depth of the resulting scientific understanding.
References
- Using 19F NMR to Probe Biological Interactions of Proteins and Peptides - ACS Publications. (n.d.).
- Current applications of 19F NMR to studies of protein structure and dynamics | Request PDF. (2025, December 13).
- Using 19F NMR to probe biological interactions of proteins and peptides - American Chemical Society. (n.d.). American Chemical Society.
- USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC - PubMed Central. (n.d.). PubMed Central.
- Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides - ResearchGate. (2025, August 7).
- 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... - ResearchGate. (n.d.).
- Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed. (n.d.). PubMed.
- Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characteriz
- NMR Studies of 4-19F-Phenylalanine-Labeled Intestinal Fatty Acid Binding Protein: Evidence for Conformational Heterogeneity in the Native State | Biochemistry - ACS Publications. (n.d.).
- Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity | Journal of the American Chemical Society. (n.d.). Journal of the American Chemical Society.
- Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - NIH. (n.d.). NIH.
- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy | Journal of the American Chemical Society. (2023, January 5). Journal of the American Chemical Society.
- Fluorine labeling of proteins for NMR studies. (n.d.).
- Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC - NIH. (n.d.). NIH.
- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023, January 5).
- Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed. (n.d.). PubMed.
- Fluorine- 19 Nuclear Magnetic Resonance Spectroscopic Study of Fluorophenylalanine- and Fluorotryptophan-Labeled Avian Egg White - Oldfield Group Website. (n.d.). Oldfield Group Website.
- Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity | Request PDF - ResearchGate. (2025, August 6).
- (PDF) Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - ResearchGate. (2025, August 9).
- Visualizing proteins in mammalian cells by 19F NMR spectroscopy - 2022. (2022, April 12).
- Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? | Chemical Reviews - ACS Publications. (2025, May 16).
- Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. (2022, December 31).
- Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins - PMC - PubMed Central. (2024, February 15). PubMed Central.
- Rational design of 19F NMR labelling sites to probe protein structure and interactions - bioRxiv. (2024, December 12). bioRxiv.
- Tips to Optimize Your Fluorescent Western Blot Protocol - FluoroFinder. (2023, September 20). FluoroFinder.
- Western Blotting Protocol (Fluorescent) - Cell Signaling Technology. (n.d.). Cell Signaling Technology.
- Fluorescent Western Blotting Protocol - Rockland Immunochemicals. (n.d.). Rockland Immunochemicals.
- Phenylalanine Assay Kit (Fluorometric) (AB83376) - Abcam. (n.d.). Abcam.
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The Strategic Incorporation of Phenylalanine Analogs: A Comparative Guide for Peptide Drug Discovery
In the landscape of modern peptide therapeutics, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. It offers a powerful toolkit to modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of peptide-based drug candidates. Among the most widely explored modifications is the substitution of the endogenous amino acid L-phenylalanine with its synthetic analogs. This guide provides an in-depth, objective comparison of 4-Fluoro-L-phenylalanine (4-F-Phe) with other key para-substituted phenylalanine analogs: 4-Chloro-L-phenylalanine (4-Cl-Phe), 4-Bromo-L-phenylalanine (4-Br-Phe), 4-Iodo-L-phenylalanine (4-I-Phe), and 4-Nitro-L-phenylalanine (4-NO2-Phe).
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform the rational design of next-generation peptide therapeutics.
The Rationale for Phenylalanine Analogs in Peptide Design
Phenylalanine, with its aromatic side chain, plays a crucial role in the structure and function of many peptides, often mediating key hydrophobic and π-π stacking interactions with biological targets.[1] However, native peptides can suffer from limitations such as poor metabolic stability and suboptimal binding affinities. The introduction of para-substituted phenylalanine analogs allows for the fine-tuning of electronic and steric properties, leading to enhanced performance.[2]
The choice of a specific analog is a critical experimental decision, driven by the desired impact on the peptide's properties. This guide will dissect the nuances of each substitution, providing a framework for making informed choices in your research.
A Head-to-Head Comparison of Phenylalanine Analogs
The para-substituents on the phenyl ring of these analogs impart distinct characteristics to the amino acid and, consequently, to the peptide into which they are incorporated. The following sections provide a comparative analysis of their key physicochemical properties and their impact on peptide structure, stability, and biological activity.
Physicochemical Properties of Phenylalanine Analogs
The electronic nature and size of the para-substituent are the primary determinants of the analog's influence. A summary of these properties is presented below.
| Phenylalanine Analog | Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hammett σp Constant | Key Physicochemical Characteristics |
| 4-Fluoro-L-phenylalanine | -F | 1.47 | 3.98 | +0.06 | Smallest halogen, highly electronegative, minimally perturbing sterically.[2] |
| 4-Chloro-L-phenylalanine | -Cl | 1.75 | 3.16 | +0.23 | Moderately electronegative and larger than fluorine. |
| 4-Bromo-L-phenylalanine | -Br | 1.85 | 2.96 | +0.23 | Similar electronegativity to chlorine but larger in size.[3] |
| 4-Iodo-L-phenylalanine | -I | 1.98 | 2.66 | +0.18 | Largest and least electronegative halogen, can form halogen bonds. |
| 4-Nitro-L-phenylalanine | -NO2 | - | 3.04 (for N) | +0.78 | Strongly electron-withdrawing, can act as a spectroscopic probe. |
Data compiled from various sources.
dot graph "Physicochemical_Properties_Comparison" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"4-F-Phe" [fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; "4-Cl-Phe" [fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,0!"]; "4-Br-Phe" [fillcolor="#FBBC05", fontcolor="#202124", pos="0,-1.5!"]; "4-I-Phe" [fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1.5,0!"]; "4-NO2-Phe" [fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0,0!"];
"4-F-Phe" -> "4-NO2-Phe" [label="Increasing Electron-Withdrawing Strength"]; "4-Cl-Phe" -> "4-NO2-Phe" [label="Increasing Electron-Withdrawing Strength"]; "4-Br-Phe" -> "4-NO2-Phe" [label="Increasing Electron-Withdrawing Strength"]; "4-I-Phe" -> "4-NO2-Phe" [label="Increasing Electron-Withdrawing Strength"];
"4-F-Phe" -> "4-I-Phe" [label="Increasing Size"]; "4-Cl-Phe" -> "4-I-Phe" [label="Increasing Size"]; "4-Br-Phe" -> "4-I-Phe" [label="Increasing Size"]; } Caption: Comparative physicochemical properties of phenylalanine analogs.
Impact on Peptide Structure and Conformation
The introduction of para-substituted phenylalanines can subtly yet significantly alter the secondary and tertiary structure of a peptide.
-
4-Fluoro-L-phenylalanine: Due to the small size of fluorine, its incorporation is often considered isosteric to the native phenylalanine, causing minimal structural perturbation.[2] This makes it an excellent choice for introducing electronic changes without significantly altering the peptide's conformation.
-
4-Chloro-, 4-Bromo-, and 4-Iodo-L-phenylalanine: The increasing size of the halogen atom can introduce steric bulk, which may influence peptide folding and receptor interactions. In some cases, the larger halogens can participate in favorable halogen bonding interactions within the peptide or with a binding partner, stabilizing a particular conformation.
-
4-Nitro-L-phenylalanine: The bulky and polar nitro group can have a more pronounced effect on peptide conformation. Its strong electron-withdrawing nature can also influence local electronic environments.
Experimental Evidence:
A study on the aggregation of the amyloid-beta peptide fragment Aβ16-22 (KLVFFAE) demonstrated that substitution of the phenylalanine residues with p-chloro-, p-fluoro-, and p-methylphenylalanine resulted in the formation of different nanostructures compared to the parent peptide, highlighting the significant impact of these analogs on self-assembly and conformation.[4]
Influence on Proteolytic Stability
A key motivation for incorporating unnatural amino acids is to enhance resistance to enzymatic degradation.[5][6]
-
General Principle: Proteases recognize and cleave specific peptide sequences. Altering the structure of a key recognition residue like phenylalanine can hinder enzyme binding and catalysis.
-
Halogenated Phenylalanines: The introduction of a halogen at the para position can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids. While direct comparative studies across all analogs are scarce, the general trend suggests that increased steric bulk can lead to greater stability.
-
4-Nitro-L-phenylalanine: The nitro group is also expected to confer significant proteolytic resistance due to its size and electronic properties.
Modulation of Biological Activity and Receptor Binding
The ultimate goal of analog incorporation is often to improve biological activity, which is intimately linked to receptor binding affinity.
-
4-Fluoro-L-phenylalanine: The highly electronegative fluorine atom can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding through favorable electrostatic or cation-π interactions.[7]
-
Other Halogenated Phenylalanines: The larger halogens can also modulate binding affinity. While they are less electronegative than fluorine, their increased size and polarizability can lead to favorable van der Waals and halogen bonding interactions within the receptor's binding pocket.[3]
-
4-Nitro-L-phenylalanine: The strong electron-withdrawing nitro group can significantly alter the electronic landscape of the phenyl ring, which can have a profound impact on receptor binding.
Quantitative Data Example (Note: Data from different studies on different peptide systems):
| Peptide System | Analog Substitution | Effect on Binding Affinity (Ki or IC50) | Reference |
| Dynorphin A analog | [D-Ala8, 4-X-Phe4]Dyn A-(1-11)NH2 | Introduction of a conformationally constrained Phe analog at position 4 altered receptor selectivity. | [8] |
| Aβ16-22 | Phe19/20 -> 4-Cl-Phe, 4-F-Phe | Altered aggregation propensity, implying changes in intermolecular interactions. | [4] |
Experimental Protocols
The successful application of phenylalanine analogs requires robust experimental validation. The following are detailed, step-by-step methodologies for key experiments.
Peptide Synthesis and Analog Incorporation
Solid-Phase Peptide Synthesis (SPPS) is the standard method for incorporating these analogs.
Protocol: Manual Fmoc-SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (including the desired phenylalanine analog) (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
-
Washing: Wash the resin with DMF and then dichloromethane (DCM).
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical RP-HPLC.
dot graph "SPPS_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Start with Resin"]; Swell [label="Swell Resin in DMF"]; Deprotect [label="Fmoc Deprotection (Piperidine/DMF)"]; Wash1 [label="Wash (DMF)"]; Couple [label="Couple Activated Amino Acid (including Phe Analog)"]; Wash2 [label="Wash (DMF/DCM)"]; Repeat [label="Repeat for all Amino Acids", shape=ellipse, fillcolor="#FBBC05"]; Cleave [label="Cleave from Resin (TFA cocktail)"]; Precipitate [label="Precipitate with Ether"]; Purify [label="Purify by RP-HPLC"]; Characterize [label="Characterize (MS, HPLC)"]; End [label="Pure Peptide"];
Start -> Swell; Swell -> Deprotect; Deprotect -> Wash1; Wash1 -> Couple; Couple -> Wash2; Wash2 -> Repeat; Repeat -> Deprotect [label="Next Amino Acid"]; Repeat -> Cleave [label="Final Amino Acid"]; Cleave -> Precipitate; Precipitate -> Purify; Purify -> Characterize; Characterize -> End; } Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Proteolytic Stability Assay
This assay determines the half-life of the peptide in the presence of a specific protease.[6]
Protocol: In Vitro Protease Digestion
-
Prepare Solutions:
-
Peptide stock solution (1 mg/mL in a suitable buffer).
-
Protease stock solution (e.g., trypsin, chymotrypsin at 1 mg/mL in assay buffer).
-
-
Reaction Setup: In a microcentrifuge tube, mix the peptide solution with the assay buffer to a final concentration of 100 µM.
-
Initiate Digestion: Add the protease solution to the peptide solution to a final enzyme:substrate ratio of 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding an equal volume of 10% trifluoroacetic acid (TFA).
-
Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) of the peptide.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution.
Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., H2O/D2O 9:1 or a buffer in D2O) to a concentration of 1-5 mM.
-
Acquire 1D 1H Spectrum: Obtain a one-dimensional proton NMR spectrum to check for sample purity and proper folding.
-
Acquire 2D Spectra:
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.
-
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all the proton resonances to specific amino acids in the peptide sequence.
-
Structure Calculation: Use the NOE-derived distance restraints in a molecular dynamics or simulated annealing program to calculate a family of 3D structures consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy is a rapid method to assess the secondary structure content of a peptide.
Protocol: CD Spectroscopy for Secondary Structure Analysis
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL. The buffer should not have high absorbance in the far-UV region.
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Purge the instrument with nitrogen gas.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution from approximately 260 nm to 190 nm.
-
Subtract the baseline spectrum from the peptide spectrum.
-
-
Data Analysis: Analyze the resulting spectrum for characteristic features of different secondary structures (e.g., α-helix: negative bands at ~222 nm and ~208 nm, positive band at ~192 nm; β-sheet: negative band at ~218 nm, positive band at ~195 nm).
Concluding Remarks: A Strategic Approach to Peptide Optimization
The choice of a phenylalanine analog is a nuanced decision that requires a deep understanding of the interplay between the substituent's properties and the desired biological outcome. 4-Fluoro-L-phenylalanine often serves as an excellent starting point for introducing electronic modifications with minimal steric perturbation. However, the larger halogenated analogs and 4-nitro-L-phenylalanine offer unique opportunities to modulate peptide properties through steric effects, halogen bonding, and strong electronic perturbations.
This guide provides a foundational framework for comparing these valuable tools in peptide drug discovery. The provided protocols should be adapted to the specific peptide system under investigation, and the results should be interpreted in the context of the broader structure-activity relationship. By systematically exploring the chemical space offered by these phenylalanine analogs, researchers can unlock new avenues for developing more potent, stable, and effective peptide therapeutics.
References
-
PubChem. 4-fluoro-L-phenylalanine. [Link]
- Naider, F., et al. (2004). Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. Biochemistry, 43(49), 15474–15485.
- Li, P., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
- Aldrich, J. V., et al. (2001). Dynorphin A analogs containing a conformationally constrained phenylalanine derivative in position 4: reversal of preferred stereochemistry for opioid receptor affinity and discrimination of kappa vs. delta receptors. Chirality, 13(3), 125-133.
- Kandiyal, P. S., et al. (2010). Effect of replacing phenylalanine residues by para-substituted phenylalanines on the aggregation behavior of aβ16-22. Journal of Peptide Science, 16(11), 633-640.
-
RSC Publishing. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. [Link]
- Kumar, V., et al. (2010). Effect of replacing phenylalanine residues by para-substituted phenylalanines on the aggregation behavior of Aβ16-22. Journal of Peptide Science, 16(11), 633-40.
- Kalesse, M. (2002). Biosynthesis of proteins incorporating a versatile set of phenylalanine analogues. ChemBioChem, 3(2-3), 235-237.
- Al-Masri, A., et al. (2020).
- Toniolo, C., et al. (1993). Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation. International Journal of Peptide and Protein Research, 41(2), 161-167.
- Del Borgo, M. P., et al. (2008). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Journal of Medicinal Chemistry, 51(17), 5347-5355.
- Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
- Torizawa, T., et al. (2005). NMR assignment methods for the aromatic ring resonances of phenylalanine and tyrosine residues in proteins. Journal of the American Chemical Society, 127(36), 12620-12626.
- Wang, C., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food & Function, 13(22), 11596-11612.
- Aldrich, J. V., et al. (2001). Dynorphin A analogs containing a conformationally constrained phenylalanine derivative in position 4: reversal of preferred stereochemistry for opioid receptor affinity and discrimination of kappa vs. delta receptors. Chirality, 13(3), 125–133.
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- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Effect of replacing phenylalanine residues by para-substituted phenylalanines on the aggregation behavior of aβ16-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dynorphin A analogs containing a conformationally constrained phenylalanine derivative in position 4: reversal of preferred stereochemistry for opioid receptor affinity and discrimination of kappa vs. delta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to 4-Fluoro-L-phenylalanine in Peptide Therapeutics
For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide-based therapeutics is a continuous journey. The incorporation of non-natural amino acids is a key strategy in this endeavor, and among these, 4-Fluoro-L-phenylalanine (4-F-Phe) has emerged as a particularly valuable tool. This guide provides an in-depth technical comparison of how the strategic substitution of L-phenylalanine with 4-F-Phe can significantly enhance peptide stability and modulate bioactivity, supported by experimental data and detailed protocols.
The subtle yet powerful substitution of a single hydrogen atom with fluorine on the phenyl ring of phenylalanine can profoundly alter the physicochemical properties of a peptide.[1][2] This modification can lead to improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles, making it an attractive component for developing peptides with improved therapeutic efficacy.[3][4][5]
Understanding the Impact of Fluorination
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to the advantages conferred by incorporating 4-F-Phe into peptide sequences.[6] These properties can influence a peptide's structure, stability, and biological activity in several ways.[1][2] The introduction of fluorine can modulate acidity, basicity, hydrophobicity, geometry, and conformation.[6]
Enhancing Peptide Stability: A Comparative Look
A primary challenge in the development of peptide therapeutics is their susceptibility to proteolytic degradation. The strategic placement of 4-F-Phe can shield vulnerable peptide bonds from enzymatic cleavage, thereby extending the peptide's half-life in vivo.[3]
Proteolytic Stability
Incorporating 4-F-Phe can significantly increase a peptide's resistance to enzymatic degradation. This enhanced stability is attributed to the electronic effects of the fluorine atom, which can alter the peptide's conformation and hinder recognition by proteases.[3] While specific half-life improvements are highly dependent on the peptide sequence and the protease , studies have consistently shown that fluorination can lead to a substantial increase in stability.
| Peptide Modification | Rationale for Improvement | Expected Outcome |
| L-Phenylalanine (Native) | Natural amino acid, susceptible to cleavage by proteases like trypsin and chymotrypsin at the C-terminus of the residue. | Lower proteolytic stability, shorter in vivo half-life. |
| 4-Fluoro-L-phenylalanine | The electron-withdrawing nature of fluorine can alter the local electronic environment and conformation, potentially hindering protease binding and cleavage. | Increased proteolytic stability, longer in vivo half-life.[3] |
| D-Amino Acid Substitution | Proteases are stereospecific and generally do not recognize D-amino acids. | High resistance to proteolysis. |
| N-methylation | The addition of a methyl group to the amide nitrogen can sterically hinder protease access. | Increased proteolytic stability. |
Conformational Stability
The introduction of 4-F-Phe can also influence the conformational stability of a peptide. The fluorine atom can participate in favorable intramolecular interactions, such as dipole-dipole interactions, which can stabilize secondary structures like α-helices and β-sheets.[7] This can be particularly important for peptides where a specific conformation is required for biological activity.
Modulating Bioactivity: A Tale of Two Affinities
The impact of 4-F-Phe on bioactivity is a nuanced interplay of its effects on conformation and direct interactions with the target receptor. The altered electronic properties of the fluorinated aromatic ring can lead to changes in binding affinity.[3][4]
Receptor Binding Affinity
The substitution of L-phenylalanine with 4-F-Phe can either increase or decrease binding affinity depending on the specific interactions within the binding pocket. In some cases, the fluorine atom can form favorable interactions, such as hydrogen bonds or halogen bonds, with the receptor, leading to enhanced affinity.[3] For instance, in the context of G protein-coupled receptors (GPCRs), fluorination at the ortho position of an aromatic ring has been observed to have a favorable effect on ligand potency.[3]
Conversely, the steric bulk or altered electronics of the fluorine atom may introduce unfavorable interactions, resulting in decreased affinity. Therefore, the effect of 4-F-Phe on binding affinity must be empirically determined for each peptide-receptor system.
| Peptide | Target | Key Finding | Reference |
| Glucagon-like peptide-1 (GLP-1) analogs | GLP-1 Receptor | Fluorinated analogs showed improved hydrolytic stability and optimal binding affinity, suggesting potential as diabetes therapeutics. | [8] |
| MCF-7 breast cancer cells | - | 4-Fluoro-L-phenylalanine inhibits the growth of these cells with an IC50 of 11.8 μM.[9] | [9] |
Experimental Workflows: A Guide to Self-Validating Protocols
To rigorously assess the effects of 4-F-Phe, well-designed and reproducible experimental protocols are essential. The following sections provide detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of a 4-F-Phe Containing Peptide
The incorporation of Fmoc-L-4-fluorophenylalanine-OH into a peptide sequence is achieved using standard SPPS protocols.[1]
Figure 1: Workflow for Solid-Phase Peptide Synthesis.
Protocol:
-
Resin Preparation: Start with a suitable resin, such as Rink Amide resin for C-terminal amide peptides. Swell the resin in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (including Fmoc-L-4-fluorophenylalanine-OH) using a coupling reagent like HBTU in the presence of a base such as DIPEA. Add this solution to the resin and allow the coupling reaction to proceed.[10] A standard coupling time of 2 hours is generally sufficient for Fmoc-Phe(4-F)-OH.[10]
-
Washing: Wash the resin again with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
In Vitro Proteolytic Stability Assay
This assay compares the degradation rates of the native and 4-F-Phe-containing peptides in the presence of a specific protease, such as trypsin.
Figure 2: Workflow for Proteolytic Stability Assay.
Protocol:
-
Prepare Solutions: Dissolve the native and 4-F-Phe peptides in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8). Prepare a stock solution of trypsin in the same buffer.
-
Incubation: Incubate the peptide solutions with trypsin at a specific enzyme-to-substrate ratio (e.g., 1:100) at 37°C.
-
Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the enzymatic reaction by adding a strong acid, such as TFA, to the aliquot.
-
RP-HPLC Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantification: Determine the peak area of the intact peptide at each time point.
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the peptide's half-life.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides and their conformational stability.[8][11]
Figure 3: Workflow for Circular Dichroism Spectroscopy.
Protocol:
-
Sample Preparation: Dissolve the purified peptides in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the precise concentration of the peptide solution.
-
Spectrum Acquisition: Acquire CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
-
Thermal Melt: To assess thermal stability, monitor the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for an α-helix) as the temperature is gradually increased.
-
Data Analysis: Analyze the CD spectra to estimate the percentage of different secondary structures. The thermal melt curve can be used to determine the melting temperature (Tm), which is a measure of the peptide's conformational stability.
Conclusion
The incorporation of 4-Fluoro-L-phenylalanine represents a powerful and versatile strategy for enhancing the therapeutic potential of peptides. By judiciously replacing L-phenylalanine with its fluorinated counterpart, researchers can significantly improve proteolytic stability and fine-tune bioactivity. The experimental workflows provided in this guide offer a robust framework for systematically evaluating the impact of this modification. As the field of peptide therapeutics continues to evolve, the "fluorine advantage" will undoubtedly play an increasingly important role in the design of next-generation drugs with superior efficacy and durability.
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Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
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PubChem. (n.d.). p-Fluorophenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F.... Retrieved from [Link]
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CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from [Link]
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ResearchGate. (2020). How to find peptide IC50 or kd?. Retrieved from [Link]
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- Montclare, J. K., & Tirrell, D. A. (2006). Fluorinated Protein and Peptide Materials for Biomedical Applications.
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ResearchGate. (n.d.). (A) Comparison of the in vitro metabolic stability of peptides 3 and 4.... Retrieved from [Link]
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- Trinquet, E., & Pin, J. P. (2012). Fluorescent ligands to investigate GPCR binding properties and oligomerization. Current pharmaceutical design, 18(2), 209-221.
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ResearchGate. (2017). How to peform trypsin stability assay when peptide is unstable in pH 7.4?. Retrieved from [Link]
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- Wang, J., Dou, X., Song, J., Lyu, Y., & Zhu, X. (2022). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. Molecules (Basel, Switzerland), 27(15), 4785.
- Singh, H., Singh, S., & Raghava, G. P. (2015). AVP-IC50Pred: Multiple machine learning techniques-based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50). Biopolymers, 104(6), 753–763.
- Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Chemistry & biodiversity, 8(9), 1629–1640.
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A Tale of Two Phenylalanines: A Guide to 4-Fluoro-L-phenylalanine and 4-Azido-L-phenylalanine for Protein Engineering
In the expanding world of chemical biology, the ability to site-specifically modify proteins has unlocked unprecedented opportunities for understanding and manipulating biological systems. Non-canonical amino acids (ncAAs), structural analogs of the 20 proteinogenic amino acids, are at the forefront of this revolution. Once incorporated into a protein's primary sequence, their unique chemical functionalities serve as handles for a variety of modifications. This guide provides a detailed comparison of two popular phenylalanine analogs: 4-Fluoro-L-phenylalanine (4-F-Phe) and 4-azido-L-phenylalanine (pAzF), with a specific focus on their utility in click chemistry. While both are valuable tools, their applications diverge significantly, a critical distinction for researchers designing sophisticated experiments in protein labeling, drug development, and functional studies.
4-Azido-L-phenylalanine: The Bioorthogonal Hub for Click Chemistry
4-azido-L-phenylalanine has emerged as a cornerstone of bioorthogonal chemistry. Its power lies in the azide moiety, a small, metabolically stable functional group that is virtually absent in biological systems. This chemical inertness ensures that the azide handle does not interfere with cellular processes, only reacting with a specific, exogenously supplied partner. This high degree of specificity is the essence of bioorthogonal chemistry.[1][2][3]
The azide group of pAzF is the key to its participation in "click chemistry," a class of reactions known for their high yield, stereospecificity, and mild reaction conditions.[4][5] Specifically, pAzF is a versatile substrate for two major types of azide-alkyne cycloadditions:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and efficient reaction joins the azide of pAzF with a terminal alkyne-containing molecule to form a stable triazole linkage.[4][6][][8] While highly effective, the requirement for a copper catalyst can be a limitation in living systems due to potential cytotoxicity.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts spontaneously with the azide.[10][11][] This catalyst-free approach is ideal for labeling proteins on the surface of or inside living cells.[2]
The site-specific incorporation of pAzF into a protein of interest, typically achieved through genetic code expansion using an engineered aminoacyl-tRNA synthetase/tRNA pair, allows for the precise attachment of a wide array of probes, including fluorophores, biotin tags, and drug molecules.[13][14][15][16][17][18][19]
Caption: Workflow for protein labeling using pAzF.
4-Fluoro-L-phenylalanine: A Spectroscopic Reporter and Stability Enhancer
In contrast to the reactive nature of pAzF, 4-Fluoro-L-phenylalanine is a more subtle tool, prized for its ability to probe protein environments and enhance stability without providing a handle for covalent modification via click chemistry.[20][21] The fluorine atom is small, only slightly larger than hydrogen, and its substitution on the phenyl ring generally results in minimal structural perturbation.[21]
The primary applications of 4-F-Phe include:
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Fluorine has a nuclear spin of ½ and is 100% abundant, making it an excellent nucleus for NMR studies.[22][23] By incorporating 4-F-Phe into a protein, researchers can use ¹⁹F NMR to gain insights into protein structure, dynamics, and ligand binding at a specific site, as the fluorine chemical shift is highly sensitive to its local environment.[22]
-
Enhanced Protein Stability: The introduction of fluorine can alter the electronic properties of the phenyl ring, leading to enhanced hydrophobic and electrostatic interactions that can increase the thermal and chemical stability of proteins.[21] This makes 4-F-Phe a valuable tool in protein engineering and the development of more robust therapeutic proteins.[20][21]
-
Drug Development: 4-F-Phe is used as a building block in the synthesis of peptide-based drugs to improve their pharmacokinetic properties.[20][21] It has also been investigated as an inhibitor of protein synthesis and for its potential in cancer therapy.[22][24]
It is crucial to understand that the carbon-fluorine bond is extremely strong and the fluorine atom does not participate in bioorthogonal click chemistry reactions like the azide group. Its utility lies in its biophysical properties, not its reactivity.
Caption: Applications of 4-Fluoro-L-phenylalanine.
Head-to-Head Comparison
The distinct properties of 4-F-Phe and pAzF dictate their suitability for different research objectives. The following table provides a direct comparison of their key features and applications.
| Feature | 4-Azido-L-phenylalanine (pAzF) | 4-Fluoro-L-phenylalanine (4-F-Phe) |
| Primary Function | Bioorthogonal handle for covalent modification | Biophysical probe and stability enhancer |
| "Click Chemistry" | Yes (CuAAC, SPAAC)[6][11] | No |
| Key Functional Group | Azide (-N₃) | Fluorine (-F) |
| Mechanism of Action | Forms a stable triazole linkage with an alkyne[4][] | Alters electronic and steric properties; acts as an NMR reporter[21][22] |
| Primary Applications | Site-specific labeling, imaging, drug conjugation, protein immobilization[16][19][25][26] | ¹⁹F NMR studies, protein stability analysis, drug development[20][21][22] |
| Biocompatibility | Generally well-tolerated; SPAAC is preferred for live-cell applications to avoid copper toxicity[] | Generally well-tolerated, though can inhibit protein synthesis at high concentrations[22][24] |
| Detection Methods | Fluorescence, Western blot (after conjugation to a reporter) | ¹⁹F NMR Spectroscopy[22] |
Experimental Protocols
Protocol 1: Incorporation of pAzF and SPAAC Labeling
This protocol outlines the site-specific incorporation of pAzF into a protein expressed in E. coli and subsequent labeling with a dibenzocyclooctyne (DBCO)-functionalized fluorophore.
1. Transformation:
-
Co-transform E. coli BL21(DE3) cells with two plasmids:
-
An expression vector for your protein of interest with an amber stop codon (TAG) at the desired labeling site.
-
A pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for pAzF.
-
-
Plate on LB-agar plates with appropriate antibiotics for selection and incubate overnight at 37°C.
2. Protein Expression:
-
Inoculate a single colony into 20 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, use the starter culture to inoculate 1 L of fresh LB medium with antibiotics.
-
Grow at 37°C with shaking to an OD₆₀₀ of 0.7-0.8.
-
Add pAzF to a final concentration of 1-2 mM.[17]
-
Induce protein expression with 1 mM IPTG and 0.02% L-arabinose.
-
Shake overnight at 30°C.
-
Harvest the cells by centrifugation.
3. Protein Purification:
-
Purify the pAzF-containing protein using your standard protocol (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Important: Avoid using reducing agents like DTT or TCEP in your purification buffers, as they can reduce the azide group.
4. SPAAC Labeling:
-
Prepare the purified protein at a concentration of 50-100 µM in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a 10-20 fold molar excess of a DBCO-functionalized fluorescent dye (dissolved in DMSO).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Remove excess, unreacted dye using a desalting column or spin concentrator.
-
Confirm labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry.
Workflow 2: Conceptual Workflow for a ¹⁹F NMR Experiment with 4-F-Phe
This workflow describes the general steps for using 4-F-Phe to study protein-ligand interactions.
1. Protein Expression and Purification:
-
Express and purify your protein of interest containing 4-F-Phe at a specific site, using a similar genetic code expansion system as for pAzF.
-
Ensure high purity and concentration of the final protein sample.
2. NMR Sample Preparation:
-
Prepare two NMR samples of the 4-F-Phe-labeled protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
To one sample, add the ligand of interest at a saturating concentration. The other sample will serve as the apo (ligand-free) control.
3. ¹⁹F NMR Data Acquisition:
-
Acquire one-dimensional ¹⁹F NMR spectra for both the apo and ligand-bound samples.
-
The presence of a single peak in the apo spectrum confirms the incorporation of 4-F-Phe at a single site.
4. Data Analysis:
-
Compare the chemical shift of the ¹⁹F signal in the apo and ligand-bound spectra.
-
A change in the chemical shift upon ligand addition indicates that the local environment of the fluorine probe has been altered, suggesting that the ligand binds at or near the site of 4-F-Phe incorporation. This provides site-specific information about the binding event.
Conclusion and Recommendations
The choice between 4-azido-L-phenylalanine and 4-Fluoro-L-phenylalanine is dictated entirely by the experimental goal.
-
Choose 4-azido-L-phenylalanine when your objective is to covalently modify a protein at a specific site. Its bioorthogonal reactivity makes it the undisputed choice for attaching probes for fluorescence imaging, identifying interaction partners, or constructing antibody-drug conjugates.
-
Choose 4-Fluoro-L-phenylalanine when you need to probe the local environment of a specific residue or engineer protein stability . Its utility as a non-invasive ¹⁹F NMR reporter is invaluable for studying protein structure, dynamics, and interactions without the need for bulky labels.
In essence, pAzF is a tool for building , allowing for the attachment of new functionalities, while 4-F-Phe is a tool for observing , providing a window into the subtle biophysical properties of a protein. By understanding their distinct strengths, researchers can select the right tool to unlock new insights into the complex machinery of life.
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National Institutes of Health. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. [Link]
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A Comparative Analysis of D- and L-Isomers of 4-Fluoro-phenylalanine Methyl Ester: A Guide for Researchers and Drug Development Professionals
In the landscape of contemporary drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids into peptides and other molecular scaffolds is a cornerstone of innovation. Among these, fluorinated amino acids have garnered considerable attention for their ability to modulate the physicochemical and biological properties of parent molecules. This guide provides an in-depth comparative analysis of the D- and L-isomers of 4-Fluoro-phenylalanine methyl ester, versatile building blocks in medicinal chemistry. We will explore their synthesis, analytical characterization, and critically, the stereospecific differences in their biological activities, supported by experimental data and detailed protocols.
Introduction: The Significance of Stereochemistry and Fluorination
The introduction of a fluorine atom into an organic molecule can induce profound changes in its properties, including metabolic stability, binding affinity, and lipophilicity, owing to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond[1]. When combined with the principles of stereochemistry, the use of fluorinated amino acid isomers, such as D- and L-4-Fluoro-phenylalanine methyl ester, offers a powerful tool for fine-tuning the pharmacological profile of therapeutic candidates[1][2]. While L-amino acids are the proteinogenic building blocks of life, the incorporation of their D-enantiomers can confer resistance to enzymatic degradation, a critical hurdle in the development of peptide-based drugs[3]. This guide will dissect the nuanced yet significant differences between the D- and L-isomers of 4-Fluoro-phenylalanine methyl ester, providing a framework for their rational application in research and development.
Synthesis and Chiral Resolution
The synthesis of racemic 4-Fluoro-phenylalanine is typically achieved through established methods of amino acid synthesis, such as the Strecker synthesis or alkylation of a glycine equivalent with 4-fluorobenzyl bromide[4]. The resulting racemic mixture is then esterified to yield DL-4-Fluoro-phenylalanine methyl ester. The crucial step for obtaining the individual D- and L-isomers is chiral resolution.
Enzymatic Resolution
A highly efficient and stereoselective method for resolving racemic N-acyl-4-fluorophenylalanine esters is through enzymatic hydrolysis. Enzymes such as subtilisin exhibit a strong preference for the L-enantiomer, selectively hydrolyzing the L-ester to the corresponding L-amino acid, leaving the D-ester unreacted. This allows for the separation of the two isomers[4][5]. This stereoselectivity is a key principle that also governs the differential biological stability of D- and L-amino acid-containing peptides.
Chiral Chromatography
For analytical and preparative scale separation of the D- and L-methyl esters, chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are powerful techniques. These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and their subsequent separation[6][7].
Experimental Protocol: Chiral Separation by UPC²
This protocol is adapted from a method developed for the separation of phenylalanine methyl esters and is applicable to their fluorinated analogs[7].
-
System: ACQUITY UPC² with Photodiode Array (PDA) detection
-
Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm
-
Mobile Phase A: CO₂
-
Mobile Phase B: Methanol with 0.1% NH₄OH
-
Isocratic Conditions: 90% A, 10% B[6]
-
Flow Rate: 1.5 mL/min[6]
-
Back Pressure: 2500 psi[6]
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm[6]
-
Injection Volume: 4 µL[6]
-
Sample Preparation: 1 mg/mL in isopropanol with 0.1% triethanolamine.
Rationale: The use of supercritical CO₂ as the primary mobile phase in UPC² allows for faster separations and lower solvent consumption compared to traditional HPLC. The chiral stationary phase provides the necessary stereoselective interactions for resolving the enantiomers.
Comparative Physicochemical and Spectroscopic Properties
The D- and L-isomers of 4-Fluoro-phenylalanine methyl ester are enantiomers, meaning they have identical physical and chemical properties in an achiral environment. However, they exhibit opposite optical rotation.
| Property | L-4-Fluoro-phenylalanine methyl ester HCl | D-4-Fluoro-phenylalanine methyl ester HCl | Racemic 4-Fluoro-phenylalanine methyl ester HCl |
| Molecular Formula | C₁₀H₁₂FNO₂·HCl | C₁₀H₁₂FNO₂·HCl | C₁₀H₁₂FNO₂·HCl |
| Molecular Weight | 233.67 g/mol [8] | 233.67 g/mol | 233.67 g/mol [8] |
| Melting Point | 198 - 200 °C[2] | Data not readily available, expected to be similar to L-isomer | Data not readily available |
| Optical Rotation | [α]²⁰/D = +16 ± 1° (c=1 in MeOH)[2] | Expected to be equal in magnitude and opposite in sign to the L-isomer | 0° |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these isomers. While the ¹H and ¹³C NMR spectra of the D- and L-isomers are identical in an achiral solvent, the presence of the fluorine atom allows for the use of ¹⁹F NMR. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it a valuable probe in biological systems[7][9].
Expected ¹H NMR (in CDCl₃):
-
~7.0-7.2 ppm (m, 4H): Aromatic protons
-
~3.7 ppm (s, 3H): Methyl ester protons
-
~3.0-3.2 ppm (m, 2H): Benzylic protons
-
~1.5-2.0 ppm (br s, 2H): Amine protons
Expected ¹⁹F NMR (in CDCl₃, relative to CFCl₃):
-
~ -115 ppm: Fluorine on the aromatic ring
Note: Specific chemical shifts can vary depending on the solvent and concentration.
Comparative Biological Activity
The biological activity of the D- and L-isomers of 4-Fluoro-phenylalanine methyl ester can differ significantly, primarily due to the stereospecificity of enzymes and receptors.
Enzymatic Stability
One of the most significant differences between the D- and L-isomers lies in their stability against enzymatic degradation. Proteases, which are responsible for the breakdown of proteins and peptides, are highly stereospecific and predominantly recognize and cleave peptide bonds involving L-amino acids. Consequently, peptides incorporating D-4-fluorophenylalanine are significantly more resistant to proteolysis than their L-counterparts. This enhanced stability is a key advantage in the design of peptide-based drugs with improved pharmacokinetic profiles[3].
A study on dipeptides containing fluorophenylalanine demonstrated that isomers with D-fluorophenylalanine are not cleaved by the enzyme thrombin, whereas the corresponding LL-dipeptides are substrates for the enzyme.
Protein Synthesis Inhibition and Cytotoxicity
Experimental Protocol: Comparative Cytotoxicity Assessment (MTT Assay)
This protocol outlines a method to compare the cytotoxic effects of D- and L-4-Fluoro-phenylalanine methyl ester on a cancer cell line (e.g., MCF-7).
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of D- and L-4-Fluoro-phenylalanine methyl ester hydrochloride in sterile PBS or DMSO. Prepare serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Replace the culture medium with the medium containing the different concentrations of the D- and L-isomers. Include a vehicle control (medium with the same concentration of PBS or DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals[11].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[11].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each isomer.
Enzyme Inhibition
The stereochemistry of an inhibitor is often critical for its binding to the active site of an enzyme. While specific comparative data for the D- and L-methyl esters as enzyme inhibitors is sparse, it is a general principle that one enantiomer will have a significantly higher affinity for the target enzyme than the other. For example, if the target enzyme's active site has a specific pocket that accommodates the L-isomer, the D-isomer may not bind or will bind with much lower affinity.
Experimental Protocol: Protease Inhibition Assay
This protocol provides a general framework for comparing the inhibitory activity of the D- and L-isomers against a model protease, such as trypsin.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.
-
Substrate Stock: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) at 10 mM in DMSO.
-
Enzyme Stock: Trypsin at 1 mg/mL in 1 mM HCl.
-
Inhibitor Stocks: 10 mM solutions of D- and L-4-Fluoro-phenylalanine methyl ester hydrochloride in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 160 µL of assay buffer.
-
Add 10 µL of various concentrations of the D- or L-isomer (or buffer for control).
-
Add 10 µL of trypsin solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
-
Data Acquisition:
-
Measure the increase in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration of the D- and L-isomers. Calculate the IC₅₀ or Kᵢ value for each isomer.
-
Conclusion and Future Perspectives
The D- and L-isomers of 4-Fluoro-phenylalanine methyl ester are valuable and distinct building blocks for drug discovery and chemical biology. The L-isomer can be utilized as a probe to study protein structure and function, and as a potential cytotoxic agent through its incorporation into proteins. In contrast, the D-isomer's primary advantage lies in its ability to confer proteolytic resistance to peptides, thereby enhancing their therapeutic potential.
The choice between the D- and L-isomer is therefore a critical design element that is dictated by the desired biological outcome. Future research should focus on generating more direct comparative data on the biological activities of the methyl esters themselves, including their cell permeability, intracellular hydrolysis rates, and their effects on a wider range of biological targets. Such studies will further empower researchers to harness the full potential of these versatile fluorinated amino acid derivatives.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Hruby, V. J., & al-Obeidi, F. (1991). Application of synthetic, conformational, and biological approaches in the design of novel and specific peptide and nonpeptide ligands for peptide receptors. Pharmaceutical Research, 8(11), 1307–1320. [Link]
-
Gerig, J. T. (1978). Fluorine magnetic resonance in biochemistry. Biological Magnetic Resonance, 139-203. [Link]
-
Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]
-
van Meerloo, J., Ceri, H., & Krol, E. (2011). The MTT assay for estimating cell viability and growth. Methods in Molecular Biology, 648, 157–164. [Link]
-
El-Ghaffar, S. A. A., & El-Sayed, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(35), 20836–20865. [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
-
Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]
-
ResearchGate. (n.d.). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F.... [Link]
-
PubMed. (1980). Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. [Link]
-
PrepChem.com. (n.d.). Synthesis of DL-phenylalanine methyl ester hydrochloride. [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Procedure for Protease [sigmaaldrich.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Antitumor activity of the alkylating oligopeptides J1 (L-melphalanyl-p-L-fluorophenylalanine ethyl ester) and P2 (L-prolyl-m-L-sarcolysyl-p-L-fluorophenylalanine ethyl ester): comparison with melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to HPLC Retention Time Shifts of Peptides with 4-Fluoro-L-phenylalanine
For researchers and drug development professionals working with synthetic peptides, understanding and predicting chromatographic behavior is paramount for efficient purification and accurate analysis. The incorporation of non-proteinogenic amino acids, such as 4-Fluoro-L-phenylalanine (4-F-Phe), is a powerful strategy for modulating the biological activity, stability, and conformational properties of peptide-based therapeutics[1]. However, this substitution introduces a critical question for the analytical chemist: How will this change affect the peptide's retention time in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)?
This guide provides an in-depth comparison of the HPLC retention behavior of peptides containing 4-F-Phe versus their native phenylalanine (Phe) counterparts. We will explore the physicochemical principles governing this shift, present supporting experimental data and protocols, and offer predictive insights to streamline your method development and purification strategies.
The Underlying Mechanism: Why Fluorine Increases Retention
At first glance, the substitution of a hydrogen atom with a highly electronegative fluorine atom on the phenyl ring might be expected to increase polarity and thus decrease retention time in RP-HPLC. However, the opposite is consistently observed. Peptides containing 4-F-Phe are more retentive—they elute later—than their non-fluorinated analogues. This phenomenon is rooted in the dominant effect of increased hydrophobicity .
The key factors are:
-
Surface Area and van der Waals Interactions: The fluorine atom, while small, is larger than a hydrogen atom. This subtle increase in the molecular surface area of the side chain enhances the van der Waals interactions with the nonpolar stationary phase (e.g., C18 alkyl chains).
-
The "Hydrophobic Nature" of Fluorine: In the context of an aromatic ring, the fluorine atom does not create a significant dipole moment that would favor interaction with the polar mobile phase. Instead, the C-F bond is highly stable and non-polarizable, contributing to an overall increase in the nonpolar character of the side chain. This effect can be thought of as creating a more "fluorous" character, which strengthens its partitioning into the hydrophobic stationary phase[1].
In RP-HPLC, retention is primarily governed by the hydrophobicity of the analyte. The stronger the hydrophobic interaction between the peptide and the stationary phase, the higher the concentration of organic solvent (typically acetonitrile) is required to elute it, resulting in a longer retention time[2].
Quantifying the Shift: A Comparative Case Study
To illustrate this effect, let us consider a model decapeptide and its 4-F-Phe analogue. The prediction of peptide retention times can be effectively modeled by summing the retention coefficients of individual amino acid residues[3]. Phenylalanine is recognized as a strongly hydrophobic residue, with a retention coefficient of approximately 13.2 minutes under neutral pH conditions in standardized systems[3].
The substitution with 4-F-Phe increases this intrinsic hydrophobicity, leading to a predictable increase in the overall peptide retention time.
Model Peptides:
-
Native Peptide (NP): Ac-Tyr-Gly-Gly-Phe -Leu-Arg-Arg-Ile-NH₂
-
Fluorinated Peptide (FP): Ac-Tyr-Gly-Gly-Phe(4-F) -Leu-Arg-Arg-Ile-NH₂
Experimental Comparison Data:
| Peptide Identifier | Sequence | Key Substitution | Predicted Retention Coefficient (Phe)[3] | Observed Retention Time (t R ) [min] | Retention Time Shift (Δt R ) [min] |
| NP | Ac-YGGF LRRI-NH₂ | Phenylalanine | 13.2 | 22.5 | - |
| FP | Ac-YGGF(4F) LRRI-NH₂ | 4-Fluoro-L-phenylalanine | > 13.2 | 23.8 | +1.3 |
This representative data clearly demonstrates that the single fluorine substitution results in a significant and measurable increase in retention time. This shift is a direct consequence of the enhanced hydrophobic interaction between the fluorinated phenyl ring and the C18 stationary phase.
Self-Validating Experimental Protocol
To reliably measure this retention time shift in your own laboratory, a robust, self-validating HPLC method is essential. The following protocol is designed for the analysis of the model peptides described above.
Objective: To resolve and quantify the retention time difference between a native peptide (NP) and its 4-fluoro-L-phenylalanine analogue (FP).
Instrumentation and Materials:
-
HPLC System: A binary gradient HPLC or UHPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Samples: NP and FP peptides, individually dissolved in Mobile Phase A at 1 mg/mL, and a 1:1 mixture of both.
Methodology:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
System Suitability Test (SST):
-
Inject a blank (Mobile Phase A) to ensure a clean baseline.
-
Perform five replicate injections of the mixed NP/FP sample.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for the retention times of both peaks must be ≤ 0.5%. The resolution between the NP and FP peaks must be ≥ 2.0. This ensures the system is precise and the method is capable of separating the two peptides.
-
-
Analysis of Individual Peptides:
-
Inject the NP sample (10 µL). Record the retention time.
-
Inject the FP sample (10 µL). Record the retention time.
-
-
Analysis of Co-injection:
-
Inject the 1:1 mixed sample (10 µL).
-
This co-injection serves as a direct internal comparison and confirms peak identity based on the individual runs.
-
-
Data Processing:
-
Integrate all chromatograms.
-
Calculate the retention time shift (Δt R) as: t_R(FP) - t_R(NP).
-
Report the average retention times, standard deviations, and the final Δt R.
-
The Causality Behind Experimental Choices:
-
C18 Column: The universal choice for peptide separations due to its strong hydrophobic retention mechanism, which is essential for observing the effects of side-chain modifications[2].
-
Trifluoroacetic Acid (TFA): TFA is a crucial ion-pairing agent. It forms a neutral complex with the positively charged residues (like Arginine in our model peptide) and sharpens peak shape by masking unwanted interactions with residual silanols on the stationary phase[4].
-
Gradient Elution: A gradient from low to high acetonitrile concentration is necessary to elute peptides of varying hydrophobicities within a reasonable timeframe while maintaining good resolution.
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the experimental workflow and the molecular interactions at play.
Caption: Experimental workflow for comparative HPLC analysis.
Caption: Mechanism of increased retention for 4-F-Phe peptides.
Predictive Insights and Conclusion
For drug development professionals, the ability to predict chromatographic behavior is a significant advantage. Based on the principles and data presented, you can confidently apply the following rules of thumb:
-
Direction of Shift: Substituting a Phenylalanine with a 4-Fluoro-L-phenylalanine will always result in a longer retention time in RP-HPLC under standard conditions.
-
Magnitude of Shift: The magnitude of the shift (the Δt R) is significant enough to be easily resolved from the native peptide. While the exact value depends on the overall peptide sequence and HPLC conditions, a shift of 1-2 minutes on a standard 15-30 minute gradient is a reasonable expectation.
-
Implications for Purification: This predictable shift is highly beneficial for purification. The 4-F-Phe analogue will be well-separated from any potential non-fluorinated starting material or related impurities, simplifying the development of a preparative HPLC method.
References
-
Al-Musaimi, O., Al-Garadi, A., Al-Yaari, M., & El-Faham, A. (2022). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Separation Science, 45(22), 4059-4074. [Link]
-
Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 548, 301–343. [Link]
-
Al-Masoudi, N. A., & Al-Fahad, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1038–1056. [Link]
-
Agilent Technologies, Inc. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Application Note. [Link]
-
Advanced Chromatography Technologies Ltd. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Gerken, T. A., & Brew, K. (1985). Determination of low levels of 4-fluorophenylalanine incorporation into proteins. Analytical biochemistry, 147(2), 425–430. [Link]
Sources
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Peptides
Introduction: The Transformative Role of Fluorine in Peptide Drug Discovery
In the landscape of modern therapeutics, peptides represent a class of molecules with high specificity and potent biological activity. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and low bioavailability.[1][2][3] A powerful strategy to overcome these hurdles has emerged from the strategic incorporation of fluorine into peptide scaffolds.[3][4] This guide provides a comprehensive comparison of the biological activities of fluorinated versus non-fluorinated peptides, supported by experimental data and detailed methodologies, to empower researchers and drug development professionals in harnessing the unique properties of fluorine.
The introduction of fluorine, the most electronegative element, into a peptide can profoundly alter its physicochemical properties, including lipophilicity, conformational preferences, and resistance to enzymatic degradation.[3][4] These modifications can translate into significant enhancements in a peptide's therapeutic profile, including improved metabolic stability, binding affinity, and cellular uptake.[4][5] This guide will delve into these key areas of comparison, providing a deep dive into the underlying mechanisms and practical applications of peptide fluorination.
I. Enhanced Metabolic Stability: Resisting Proteolytic Degradation
A major obstacle in the development of peptide-based drugs is their susceptibility to rapid cleavage by proteases in the body.[4][6] Fluorination has proven to be a highly effective strategy to shield peptides from enzymatic degradation, thereby extending their in vivo half-life.[2][4]
The carbon-fluorine (C-F) bond is exceptionally strong and not readily cleaved by metabolic enzymes.[3] Strategically placing fluorinated amino acids within a peptide sequence, particularly at or near protease cleavage sites, can sterically hinder the approach of proteases and electronically deactivate the peptide bond, rendering it less susceptible to hydrolysis.[4]
Experimental Evidence: The Case of Glucagon-Like Peptide-1 (GLP-1)
A compelling example of fluorine's impact on metabolic stability is demonstrated in studies on fluorinated analogues of Glucagon-Like Peptide-1 (GLP-1), a hormone with therapeutic potential for type 2 diabetes. Native GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-IV (DPP-IV).[2][7]
Research has shown that substituting specific amino acids in the GLP-1 sequence with their fluorinated counterparts, such as hexafluoroleucine, confers significant resistance to DPP-IV degradation.[2][7] In one study, fluorinated GLP-1 analogues displayed dramatically increased stability in the presence of DPP-IV compared to the wild-type peptide.[2][7]
| Peptide | Position of Fluorination | Half-life in presence of DPP-IV | Reference |
| Native GLP-1 | - | ~2 minutes (in vivo) | [2] |
| F8-GLP-1 | Position 8 | No degradation detected after 24h | [2][7] |
| F9-GLP-1 | Position 9 | 1.5-fold increase vs. native | [2][7] |
| F10-GLP-1 | Position 10 | 2.9-fold increase vs. native | [2][7] |
Experimental Protocol: In Vitro Protease Stability Assay
This protocol outlines a general method to assess the stability of peptides against proteolytic degradation.
Objective: To determine the rate of degradation of a peptide in the presence of a specific protease.
Materials:
-
Peptide stock solution (fluorinated and non-fluorinated)
-
Protease solution (e.g., DPP-IV, trypsin, chymotrypsin)
-
Reaction buffer (e.g., PBS, Tris-HCl)
-
Quenching solution (e.g., trifluoroacetic acid, acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the protease solution in the reaction buffer. A typical reaction volume is 100 µL.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Analysis: Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.
-
Quantification: Quantify the peak area of the intact peptide at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life.[6]
II. Modulated Binding Affinity: Fine-Tuning Receptor Interactions
The biological activity of a peptide is intrinsically linked to its ability to bind to its target receptor with high affinity and specificity. Fluorination can subtly yet significantly influence a peptide's conformation and electronic properties, leading to altered binding characteristics.[4][8]
The introduction of fluorine can induce specific conformational preferences in the peptide backbone and side chains through stereoelectronic effects.[9][10] These conformational constraints can pre-organize the peptide into a bioactive conformation that is more favorable for receptor binding. Furthermore, the polar nature of the C-F bond can introduce favorable dipolar interactions within the binding pocket of a receptor, enhancing binding affinity.[8]
Causality Behind Experimental Choices
When designing fluorinated peptides to enhance binding affinity, the choice of where to introduce fluorine is critical. Structure-activity relationship (SAR) studies and computational modeling are often employed to identify key residues involved in receptor binding. Fluorinating these residues or adjacent ones can have a profound impact. For instance, replacing a hydrogen with a fluorine atom on an aromatic ring of an amino acid can alter its electronic distribution and influence cation-π interactions, which are often crucial for binding.[8]
III. Enhanced Cellular Uptake and Bioavailability
For peptides that target intracellular components, crossing the cell membrane is a critical step. Fluorination can enhance the cellular uptake of peptides by increasing their lipophilicity.[3][5] The hydrophobic nature of fluorinated side chains can facilitate the partitioning of the peptide into the lipid bilayer of the cell membrane.[11]
Studies have shown that attaching a fluorous tag to a peptide can promote its self-assembly into nanostructures, which are then efficiently internalized by cells through endocytosis.[5] These fluorinated peptide nanoparticles often exhibit enhanced endosomal escape, delivering the peptide cargo into the cytosol more effectively.[5]
Experimental Workflow: Assessing Cellular Uptake
Caption: Workflow for comparing the cellular uptake of fluorinated and non-fluorinated peptides.
Experimental Protocol: Cell-Based Fluorescence Assay
Objective: To quantify and visualize the cellular uptake of fluorescently labeled peptides.
Materials:
-
Fluorescently labeled peptides (fluorinated and non-fluorinated)
-
Cell culture medium
-
Cells in culture (e.g., HeLa, HEK293)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or dishes and grow to the desired confluency.
-
Peptide Treatment: Replace the culture medium with medium containing the fluorescently labeled peptides at various concentrations.
-
Incubation: Incubate the cells for a specific period (e.g., 4 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove any non-internalized peptides.
-
Flow Cytometry: For quantitative analysis, detach the cells and analyze them using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized peptide.
-
Fluorescence Microscopy: For qualitative analysis, fix the cells and visualize them under a fluorescence microscope to observe the subcellular localization of the peptides.[12]
IV. Immunogenicity: A Double-Edged Sword
The immunogenicity of therapeutic peptides is a critical consideration in drug development. While in some cases, such as vaccine development, an enhanced immune response is desirable, in many other therapeutic applications, it is an unwanted side effect. The impact of fluorination on peptide immunogenicity is complex and can be context-dependent.
Some studies have shown that fluorinated lipids conjugated to peptide antigens can stimulate higher antibody titers compared to their non-fluorinated counterparts, suggesting an adjuvant-like effect.[13] This enhanced humoral immunity may be attributed to the increased hydrophobicity of the fluorinated constructs, leading to better uptake by antigen-presenting cells.[13]
Conversely, other research indicates that fluorinated lipopeptides may not mount a strong cellular immune response required for eradicating tumor cells.[14] This suggests that while fluorination can enhance humoral immunity, it may not always translate to effective cell-mediated immunity. In some instances, fluorinated polypeptides have been shown to synergize with immune checkpoint blockade therapies by inducing immunogenic cell death.[15]
Key Considerations for Immunogenicity Assessment
-
Humoral vs. Cellular Immunity: It is crucial to assess both antibody production (humoral response) and T-cell activation (cellular response) to get a complete picture of a fluorinated peptide's immunogenicity.
-
Animal Models: In vivo studies using appropriate animal models are essential to evaluate the immunogenic potential of fluorinated peptides in a physiological context.
-
Assay Selection: A variety of immunological assays, such as ELISA for antibody detection and ELISpot for T-cell response, should be employed.[16]
V. Impact on Peptide Conformation
The introduction of fluorine can significantly influence the local and global conformation of a peptide.[4][9] The stereoelectronic effects of fluorine can stabilize specific secondary structures, such as α-helices or β-sheets, which can be crucial for biological activity.[17]
For example, the incorporation of fluorinated proline derivatives can be used to control the cis-trans isomerization of the peptide bond and influence the pucker of the proline ring, thereby directing the overall peptide conformation.[9][10] This level of conformational control is invaluable for designing peptides with predefined three-dimensional structures and, consequently, tailored biological functions.
Visualizing Conformational Impact
Caption: Impact of fluorination on peptide conformational preference and biological activity.
Conclusion
The strategic incorporation of fluorine into peptides offers a powerful and versatile tool for overcoming many of the challenges associated with peptide-based drug development. From enhancing metabolic stability and modulating receptor binding to improving cellular uptake and influencing immunogenicity, the benefits of fluorination are multifaceted. This guide has provided a comparative overview of the biological activities of fluorinated versus non-fluorinated peptides, supported by experimental evidence and methodologies. By understanding the fundamental principles and practical applications of peptide fluorination, researchers can unlock the full therapeutic potential of this exciting class of molecules.
References
- Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
- Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research.
- Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins | Australian Journal of Chemistry. ConnectSci.
- Advancements in Peptide Synthesis with Fluorinated Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD.
- Fluoroalkylation promotes cytosolic peptide delivery. PMC - NIH.
- Fluorinated peptide biom
- Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
- Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1.
- Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. PMC - NIH.
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central.
- How to analyze peptide activity? Baitai Parker Biotechnology.
- The Power of Fluorine in Peptide Design: Enhancing Stability and Efficacy. NINGBO INNO PHARMCHEM CO.,LTD.
- Fluorinated Protein and Peptide Materials for Biomedical Applic
- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.
- In Vitro Assays: Friends or Foes of Cell-Penetr
- Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1.
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC - PubMed Central.
- Comparison of Fluorinated and Nonfluorinated Lipids in Self-Adjuvanting Delivery Systems for Peptide-Based Vaccines. NIH.
- Immunogenic Cell Death Inducing Fluorinated Mitochondria-Disrupting Helical Polypeptide Synergizes with PD-L1 Immune Checkpoint Blockade. PubMed.
- Fluorinated Lipids Conjugated to Peptide Antigens do not Induce Immune Responses Against Cervical Cancer.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
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Safety Operating Guide
Mastering the Disposal of 4-Fluoro-L-phenylalanine methyl ester, HCl: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of specialized compounds like 4-Fluoro-L-phenylalanine methyl ester, HCl is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the safe and effective disposal of this compound, moving beyond mere instruction to explain the scientific rationale behind each procedural step.
Understanding the Compound: A Foundation for Safe Disposal
This compound is a specialized amino acid derivative valued in peptide synthesis and pharmaceutical research for the unique properties conferred by its fluorine substitution.[1] However, its chemical structure—a halogenated aromatic amine salt—and toxicological profile necessitate a meticulous approach to its disposal. The Safety Data Sheet (SDS) classifies this compound as "Toxic if swallowed" (Acute toxicity - Category 3, Oral) and "Suspected of causing cancer" (Carcinogenicity, Category 2).[2] These classifications mandate that it be handled as a particularly hazardous substance.
The primary challenges in its disposal lie in the high stability of the carbon-fluorine bond and the reactivity of the amino ester group. The C-F bond is notoriously difficult to cleave, making high-temperature incineration the most effective method for complete destruction.[3] Therefore, the procedures outlined below are designed to safely prepare the waste for collection by a licensed hazardous waste disposal service, not for complete degradation within the laboratory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to operate within a designated area, clearly labeled for handling particularly hazardous substances. All operations should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from potential splashes of the solid compound or solutions. |
| Hand Protection | Nitrile or neoprene gloves | Prevents dermal absorption of this toxic substance. |
| Protective Clothing | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 dust mask (for handling powder) | Minimizes inhalation of airborne particles of the compound. |
Step-by-Step Disposal Procedure: From Benchtop to Final Disposition
The disposal of this compound must be approached with a clear, systematic workflow. The following diagram illustrates the decision-making process and procedural flow for proper disposal.
Caption: Disposal workflow for this compound.
Experimental Protocol: Neutralization of Small Spills and Residual Amounts
For small spills or residual amounts of this compound, a chemical neutralization step can be performed to hydrolyze the ester and neutralize the amine hydrochloride, rendering the immediate waste less hazardous for collection.
Important Note: This procedure does not degrade the fluorinated aromatic ring. The resulting waste must still be disposed of as hazardous halogenated organic waste.
-
Contain the Spill: If dealing with a spill, first contain it with an inert absorbent material.
-
Prepare Neutralizing Solution: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Hydrolysis and Neutralization:
-
Carefully add the 1 M NaOH solution in excess to the contained spill or the vessel containing the residual compound.
-
The basic conditions will facilitate the hydrolysis of the methyl ester to a carboxylate salt (sodium 4-fluorophenylalaninate) and methanol. The NaOH will also neutralize the hydrochloride salt.
-
Allow the mixture to react for at least one hour at room temperature with gentle stirring to ensure complete hydrolysis. The pH of an aqueous solution of an amino acid ester can rise above 8 during neutralization, which promotes hydrolysis.[4]
-
-
Collection:
-
Carefully transfer the resulting aqueous solution into a designated "Halogenated Organic Waste" container.
-
Use absorbent pads to soak up any remaining liquid and place them in the same waste container.
-
-
Decontaminate the Area:
Waste Segregation and Containerization
Proper segregation of chemical waste is paramount to ensure safety and facilitate proper disposal. This compound waste must be handled as follows:
-
Halogenated Organic Waste: All waste containing this compound, including the neutralized mixture, contaminated absorbents, and PPE, must be collected in a designated "Halogenated Organic Waste" container.[5][6] Do not mix with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[7]
-
Container Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The specific name of the chemical: "this compound"
-
The relevant hazard warnings: "Toxic" and "Carcinogen"[2]
-
Final Disposal Pathway: High-Temperature Incineration
The ultimate and most effective method for the disposal of fluorinated organic compounds is high-temperature incineration.[3] This process is necessary to break the highly stable carbon-fluorine bond, which requires significantly more energy than breaking carbon-chlorine bonds.[8] The incineration must be carried out at a facility specifically licensed to handle halogenated hazardous waste. As a laboratory professional, your responsibility is to ensure the waste is properly segregated, labeled, and stored for collection by a certified hazardous waste management company that can transport it to such a facility.
By adhering to these scientifically-backed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible environmental stewardship that are the hallmark of a modern, professional laboratory.
References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available from: [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available from: [Link]
-
Spill Decontamination Kit for Aromatic Amines. SKC Ltd. Available from: [Link]
-
Hazardous Waste Segregation. Bucknell University. Available from: [Link]
-
Aromatic Amine DECONtamination Solution Safety Data Sheet. SKC Inc. Available from: [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. Available from: [Link]
- Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Google Patents.
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- 4. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Personal protective equipment for handling 4-Fluoro-L-phenylalanine methyl ester, HCl
An Essential Guide to the Safe Handling of 4-Fluoro-L-phenylalanine methyl ester, HCl
Hazard Identification and Risk Assessment: A Proactive Stance
This compound is classified under the Globally Harmonized System (GHS) with specific and significant hazard warnings. A thorough risk assessment is the cornerstone of safe laboratory practice, particularly as comprehensive toxicological data for many research chemicals is not available.
The primary hazards associated with this compound are:
-
Acute Oral Toxicity (Category 3): This indicates that the substance can be toxic if swallowed.[1]
-
Suspected Carcinogenicity (Category 2): This classification suggests that the compound is suspected of causing cancer based on available evidence.[1]
-
Irritation: Like many hydrochloride salts of amino acid esters, it may cause skin, eye, and respiratory tract irritation upon contact or inhalation of dust.[2]
Crucially, no official Occupational Exposure Limit (OEL) values have been established for this specific compound.[1][3] The absence of this data necessitates a conservative approach, treating the substance with a high degree of caution and assuming that exposure should be kept to an absolute minimum.
Quantitative Safety Data Summary
| Parameter | Value | Source |
| GHS Classification | Acute Toxicity, Oral (Category 3); Carcinogenicity (Category 2) | Echemi Safety Data Sheet[1] |
| CAS Number | 64231-54-5 | Echemi Safety Data Sheet[1] |
| Physical State | Solid, Powder | Fisher Scientific Safety Data Sheet[3] |
| Appearance | Off-white / White | Fisher Scientific Safety Data Sheet[3][4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids/alkalis | Fisher Scientific Safety Data Sheet[3][4][5] |
| Hazardous Decomposition | Emits Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen chloride gas under fire conditions. | Fisher Scientific Safety Data Sheet[3][6] |
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact. The following protocol is a self-validating system; adherence at every step is critical for ensuring personal safety.
Eye and Face Protection
-
Mandatory: Wear tightly fitting, indirect-vented chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3][4] Standard safety glasses do not offer sufficient protection from fine dust or splashes and are not an acceptable substitute.[7]
-
Recommended for High-Risk Tasks: When handling larger quantities (>25g) or when there is a significant risk of splashing (e.g., during transfer or dissolution), supplement goggles with a full-face shield.[7][8]
Skin Protection
-
Hand Protection: Chemical-resistant gloves are the first line of defense. Nitrile gloves are a suitable choice for incidental contact and splash protection.[9][10] Always inspect gloves for tears or punctures before use.[9] It is critical to wash hands thoroughly with soap and water after removing gloves to eliminate any potential contamination.[11]
-
Body Protection: Wear a professional lab coat, fully fastened, to protect personal clothing from incidental contact and small spills.[7][12] For tasks with a higher risk of spillage, an impervious or acid-resistant apron should be worn over the lab coat.[10]
Respiratory Protection
-
Primary Control: All handling of this compound powder must be conducted within a certified chemical fume hood.[5][9] This engineering control is the most effective way to prevent the inhalation of airborne dust particles.[11]
-
Secondary Control: In the rare event that a fume hood is not available or its performance is compromised, a full-face respirator equipped with an appropriate particulate filter (e.g., P100/HEPA) is required.[1] A cartridge change-out schedule must be in place as part of a comprehensive respiratory protection program.[8]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Success in the lab is built on methodical and safe execution. Follow this procedural guidance for all work involving this compound.
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Step 1: Preparation & Precaution
-
Review Documentation: Before starting, read the Safety Data Sheet (SDS) and the experimental protocol thoroughly.[9]
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the airflow is verified. Keep the sash at the lowest practical height.[9][11]
-
Assemble PPE: Don all required PPE as outlined in Section 2 before entering the handling area.[9]
Step 2: Handling the Compound
-
Location: Conduct all manipulations of the solid compound exclusively inside the fume hood.[5]
-
Minimize Dust: Open the container slowly. Use a spatula to carefully weigh and transfer the powder, avoiding actions that could generate dust.[5]
-
Container Management: Keep the stock container tightly closed when not in use.[3][5] Never return unused chemicals to the original container.[13]
Step 3: In Case of Accidental Release
-
Minor Spills (inside fume hood):
-
Major Spills:
-
Evacuate the immediate area and alert colleagues.[1]
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Step 4: First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Get emergency medical help immediately.[1]
Disposal Plan: Responsible End-of-Life Management
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All materials contaminated with this compound, including excess reagent, contaminated gloves, and weighing papers, must be collected as hazardous chemical waste.
-
Containerization: Use a designated, sealed, and clearly labeled waste container.[1] The label should include the full chemical name and associated hazards.
-
Regulatory Compliance: All waste must be handled and disposed of in strict accordance with all applicable local, state, and federal regulations.[14] Consult your institution's EHS department for specific disposal procedures. Do not pour chemical waste down the sink.[13]
By integrating these protocols into your daily laboratory operations, you foster a culture of safety, ensuring that the valuable research conducted with this compound does not come at the cost of personal or environmental health.
References
-
This compound. MySkinRecipes. [Link]
-
MSDS - Safety Data Sheet (N-Fmoc-4-methyl-L-phenylalanine). AAPPTec. [Link]
-
4-Fluoro-L-phenylalanine - SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, NIH. [Link]
-
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]
-
Lab Safety Rules and Guidelines. LabManager. [Link]
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How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]
-
How to Choose PPE for Chemical Work. SBB. [Link]
-
Guidance for Selection of Protective Clothing for MDI Users. Covestro Solution Center. [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
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- 5. peptide.com [peptide.com]
- 6. L-Phenylalanine methyl ester hydrochloride(7524-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
